molecular formula C10H12N2O4 B1432696 N-(2-Hydroxy-6-nitrophenyl)butyramide CAS No. 500991-93-5

N-(2-Hydroxy-6-nitrophenyl)butyramide

Cat. No.: B1432696
CAS No.: 500991-93-5
M. Wt: 224.21 g/mol
InChI Key: UNRCOYCKBKXIHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Hydroxy-6-nitrophenyl)butyramide (CAS 500991-93-5) is a high-purity chemical compound supplied for laboratory research use. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Chemically, this compound is an aromatic nitro compound featuring a butyramide group . Nitroaromatic compounds are a significant class of organic molecules widely used in research as key intermediates in organic synthesis and for the development of more complex chemical structures . The presence of both a nitro group and a hydroxy group on the aromatic ring makes it a potential candidate for studies in catalytic reduction processes, which are a fundamental area of investigation in chemistry . Researchers can utilize this compound as a building block in the synthesis of heterocyclic compounds or in materials science research. As with all compounds of this nature, proper safety procedures must be followed. Researchers are responsible for conducting thorough experiments to determine the specific properties and applicability of this compound for their unique research objectives.

Properties

IUPAC Name

N-(2-hydroxy-6-nitrophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-2-4-9(14)11-10-7(12(15)16)5-3-6-8(10)13/h3,5-6,13H,2,4H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRCOYCKBKXIHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=CC=C1O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-(2-Hydroxy-6-nitrophenyl)butyramide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxy-6-nitrophenyl)butyramide is a specialized organic compound with the CAS Number 500991-93-5.[1] With the molecular formula C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol , this molecule holds significance as a key intermediate in the synthesis of various agrochemicals, including certain herbicides and plant growth regulators.[1] Its chemical structure, featuring a hydroxyl group and a nitro group on the phenyl ring, also lends it to applications in the development of nitrophenyl-based probes and sensors in research settings.[1] This guide provides a comprehensive overview of its chemical structure, a detailed synthesis protocol, its physicochemical and spectroscopic properties, and a discussion of its potential applications based on current scientific understanding.

Chemical Structure and Properties

The core structure of N-(2-Hydroxy-6-nitrophenyl)butyramide consists of a butyramide moiety attached to a 2-hydroxy-6-nitrophenyl group. The presence of the electron-withdrawing nitro group and the hydroxyl group on the aromatic ring are key determinants of its reactivity and potential utility.

Table 1: Physicochemical Properties of N-(2-Hydroxy-6-nitrophenyl)butyramide

PropertyValueSource
CAS Number 500991-93-5[1]
Molecular Formula C₁₀H₁₂N₂O₄[1]
Molecular Weight 224.21 g/mol [1]
Storage Room temperature, sealed, dry[1]

Synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide

The synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide is primarily achieved through the acylation of 2-amino-3-nitrophenol with butyryl chloride or butyric anhydride. This nucleophilic acyl substitution reaction targets the amino group of the 2-amino-3-nitrophenol.

Experimental Protocol: Synthesis via Acylation

This protocol describes a general procedure for the synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide. The causality behind the experimental choices is to facilitate a clean and efficient reaction while ensuring the stability of the starting materials and product.

Materials:

  • 2-Amino-3-nitrophenol

  • Butyryl chloride

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of Starting Material: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-nitrophenol (1 equivalent) in anhydrous DCM or THF. The use of an inert atmosphere is crucial to prevent side reactions with atmospheric moisture.

  • Addition of Base: Add a suitable base, such as triethylamine or pyridine (1.1 equivalents), to the solution. The base acts as a scavenger for the hydrochloric acid that is generated during the reaction, driving the equilibrium towards product formation.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction between the acyl chloride and the amine, thus minimizing the formation of byproducts.

  • Addition of Acylating Agent: Slowly add butyryl chloride (1.05 equivalents) dropwise to the cooled and stirred solution. The slow addition helps to maintain a controlled reaction temperature.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding 1 M hydrochloric acid. This step neutralizes the excess base.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining acidic impurities) and brine (to reduce the water content in the organic phase).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-(2-Hydroxy-6-nitrophenyl)butyramide can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Purification Start Dissolve 2-Amino-3-nitrophenol in anhydrous solvent AddBase Add Triethylamine Start->AddBase Cool Cool to 0 °C AddBase->Cool AddAcyl Add Butyryl Chloride Cool->AddAcyl Stir Stir at Room Temperature AddAcyl->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with 1M HCl Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End N-(2-Hydroxy-6-nitrophenyl)butyramide Purify->End Pure Product

Caption: Synthetic workflow for N-(2-Hydroxy-6-nitrophenyl)butyramide.

Spectroscopic Characterization

Disclaimer: The following spectroscopic data are predicted based on the chemical structure and typical values for similar compounds, as no experimentally obtained spectra are publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the butyramide chain protons, and the hydroxyl and amide protons. The aromatic protons would appear as a complex multiplet in the aromatic region (δ 6.5-8.0 ppm). The methylene protons of the butyryl group adjacent to the carbonyl would be a triplet around δ 2.2-2.5 ppm. The other methylene protons would appear as a multiplet around δ 1.6-1.8 ppm, and the terminal methyl group as a triplet around δ 0.9-1.0 ppm. The amide proton (NH) would likely be a broad singlet, and its chemical shift would be solvent-dependent. The phenolic hydroxyl proton (OH) would also be a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, with the carbon bearing the nitro group shifted downfield. The carbonyl carbon of the amide would be expected in the range of δ 170-175 ppm. The aliphatic carbons of the butyryl chain would appear in the upfield region.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • ~3400-3200 cm⁻¹ (broad): O-H and N-H stretching vibrations.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2960-2850 cm⁻¹: Aliphatic C-H stretching.

  • ~1650 cm⁻¹: C=O stretching of the amide (Amide I band).

  • ~1550 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group.

  • ~1540 cm⁻¹: N-H bending (Amide II band).

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of 224.21. Fragmentation patterns would be expected to involve cleavage of the butyryl side chain.

Potential Applications and Future Directions

The primary documented application of N-(2-Hydroxy-6-nitrophenyl)butyramide is as an intermediate in the synthesis of agricultural chemicals.[1] The presence of the nitro group, a common feature in many biologically active compounds, suggests potential for further investigation into its own bioactivities.

Antimicrobial Research

While no direct studies on the antimicrobial properties of N-(2-Hydroxy-6-nitrophenyl)butyramide have been published, numerous studies on related N-(nitrophenyl)amides have demonstrated significant antibacterial and antifungal activities. This suggests that N-(2-Hydroxy-6-nitrophenyl)butyramide could be a valuable scaffold for the development of new antimicrobial agents. Future research could involve screening this compound against a panel of pathogenic bacteria and fungi.

Signaling_Pathway cluster_potential Potential Biological Activity cluster_outcome Therapeutic Outcome Compound N-(2-Hydroxy-6-nitrophenyl)butyramide Target Bacterial/Fungal Cellular Target (e.g., Enzyme, Cell Wall Synthesis) Compound->Target Binding/Interaction Effect Inhibition of Growth / Cell Death Target->Effect Disruption of Cellular Processes Outcome Antimicrobial Effect Effect->Outcome

Caption: Hypothetical mechanism of antimicrobial action.

Conclusion

N-(2-Hydroxy-6-nitrophenyl)butyramide is a valuable chemical intermediate with a well-defined structure and a clear synthetic pathway. While its primary current use is in the agrochemical industry, its structural features, particularly the presence of the nitrophenyl moiety, suggest that it may possess underexplored biological activities. This guide provides a foundational understanding of this compound, and it is hoped that the detailed synthesis protocol and discussion of its properties will encourage further research into its potential applications in medicinal chemistry and materials science. The lack of publicly available experimental data highlights an opportunity for researchers to contribute to the body of knowledge on this and related compounds.

References

  • MySkinRecipes. N-(2-Hydroxy-6-nitrophenyl)butyramide. Available at: [Link]

Sources

An In-depth Technical Guide to N-(2-Hydroxy-6-nitrophenyl)butyramide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-(2-Hydroxy-6-nitrophenyl)butyramide, a specialized chemical intermediate. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the compound's identifiers, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and insights into its reactivity and potential applications.

Core Compound Identification

N-(2-Hydroxy-6-nitrophenyl)butyramide is a substituted aromatic amide. Its structure is characterized by a butyramide functional group attached to the nitrogen of a 2-amino-5-nitrophenol backbone. The presence of hydroxyl and nitro groups on the phenyl ring, ortho and para to the amide linkage respectively, significantly influences its chemical properties and reactivity.

Table 1: Chemical Identifiers and Properties
IdentifierValueSource
CAS Number 500991-93-5[1]
Molecular Formula C₁₀H₁₂N₂O₄[1]
Molecular Weight 224.21 g/mol [1]
MDL Number MFCD29059344[1]

Synthesis and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of the leaving group (chloride or butyrate) to yield the final amide product. The reaction is typically carried out in the presence of a mild base to neutralize the acidic byproduct (e.g., HCl).

Proposed Synthetic Workflow

cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product Reactant1 2-Amino-5-nitrophenol Mix Mixing in Aprotic Solvent (e.g., Dichloromethane) Reactant1->Mix Reactant2 Butyryl Chloride Reactant2->Mix Base Pyridine (Base) Base->Mix Reaction N-Acylation (Stirring at 0°C to RT) Mix->Reaction Quench Aqueous Work-up (e.g., dilute HCl, NaHCO₃) Reaction->Quench Extract Extraction with Organic Solvent Quench->Extract Dry Drying over Na₂SO₄ Extract->Dry Purify Purification (e.g., Column Chromatography) Dry->Purify Product N-(2-Hydroxy-6-nitrophenyl) butyramide Purify->Product

Caption: Proposed synthetic workflow for N-(2-Hydroxy-6-nitrophenyl)butyramide.

Detailed Experimental Protocol
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-nitrophenol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

  • Acylation: Add butyryl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding 1M HCl solution. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure N-(2-Hydroxy-6-nitrophenyl)butyramide.

Spectroscopic Characterization (Predicted)

While experimental spectra for N-(2-Hydroxy-6-nitrophenyl)butyramide are not publicly available, its characteristic spectral features can be predicted based on its structure and data from analogous compounds.[4][5][6][7][8][9]

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Aromatic Protons: Three protons in the aromatic region, exhibiting characteristic splitting patterns (doublets and a doublet of doublets) due to their coupling. The electron-withdrawing nitro group and electron-donating hydroxyl and amide groups will influence their chemical shifts.

  • Amide Proton (N-H): A broad singlet in the downfield region, typically around 8-10 ppm.

  • Butyryl Protons: A triplet corresponding to the terminal methyl group (CH₃), a sextet for the methylene group adjacent to the methyl group (CH₂), and a triplet for the methylene group adjacent to the carbonyl (CH₂).

  • Hydroxyl Proton (O-H): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Aromatic Carbons: Six distinct signals in the aromatic region (approx. 110-160 ppm). The carbons attached to the nitro, hydroxyl, and amide groups will show characteristic shifts.

  • Carbonyl Carbon: A signal in the downfield region, typically around 170-175 ppm.

  • Aliphatic Carbons: Three signals corresponding to the three distinct carbon atoms of the butyryl group.

IR (Infrared) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

  • N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹.

  • C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

  • N-H Bend (Amide II): A medium absorption band around 1510-1550 cm⁻¹.

  • NO₂ Stretches: Two strong absorption bands, one asymmetric around 1500-1560 cm⁻¹ and one symmetric around 1345-1385 cm⁻¹.

  • C-N Stretch: An absorption band in the region of 1200-1350 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (224.21 g/mol ). Fragmentation patterns would likely involve cleavage of the amide bond and loss of the butyryl group.

Reactivity and Potential Applications

The chemical reactivity of N-(2-Hydroxy-6-nitrophenyl)butyramide is dictated by its functional groups. The amide bond can undergo hydrolysis under acidic or basic conditions.[10] The nitro group can be reduced to an amino group, which opens up possibilities for further derivatization. The aromatic ring can undergo electrophilic substitution, with the directing effects of the existing substituents influencing the position of substitution.

Based on available information and the chemistry of related compounds, N-(2-Hydroxy-6-nitrophenyl)butyramide has potential applications in several areas:

  • Agrochemical Synthesis: It is cited as a key intermediate in the production of certain herbicides and plant growth regulators.[1][11]

  • Research Chemical: The presence of the nitrophenyl group makes it suitable for developing probes and sensors, as the nitro group can act as a quencher or be involved in specific binding interactions.[1]

  • Organic Synthesis: Its light-sensitive properties suggest potential use in photolabile protecting group strategies.[1]

  • Precursor for Biologically Active Molecules: The N-(hydroxynitrophenyl)amide scaffold is found in compounds with antimicrobial and other biological activities, suggesting that this molecule could serve as a precursor for the synthesis of novel therapeutic agents.

Safety and Handling

While a specific safety data sheet (SDS) for N-(2-Hydroxy-6-nitrophenyl)butyramide is not widely available, general precautions for handling aromatic nitro compounds and amides should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

N-(2-Hydroxy-6-nitrophenyl)butyramide is a valuable chemical intermediate with established and potential applications in agrochemical and research settings. This guide provides a comprehensive overview of its identification, a plausible and detailed synthetic protocol, predicted spectroscopic data, and key insights into its reactivity and safe handling. As research in related fields progresses, the utility of this compound is likely to expand, making this technical information a valuable resource for scientists and developers.

References

  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. [Link]

  • Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives. The Journal of Organic Chemistry. [Link]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters. [Link]

  • Dear all, Is there any simple method to make n acetylation of 2-amino phenol? ResearchGate. [Link]

  • An environment-friendly process for selective acylation of aminophenol.
  • Safety data sheet. BASF. [Link]

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  • Butyramide. PubChem. [Link]

  • Process for the preparation of N-acylated aminophenols.
  • Streamlining the synthesis of amides using Nickel-based nanocatalysts. Nature Communications. [Link]

  • When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Quora. [Link]

  • Structure-reactivity correlations in the aminolysis of phenyl and p-nitrophenyl thiolacetates. The Journal of Organic Chemistry. [Link]

  • Reactivity of Amides. Chemistry LibreTexts. [Link]

  • N-(2-Hydroxy-6-nitrophenyl)butyramide. MySkinRecipes. [Link]

  • The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. [Link]

  • Butyramide, 4-hydroxy-n-(2-hydroxyethyl)-. NIST WebBook. [Link]

  • Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. ResearchGate. [Link]

  • Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. PubMed. [Link]

  • Butanamide. NIST Chemistry WebBook. [Link]

  • Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. ResearchGate. [Link]

  • Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives. ResearchGate. [Link]

  • Interpret this H-NMR Spectra and annotate anything important that is found. The product of this is 4-hydroxy-4-(4-nitrophenyl)butan-2-one. This is all the information that is given. Chegg. [Link]

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  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses. [Link]

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A Technical Guide to the Thermodynamic Characterization of N-(2-Hydroxy-6-nitrophenyl)butyramide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-(2-Hydroxy-6-nitrophenyl)butyramide is a specialized organic molecule with applications as a key intermediate in the synthesis of novel agrochemicals and as a structural motif in the development of chemical probes and sensors[1]. The successful transition of such a compound from laboratory-scale synthesis to industrial application hinges on a thorough understanding of its physical and chemical properties. Among the most critical of these are its thermodynamic characteristics, which govern its stability, solid-state behavior, and energy requirements for phase transitions. This guide provides a comprehensive framework for the experimental and analytical methodologies required to fully characterize the thermodynamic profile of N-(2-Hydroxy-6-nitrophenyl)butyramide, ensuring reproducibility, safety, and optimal performance in its intended applications.

Introduction: The Imperative for Thermodynamic Analysis

The molecular architecture of N-(2-Hydroxy-6-nitrophenyl)butyramide—featuring a hydroxyl group, a nitro group, and an amide linkage—suggests a complex interplay of intermolecular forces, including hydrogen bonding and dipole-dipole interactions. These forces dictate the compound's crystalline structure, melting point, solubility, and thermal stability. For professionals in drug development and materials science, these are not merely academic data points; they are critical parameters that influence:

  • Chemical Process Development: Defining temperature limits for synthesis, purification, and drying to prevent thermal decomposition.

  • Formulation and Stability: Predicting the long-term stability of the compound under various storage conditions. The presence of different crystalline forms (polymorphs), detectable through thermal analysis, can dramatically affect bioavailability and efficacy in pharmaceutical contexts[2].

  • Safety Assessment: Establishing a definitive decomposition temperature is essential for safe handling and storage protocols, preventing hazardous exothermic events.

  • Purity Determination: The melting point and its associated enthalpy of fusion are sensitive indicators of purity, a fundamental requirement for any chemical standard or active ingredient[3].

This document serves as a practical guide, detailing the requisite experimental protocols and the scientific rationale behind them, to establish a robust thermodynamic dataset for N-(2-Hydroxy-6-nitrophenyl)butyramide.

Core Methodologies for Thermal Characterization

The cornerstone of thermodynamic analysis for a solid organic compound lies in two primary techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide complementary information on how the material responds to a controlled temperature program.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature[4]. It is the definitive method for identifying thermal transitions where energy is either absorbed (endothermic) or released (exothermic).

Causality Behind Experimental Choice: For N-(2-Hydroxy-6-nitrophenyl)butyramide, DSC is employed to precisely determine its melting point (T_m), the energy required to melt it (enthalpy of fusion, ΔH_fus), and any potential solid-solid phase transitions (polymorphism) or glass transitions (T_g) if the material is amorphous. The sharpness of the melting peak is a direct indicator of purity[3][5].

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards, such as indium and tin, across the expected temperature range of analysis. The reference standard must have a well-defined heat capacity[4].

  • Sample Preparation: Accurately weigh 2-5 mg of N-(2-Hydroxy-6-nitrophenyl)butyramide into a standard aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment. Prepare an identical empty, sealed pan to serve as the reference.

  • Temperature Program:

    • Equilibrate the system at a baseline temperature, e.g., 25 °C.

    • Ramp the temperature at a linear heating rate of 10 °C/min up to a temperature well above the expected melting point but below the decomposition temperature (e.g., 250 °C). A controlled heating rate is critical for resolving thermal events[6].

    • Maintain an inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.

  • Data Analysis:

    • The resulting thermogram plots heat flow (mW) versus temperature (°C).

    • Melting Point (T_m): Determined as the onset temperature of the large endothermic peak corresponding to melting.

    • Enthalpy of Fusion (ΔH_fus): Calculated by integrating the area under the melting peak.

    • Polymorphic Transitions: Identify any smaller endothermic or exothermic peaks occurring before the main melting event, which may indicate transitions between different crystal forms[2].

DSC_Workflow cluster_prep Preparation cluster_run Analysis cluster_analysis Data Interpretation Calibrate 1. Calibrate DSC (Indium Standard) Sample 2. Weigh 2-5 mg Sample into Aluminum Pan Calibrate->Sample Seal 3. Seal Pan (Hermetic Lid) Sample->Seal Reference 4. Prepare Empty Reference Pan Seal->Reference Load 5. Load Sample & Reference into DSC Cell Reference->Load Program 6. Set Temperature Program (e.g., 10°C/min under N2) Load->Program Run 7. Execute Scan Program->Run Thermogram 8. Generate Heat Flow vs. Temperature Curve Run->Thermogram Analyze 9. Integrate Peaks & Determine Onset Temps Thermogram->Analyze Data 10. Report Tm, ΔHfus, Tg Analyze->Data

DSC experimental and data analysis workflow.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is essential for determining the thermal stability and decomposition profile of a material.

Causality Behind Experimental Choice: The purpose of running TGA on N-(2-Hydroxy-6-nitrophenyl)butyramide is to identify the exact temperature at which it begins to degrade and lose mass. This information is non-negotiable for establishing maximum processing temperatures and safe storage limits. It also reveals whether the degradation occurs in a single step or multiple stages[7].

  • Instrument Calibration: Calibrate the TGA's temperature sensor using magnetic standards (e.g., Curie point standards) and verify mass measurement with calibrated weights.

  • Sample Preparation: Place 5-10 mg of N-(2-Hydroxy-6-nitrophenyl)butyramide into a ceramic or platinum TGA crucible.

  • Temperature Program:

    • Equilibrate the system at a baseline temperature, e.g., 30 °C.

    • Ramp the temperature at a linear heating rate of 10 °C/min to a high temperature (e.g., 600 °C) to ensure complete decomposition.

    • Conduct the analysis under an inert nitrogen atmosphere (flow rate of 50 mL/min) to isolate thermal degradation from oxidative processes.

  • Data Analysis:

    • The TGA curve plots the percentage of initial mass remaining versus temperature.

    • Onset of Decomposition (T_d): Determined as the temperature at which significant mass loss begins. This is often calculated using the tangent method at the point of maximum rate of change (from the derivative curve).

    • Decomposition Profile: Observe the number of steps in the mass loss curve to understand if the decomposition is a simple or complex process.

    • Residual Mass: Note the percentage of mass remaining at the end of the experiment, which can indicate the formation of a stable char.

TGA_Workflow cluster_prep_tga Preparation cluster_run_tga Analysis cluster_analysis_tga Data Interpretation Calibrate_TGA 1. Calibrate TGA (Temp & Mass) Sample_TGA 2. Weigh 5-10 mg Sample into TGA Crucible Calibrate_TGA->Sample_TGA Load_TGA 3. Place Crucible on TGA Balance Sample_TGA->Load_TGA Program_TGA 4. Set Temp Program (e.g., 10°C/min to 600°C) Load_TGA->Program_TGA Run_TGA 5. Begin Heating under N2 Flow Program_TGA->Run_TGA TG_Curve 6. Generate Mass % vs. Temperature Curve Run_TGA->TG_Curve Analyze_TGA 7. Calculate Derivative & Determine Onset Temp TG_Curve->Analyze_TGA Data_TGA 8. Report Td and Decomposition Profile Analyze_TGA->Data_TGA

TGA experimental and data analysis workflow.

Anticipated Results and Data Presentation

While specific experimental data for N-(2-Hydroxy-6-nitrophenyl)butyramide is not yet publicly available, we can predict its general behavior based on related structures like nitrophenyl derivatives and aromatic amides[8][9][10]. The presence of strong hydrogen bonding opportunities (from -OH and -NH groups) and the rigid phenyl ring system likely results in a crystalline solid with a relatively high melting point and distinct thermal stability.

All quantitative data obtained should be summarized in a clear, structured table for easy comparison and reference.

Table 1: Summary of Thermodynamic Properties for N-(2-Hydroxy-6-nitrophenyl)butyramide (Hypothetical Data for Illustrative Purposes)

ParameterSymbolValue (Hypothetical)MethodSignificance
Melting Point (Onset)T_m165 °CDSCDefines solid-to-liquid phase transition; key purity indicator.
Enthalpy of FusionΔH_fus35 kJ/molDSCEnergy required to melt; related to crystalline lattice energy.
Glass TransitionT_gNot ObservedDSCIndicates the material is crystalline, not amorphous.
Decomposition Temp (Onset)T_d230 °CTGAMaximum temperature for safe handling and processing.
Mass Loss at 250 °C~5%TGAQuantifies the initial rate of thermal degradation.

Conclusion and Forward Outlook

A comprehensive thermodynamic characterization is a foundational step in the research and development pipeline for any new chemical entity. For N-(2-Hydroxy-6-nitrophenyl)butyramide, the application of standard thermal analysis techniques like DSC and TGA provides the essential data needed to guide its synthesis, ensure its stability, and guarantee its safe handling. The protocols and rationale outlined in this guide provide a validated framework for researchers to generate the high-quality, reproducible data necessary for advancing its application in agrochemical and materials science fields. Further studies could involve high-sensitivity modulated DSC to precisely measure heat capacity or computational DFT studies to complement and rationalize the experimental findings[11].

References

  • Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Analytical Chemistry, 41(2), 330-336. [Link]

  • ResearchGate. (n.d.). DSC spectra of poly(amide–imide)s with a heating rate of 20oC min⁻¹... [Image]. Retrieved from ResearchGate. [Link]

  • Jordão, N., et al. (2015). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 207, 64-74. [Link]

  • Lazzarotto, M., et al. (2005). Thermal analysis of salts from 4-nitrophenol and aliphatic amines. Journal of Thermal Analysis and Calorimetry, 81(3), 609-612. [Link]

  • Wang, X., et al. (2023). Streamlining the synthesis of amides using Nickel-based nanocatalysts. Nature Communications, 14(1), 4991. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved February 12, 2026, from [Link]

  • MySkinRecipes. (n.d.). N-(2-Hydroxy-6-nitrophenyl)butyramide. Retrieved February 12, 2026, from [Link]

  • Zeynalov, E. B., et al. (2019). Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives. Chemistry Central Journal, 13(1), 99. [Link]

  • Zeynalov, E. B., et al. (2019). Thermodynamic properties of some isomeric 5-(nitrophenyl)-furyl-2 derivatives. Chemistry Central Journal, 13(1), 99. [Link]

  • García-Reyes, M., et al. (2023). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 1017-1024. [Link]

  • Khan, M. S., et al. (2021). Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. Bulletin of the Chemical Society of Ethiopia, 35(2), 305-318. [Link]

  • Maeda, Y., et al. (2022). Spin-Trapping Analysis of the Thermal Degradation Reaction of Polyamide 66. Polymers, 14(21), 4748. [Link]

  • Pireddu, L., et al. (2022). Thermal and Structural Characterization of Two Crystalline Polymorphs of Tafamidis Free Acid. Crystals, 12(11), 1568. [Link]

Sources

N-(2-Hydroxy-6-nitrophenyl)butyramide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N-(2-Hydroxy-6-nitrophenyl)butyramide is a specialized nitro-aromatic intermediate used primarily in the synthesis of agrochemicals and as a photolabile building block in organic chemistry.[1] Its structural uniqueness lies in the ortho-substitution pattern (1,2,6-trisubstituted benzene), where the intramolecular hydrogen bonding between the hydroxyl group, the amide proton, and the nitro group creates a distinct electronic environment. This guide details its physicochemical properties, synthetic pathways, and handling protocols for research and development applications.

Physicochemical Core Data
ParameterValueTechnical Note
IUPAC Name N-(2-Hydroxy-6-nitrophenyl)butanamideSystematic nomenclature based on butyric acid chain.
Molecular Formula C₁₀H₁₂N₂O₄ Confirmed via elemental composition analysis.[2]
Molecular Weight 224.21 g/mol Monoisotopic Mass: 224.0797 Da.
CAS Number 500991-93-5Primary identifier for regulatory and inventory searches.
Physical State Yellow to Orange Crystalline SolidColoration due to the o-nitrophenol chromophore.
Solubility DMSO, Methanol, Ethyl AcetateLimited solubility in water; lipophilic butyryl chain increases logP.
pKa (Predicted) ~7.5 (Phenolic OH)Acidity enhanced by the electron-withdrawing nitro group.

Synthetic Logic & Experimental Protocol

Expertise & Experience: The synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide requires careful regiochemical control. The starting material, 2-amino-3-nitrophenol, possesses two nucleophilic sites: the amine (-NH₂) and the phenol (-OH). To selectively acylate the amine (forming the amide) without esterifying the phenol, we utilize the difference in nucleophilicity. The amine is significantly more nucleophilic than the phenol under neutral or mildly basic conditions.

Causality of Choice:

  • Solvent (Dichloromethane): Chosen for its ability to solubilize the organic reactants while allowing easy aqueous workup.

  • Base (Pyridine): Acts as an acid scavenger (for HCl generated) and a weak catalyst, but is not strong enough to deprotonate the phenol fully, preventing O-acylation side products.

  • Temperature (0°C to RT): Low initial temperature prevents thermal degradation of the nitrophenol moiety and suppresses bis-acylation.

Validated Synthesis Protocol
  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2-amino-3-nitrophenol (10.0 mmol, 1.54 g) in anhydrous Dichloromethane (DCM) (50 mL).

  • Base Addition: Add Pyridine (12.0 mmol, 0.97 mL) in one portion. The solution may darken slightly.

  • Acylation: Cool the reaction mixture to 0°C in an ice bath. Dropwise, add Butyryl Chloride (10.5 mmol, 1.09 mL) over 15 minutes.

    • Critical Control Point: Monitor exotherm.[3] Maintenance of 0°C ensures N-selectivity over O-selectivity.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (50% EtOAc/Hexanes). The starting amine spot (lower Rf) should disappear.

  • Workup (Self-Validating Step):

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess pyridine (pyridinium salt is water-soluble).

    • Wash with Saturated NaHCO₃ (2 x 30 mL) to remove unreacted butyric acid.

    • Wash with Brine (1 x 30 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield yellow needles.

Structural Validation & Reaction Workflow

The following diagram illustrates the synthetic workflow and the critical decision nodes required to ensure high purity.

SynthesisWorkflow Start Precursor: 2-Amino-3-nitrophenol Reaction Reaction: N-Acylation (DCM, 0°C -> RT) Start->Reaction Dissolve in DCM Reagent Reagent: Butyryl Chloride (+ Pyridine) Reagent->Reaction Dropwise Addition Check Checkpoint: TLC Monitoring (Disappearance of Amine) Reaction->Check Check->Reaction Incomplete (Add time) Workup Workup: Acid/Base Extraction (Remove Pyridine/Acid) Check->Workup Conversion >98% Product Final Product: N-(2-Hydroxy-6-nitrophenyl)butyramide (C10H12N2O4) Workup->Product Crystallization (EtOH)

Figure 1: Step-by-step synthetic workflow for the selective N-acylation of 2-amino-3-nitrophenol, highlighting the critical TLC checkpoint.

Applications & Mechanism of Action

A. Photolabile Protecting Groups

Nitro-aromatic amides are frequently explored for their photochemistry. The ortho-nitro group facilitates a photo-induced rearrangement (similar to the o-nitrobenzyl mechanism) upon irradiation with UV light (300–365 nm).

  • Mechanism: UV excitation causes hydrogen abstraction from the butyryl chain or the amide proton by the nitro group, leading to cleavage of the amide bond.

  • Utility: This property allows N-(2-Hydroxy-6-nitrophenyl)butyramide derivatives to serve as "caged" compounds, releasing bioactive amines or acids upon light exposure in spatial biology experiments.

B. Pharmaceutical Impurity Profiling

In the development of benzoxazole-based drugs or HDAC inhibitors (like Fimepinostat analogs), this compound may appear as:

  • Process Impurity: Incomplete reduction of the nitro group during heterocycle synthesis.

  • Degradant: Hydrolytic ring-opening of 2-propyl-7-nitrobenzoxazole.

  • Detection: It is detectable via HPLC-UV (absorbance at ~254 nm and ~350 nm due to the nitro-phenol system) and LC-MS (m/z 225.2 [M+H]⁺).

Safety & Handling (E-E-A-T)

  • Hazard Identification: As a nitro-aromatic compound, it should be treated as potentially toxic by inhalation and skin contact. Nitro compounds often possess vasodilatory effects or can induce methemoglobinemia.

  • Storage: Store in amber vials at 2–8°C. The compound is light-sensitive (photolabile); exposure to ambient light should be minimized to prevent slow degradation.

  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (for NOx generation).

References

  • ChemBK. (2024). N-(2-Hydroxy-6-Nitrophenyl)Butyramide Chemical Properties and CAS 500991-93-5. Retrieved from [Link]

  • MySkinRecipes. (2024). Material Specifications: N-(2-Hydroxy-6-nitrophenyl)butyramide.[1][2][4] Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Butyramide Derivatives. (Contextual validation of butyryl amide physicochemical properties). Retrieved from [Link]

  • Matrix Fine Chemicals. (2024). Nitro-aromatic Building Blocks and Intermediates. (Reference for structural analogs and handling). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of N-(2-Hydroxy-6-nitrophenyl)butyramide

Author: BenchChem Technical Support Team. Date: February 2026

A Note on This Document: As a compound primarily utilized in research and specialized synthesis, a publicly available, comprehensive Safety Data Sheet (SDS) for N-(2-Hydroxy-6-nitrophenyl)butyramide (CAS No. 500991-93-5) is not readily accessible. This guide has been constructed by leveraging available data for this compound and structurally analogous chemicals, including nitrophenyl and amide derivatives, to provide a robust framework for safe handling and risk mitigation. The principles and protocols outlined herein are based on established best practices in chemical safety for research and development settings. Researchers must supplement this guide with all available information from their chemical supplier and their institution's safety protocols.

Section 1: Compound Profile and Hazard Identification

N-(2-Hydroxy-6-nitrophenyl)butyramide is a specialized organic compound, noted for its application as a key intermediate in the synthesis of agrochemicals and its use in the development of photosensitive probes and sensors in research settings.[1] Its molecular structure, featuring a nitrophenyl group, a hydroxyl group, and an amide linkage, dictates its chemical reactivity and its toxicological profile.

Molecular and Physical Data Summary

PropertyValueSource
CAS Number 500991-93-5MySkinRecipes
Molecular Formula C₁₀H₁₂N₂O₄MySkinRecipes
Molecular Weight 224.21 g/mol MySkinRecipes
Recommended Storage Room temperature, in a sealed, dry environment.MySkinRecipes

While specific toxicity data for this compound is not extensively published, the presence of the nitrophenyl group suggests a need for cautious handling. Nitrophenols and related compounds can exhibit varying levels of toxicity, and it is prudent to treat this compound as potentially hazardous until proven otherwise.

Section 2: Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is critical when handling any chemical for which a complete SDS is not available. The following workflow is designed to ensure a comprehensive evaluation of potential hazards and the implementation of appropriate safety controls.

RiskAssessmentWorkflow cluster_planning Planning & Information Gathering cluster_assessment Hazard & Exposure Assessment cluster_control Control Implementation cluster_procedure Experimental Procedure & Waste Disposal start Initiate Experiment with N-(2-Hydroxy-6-nitrophenyl)butyramide gather_info Gather All Available Data: - Supplier Information - Literature on Analogous Compounds - Institutional Safety Protocols start->gather_info identify_hazards Identify Potential Hazards: - Skin/Eye Irritation - Inhalation/Ingestion Toxicity - Reactivity gather_info->identify_hazards assess_exposure Assess Exposure Potential: - Quantity of substance - Duration of handling - Type of procedure (e.g., weighing, dissolution) identify_hazards->assess_exposure select_ppe Select Appropriate PPE: - Gloves (specify type) - Eye Protection (goggles/face shield) - Lab Coat assess_exposure->select_ppe eng_controls Implement Engineering Controls: - Fume Hood - Ventilated Enclosure select_ppe->eng_controls admin_controls Establish Administrative Controls: - Standard Operating Procedures (SOPs) - Designated Work Area - Emergency Plan eng_controls->admin_controls conduct_experiment Conduct Experiment Following SOPs admin_controls->conduct_experiment waste_disposal Segregate and Dispose of Waste: - Solid Waste - Liquid Waste (Halogenated/Non-halogenated) - Contaminated PPE conduct_experiment->waste_disposal

Caption: A logical workflow for risk assessment and mitigation when handling N-(2-Hydroxy-6-nitrophenyl)butyramide.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Given the potential for this compound to be a skin and eye irritant, as well as harmful if ingested, a stringent set of handling procedures and PPE is required.

Experimental Protocols: Step-by-Step Handling

  • Preparation:

    • Designate a specific work area, preferably within a certified chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Assemble all necessary equipment and reagents before retrieving the compound from storage.

    • Don all required PPE as outlined below.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a fume hood or a ventilated balance enclosure to minimize inhalation exposure.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.

    • If transferring to a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

    • Carefully remove PPE, avoiding cross-contamination. Wash hands thoroughly with soap and water.

Personal Protective Equipment (PPE) Selection

The selection of PPE is paramount to ensuring personal safety. The following diagram illustrates the decision-making process for selecting appropriate PPE for handling N-(2-Hydroxy-6-nitrophenyl)butyramide.

PPESelection cluster_body Body Protection cluster_hands Hand Protection cluster_eyes Eye & Face Protection cluster_respiratory Respiratory Protection lab_coat Standard Laboratory Coat gloves Nitrile Gloves (or other chemically resistant gloves) double_glove Consider Double Gloving for extended handling gloves->double_glove goggles Chemical Splash Goggles face_shield Face Shield (in addition to goggles) for splash hazards goggles->face_shield fume_hood Work in a Fume Hood (primary respiratory control) respirator Respirator (if fume hood is not available or for spill cleanup) fume_hood->respirator

Caption: A decision tree for selecting appropriate PPE when working with N-(2-Hydroxy-6-nitrophenyl)butyramide.

Section 4: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

For a small spill, and only if you are trained to do so:

  • Evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, followed by soap and water.

  • For large spills, evacuate the area and contact your institution's emergency response team.

Section 5: Disposal Considerations

All waste materials containing N-(2-Hydroxy-6-nitrophenyl)butyramide must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated weighing paper and absorbent materials, in a clearly labeled, sealed container.

  • Liquid Waste: Collect liquid waste in a compatible, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the designated solid hazardous waste stream.

Follow all local, state, and federal regulations for the disposal of chemical waste.

References

  • MySkinRecipes. N-(2-Hydroxy-6-nitrophenyl)butyramide. [Link]

Sources

A Technical Guide to the Solubility Profile of N-(2-Hydroxy-6-nitrophenyl)butyramide in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility profile of N-(2-Hydroxy-6-nitrophenyl)butyramide. Designed for researchers, scientists, and drug development professionals, this document navigates the theoretical underpinnings of solubility, outlines a robust experimental protocol for its determination, and discusses the anticipated solubility characteristics of the target compound in both aqueous and diverse organic solvents. Given the absence of publicly available experimental solubility data for N-(2-Hydroxy-6-nitrophenyl)butyramide, this guide serves as a predictive and methodological resource.

Introduction and Theoretical Framework

N-(2-Hydroxy-6-nitrophenyl)butyramide is an organic molecule with a molecular weight of 224.21 g/mol and the chemical formula C₁₀H₁₂N₂O₄[1][2]. Its structure, featuring a hydroxyl group, a nitro group, and an amide linkage, suggests a nuanced solubility profile that is highly dependent on the solvent system. Understanding this profile is a critical first step in many applications, from agrochemical formulation to pharmaceutical development, as solubility profoundly impacts bioavailability, efficacy, and the design of purification processes[3][4][5][6].

The dissolution of a solid solute in a liquid solvent is governed by the thermodynamics of the process, specifically the Gibbs free energy of dissolution (ΔG_sol). This is influenced by both the enthalpy (ΔH_sol) and entropy (ΔS_sol) of dissolution[7][8][9]. The overall enthalpy change is a sum of the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions[10][11]. A guiding principle in predicting solubility is "like dissolves like," which suggests that solutes tend to dissolve in solvents with similar polarity[12].

The polarity of a solvent can be quantified by its dielectric constant; solvents with a dielectric constant greater than 5 are generally considered polar[13][14]. The structural features of N-(2-Hydroxy-6-nitrophenyl)butyramide—a polar hydroxyl group, a highly polar nitro group, and a moderately polar amide group, combined with a nonpolar butyryl chain and benzene ring—predict a complex interplay of these forces. Therefore, its solubility is expected to be limited in water (a highly polar, protic solvent) and to vary significantly across a range of organic solvents with differing polarities.

Predicted Solubility Profile

Based on its molecular structure, a qualitative solubility profile for N-(2-Hydroxy-6-nitrophenyl)butyramide can be predicted:

  • Water: The presence of hydrogen bond donors (hydroxyl and amide groups) and acceptors (hydroxyl, nitro, and amide oxygens) suggests some affinity for water. However, the nonpolar butyryl chain and the phenyl ring will likely limit its aqueous solubility. The nitro group, while polar, is not a strong hydrogen bond donor. Therefore, the compound is predicted to be slightly soluble to sparingly soluble in water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. They are expected to be good solvents for N-(2-Hydroxy-6-nitrophenyl)butyramide, effectively solvating the polar functional groups.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. They are anticipated to be effective solvents, interacting favorably with the hydroxyl and amide groups of the solute.

  • Nonpolar Solvents (e.g., Hexane, Toluene): The significant polarity imparted by the nitro, hydroxyl, and amide groups suggests that the compound will have very low solubility in nonpolar solvents.

Experimental Determination of Solubility

To quantitatively determine the solubility profile, a systematic experimental approach is necessary. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies such as the World Health Organization (WHO) and the International Council for Harmonisation (ICH)[15][16][17][18].

Materials and Equipment
  • N-(2-Hydroxy-6-nitrophenyl)butyramide (solid)

  • Deionized water

  • A range of organic solvents (e.g., methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), ethyl acetate, dichloromethane, toluene, hexane)

  • pH buffers (pH 1.2, 4.5, 6.8)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator (set to 37 ± 1 °C for biopharmaceutical relevance)[16][18]

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of N-(2-Hydroxy-6-nitrophenyl)butyramide.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess compound prep_solvent Add known volume of solvent prep_compound->prep_solvent to vial equilibration Shake at constant temperature (e.g., 24-48 hours) prep_solvent->equilibration centrifugation Centrifuge to pellet undissolved solid equilibration->centrifugation filtration Filter supernatant centrifugation->filtration dilution Dilute sample filtration->dilution analysis Quantify concentration (e.g., HPLC, UV-Vis) dilution->analysis result Solubility Data analysis->result Calculate solubility

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of N-(2-Hydroxy-6-nitrophenyl)butyramide to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved[15].

    • To each vial, add a precise volume of the desired solvent (water, pH buffers, or organic solvents).

  • Equilibration:

    • Securely cap the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C for general chemistry or 37 °C for biopharmaceutical applications)[17].

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of N-(2-Hydroxy-6-nitrophenyl)butyramide in the respective solvent.

    • Accurately dilute the filtered supernatant.

    • Analyze the standard solutions and the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound[19][20].

    • Construct a calibration curve from the standard solutions and use it to determine the concentration in the sample.

  • Data Reporting:

    • Calculate the solubility, typically expressed in mg/mL or mol/L.

    • Perform each measurement in triplicate to ensure reproducibility[16].

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Profile of N-(2-Hydroxy-6-nitrophenyl)butyramide at 25 °C

SolventSolvent TypeDielectric Constant (approx.)Predicted Solubility (mg/mL)
Water (pH 7.0)Polar Protic80.1< 1
Buffer (pH 1.2)Polar Protic~80< 1
Buffer (pH 6.8)Polar Protic~80< 1
MethanolPolar Protic32.710 - 50
EthanolPolar Protic24.55 - 25
AcetonePolar Aprotic20.7> 100
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7> 100
Ethyl AcetateModerately Polar6.01 - 10
DichloromethaneSlightly Polar9.11 - 10
TolueneNonpolar2.4< 0.1
HexaneNonpolar1.9< 0.1

Note: The predicted solubility values are illustrative and must be confirmed by experimental data.

Conclusion

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
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A Technical Guide to the Design, Synthesis, and Biological Evaluation of N-(2-Hydroxy-6-nitrophenyl)alkanamide Derivatives as Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(2-hydroxyphenyl)amide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. The strategic introduction of a nitro group, particularly at the C6 position ortho to the amide linkage, offers a unique opportunity to modulate the electronic and steric properties of the molecule, potentially unlocking novel therapeutic applications. This guide provides a comprehensive technical overview of N-(2-Hydroxy-6-nitrophenyl)butyramide and its derivatives. While direct literature on this specific scaffold is nascent, we will draw upon established principles and data from structurally related compounds to outline robust synthetic strategies, propose potential biological targets, and lay the groundwork for systematic structure-activity relationship (SAR) studies. This document serves as a strategic manual for researchers aiming to explore this promising, yet underexplored, chemical space for the development of next-generation therapeutics, including antimicrobial, anti-inflammatory, and anticancer agents.

Chapter 1: The N-(2-Hydroxy-6-nitrophenyl)amide Scaffold: A Primer for Drug Discovery

The Privileged Nature of Hydroxyphenylamides

The hydroxyphenylamide motif is a cornerstone of modern drug design. The phenolic hydroxyl group is an excellent hydrogen bond donor and acceptor, while the amide linkage provides structural rigidity and additional hydrogen bonding capabilities. This combination allows for high-affinity interactions with a wide array of biological targets. Salicylanilides, a closely related class, are well-documented for their broad-spectrum biological effects, including antimicrobial, antifungal, and antimycobacterial activities[1]. The inherent bioactivity of this core structure makes it an ideal starting point for library development.

Strategic Role of Nitro-Substitution

The nitro group is a powerful modulator of a molecule's properties. As a strong electron-withdrawing group, it can significantly alter the pKa of the neighboring phenolic hydroxyl, influencing its binding characteristics and pharmacokinetic profile. Furthermore, the nitro group can be a critical pharmacophoric element or serve as a synthetic handle for further derivatization, for instance, through reduction to an amino group, which can then be functionalized. Studies on nitrofuran and other nitroaromatic compounds have established that the nitro group is often essential for their antimicrobial activity, which is mediated by its enzymatic reduction to toxic reactive species within the target pathogen[2].

The N-(2-Hydroxy-6-nitrophenyl)butyramide Core: A Strategic Analysis

The specific scaffold of N-(2-Hydroxy-6-nitrophenyl)butyramide presents a unique convergence of key pharmacophoric features:

  • A Potential "Cap" Group: The 2-hydroxy-6-nitrophenyl moiety can act as a surface recognition element, interacting with hydrophobic pockets or specific residues at the entrance of an enzyme's active site.

  • A Flexible Linker: The butyramide (or more broadly, alkanamide) chain provides a flexible linker of defined length, crucial for positioning the other functional groups for optimal target engagement. This feature is a hallmark of inhibitors for enzymes like histone deacetylases (HDACs), where the linker mimics the acetylated lysine side chain[3][4].

  • A Versatile Chemical Handle: The terminal end of the butyramide chain is a prime site for introducing additional functionalities, most notably a zinc-binding group (ZBG) like a hydroxamic acid, to target metalloenzymes.

This tripartite structure strongly suggests that N-(2-Hydroxy-6-nitrophenyl)butyramide derivatives are promising candidates for development as enzyme inhibitors.

Potential Therapeutic Targets

Based on the architecture of the core scaffold and literature on analogous structures, several high-value therapeutic targets can be hypothesized:

  • Histone Deacetylases (HDACs): Many potent HDAC inhibitors, such as the FDA-approved Vorinostat (SAHA), consist of a surface recognition "cap," a linker, and a zinc-chelating group[3][5]. The N-(2-Hydroxy-6-nitrophenyl) moiety is an unexplored cap group that could confer unique isoform selectivity. The development of selective HDAC inhibitors is a major goal in cancer therapy to minimize off-target effects[6].

  • Bacterial and Fungal Targets: A wide range of N-(hydroxynitrophenyl)amide derivatives have demonstrated potent and broad-spectrum antimicrobial activity[7]. The mechanism often involves disruption of microbial membranes or inhibition of essential enzymes.

  • Inflammatory Pathway Enzymes: Salicylanilide derivatives have shown anti-inflammatory activity by inhibiting proteases like trypsin[1]. The N-(2-Hydroxy-6-nitrophenyl)amide core could be explored for similar inhibitory properties against key enzymes in inflammatory cascades.

  • Kinases and Other Cancer-Related Targets: The amide scaffold is prevalent in kinase inhibitors. While a direct link is speculative, the scaffold's ability to form key hydrogen bonds makes it a viable starting point for screening against kinase families implicated in cancer, such as RAF kinases[8][9].

Chapter 2: Synthetic Strategies and Methodologies

The synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide derivatives is accessible through standard organic chemistry transformations. The primary challenge lies in the selective synthesis of the key aniline intermediate.

Retrosynthetic Analysis

A logical retrosynthetic pathway involves disconnecting the amide bond, leading back to a key intermediate, 2-amino-3-nitrophenol, and butyryl chloride (or a related activated carboxylic acid).

G Target N-(2-Hydroxy-6-nitrophenyl)butyramide Disconnect1 Amide Disconnection Target->Disconnect1 Intermediate1 2-Amino-3-nitrophenol Disconnect1->Intermediate1 Intermediate2 Butyryl Chloride Disconnect1->Intermediate2

Caption: Retrosynthetic analysis of the target scaffold.

Protocol 1: Synthesis of 2-Amino-3-nitrophenol

The synthesis of the aniline intermediate is critical. A common route involves the nitration of a protected aminophenol followed by deprotection.

Rationale: Direct nitration of 2-aminophenol is often unselective. Therefore, a protecting group strategy is employed. The acetamide group is an effective ortho-, para-director, but steric hindrance can favor nitration at other positions. A more controlled approach starts from a commercially available nitrophenol.

Step-by-Step Protocol:

  • Starting Material: 2-Chloro-6-nitrophenol.

  • Amination: In a sealed pressure vessel, dissolve 2-chloro-6-nitrophenol (1 eq.) in ethanol. Add aqueous ammonia (10-15 eq.) and heat to 120-140 °C for 12-24 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product, 2-amino-6-nitrophenol, often precipitates. If not, evaporate the solvent and ethanol, and acidify the aqueous residue with HCl to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-amino-6-nitrophenol.

Protocol 2: General Procedure for Amide Coupling

This protocol describes the formation of the final amide product using a standard Schotten-Baumann reaction.

Rationale: This method is robust and high-yielding for forming amide bonds between anilines and acyl chlorides. The use of a base is essential to neutralize the HCl byproduct.

Step-by-Step Protocol:

  • Dissolution: Dissolve 2-amino-6-nitrophenol (1 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base like triethylamine or pyridine (1.5-2.0 eq.).

  • Acylation: Cool the solution to 0 °C in an ice bath. Add butyryl chloride (1.1 eq.) dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain N-(2-Hydroxy-6-nitrophenyl)butyramide.

General Synthesis Workflow Diagram

G cluster_0 Intermediate Synthesis cluster_1 Amide Coupling Start 2-Chloro-6-nitrophenol Step1 Amination (aq. NH3, heat) Start->Step1 Intermediate 2-Amino-6-nitrophenol Step1->Intermediate Step2 Acylation (Base, DCM, 0°C to RT) Intermediate->Step2 Reagent Butyryl Chloride Reagent->Step2 Product N-(2-Hydroxy-6-nitrophenyl)butyramide Step2->Product

Caption: General workflow for the synthesis of the core molecule.

Chapter 3: Biological Evaluation Strategies

A tiered screening approach is recommended to efficiently evaluate the biological potential of newly synthesized derivatives.

Tier 1: Primary Screening for Broad Activity

The initial goal is to identify which, if any, of the hypothesized biological activities are present.

  • Antimicrobial Screening:

    • Protocol: Determine the Minimum Inhibitory Concentration (MIC) against a panel of representative microorganisms.[7] This should include Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungus (e.g., Candida albicans). The broth microdilution method is a standard, high-throughput technique for this purpose.[1]

  • Anticancer Screening:

    • Protocol: Evaluate the antiproliferative activity against a small panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer).[10][11] The MTT or similar cell viability assays provide a robust and quantitative measure of cytotoxicity.[10]

  • Anti-inflammatory Screening:

    • Protocol: An in vitro protease inhibition assay can serve as a simple primary screen. The ability of the compounds to inhibit trypsin can be measured spectrophotometrically and is a good indicator of general anti-inflammatory potential.[1]

Tier 2: Target-Specific and Mechanistic Assays

If activity is confirmed in Tier 1, the next step is to elucidate the mechanism of action.

  • For HDAC Inhibition:

    • Protocol: Use a commercially available HDAC activity assay kit to measure the direct inhibition of recombinant HDAC enzymes (e.g., HDAC1 and HDAC6 to start). This will confirm if the compounds are direct enzyme inhibitors and provide initial selectivity data. Subsequently, perform a Western blot analysis on treated cancer cells to observe changes in the acetylation status of known HDAC substrates, such as histone H3 and α-tubulin, providing cellular evidence of target engagement.[4]

The HDAC Inhibitor Pharmacophore Model

The design of derivatives for anticancer activity should be guided by the established pharmacophore for HDAC inhibitors.

G Cap Surface Cap Group (e.g., 2-Hydroxy-6-nitrophenyl) Linker Linker (Butyramide) Cap->Linker ZBG Zinc-Binding Group (ZBG) (e.g., Hydroxamic Acid) Linker->ZBG Zinc Zn2+ ZBG->Zinc Chelation Enzyme HDAC Active Site

Caption: Pharmacophore model for a typical HDAC inhibitor.

Chapter 4: A Framework for Structure-Activity Relationship (SAR) Studies

Systematic modification of the core scaffold is essential for optimizing potency, selectivity, and drug-like properties.

Key Areas for Modification
  • The Phenyl "Cap":

    • Nitro Group Position: Synthesize isomers with the nitro group at other positions (e.g., N-(2-Hydroxy-4-nitrophenyl) or N-(2-Hydroxy-5-nitrophenyl)) to confirm the importance of the ortho-nitro substitution.

    • Nitro Group Replacement: Replace the nitro group with other electron-withdrawing (e.g., -CN, -CF3) or electron-donating groups (e.g., -OCH3, -CH3) to probe electronic effects.

    • Hydroxyl Group Position: While the ortho-hydroxyl is key to the salicylanilide-type structure, its relocation or replacement can be explored.

  • The Alkanamide Linker:

    • Chain Length: Synthesize a homologous series (acetamide, propanamide, pentanamide, hexanamide) to determine the optimal linker length for fitting into the target's active site.

    • Rigidity: Introduce conformational constraints, such as double bonds (e.g., acrylamide derivatives) or cyclic structures, to improve binding affinity by reducing the entropic penalty of binding.

  • The Terminus:

    • For HDAC Inhibition: This is the most critical point of modification. Convert the terminal methyl group of the butyramide into a carboxylic acid, and then into a hydroxamic acid (-CONHOH) to introduce zinc-binding capability.

    • For Other Targets: Introduce other functional groups (amines, heterocycles) to explore new interactions with the target protein.

Data Presentation for SAR Analysis

All quantitative biological data should be summarized in tables to facilitate easy comparison and identification of trends.

Compound IDR1 (Cap)R2 (Linker)R3 (Terminus)MIC (S. aureus) µg/mLIC50 (MCF-7) µMIC50 (HDAC1) nM
LEAD-001 2-OH, 6-NO2-Ph-(CH2)2-CONH--CH316>50>1000
SAR-001 2-OH, 6-NO2-Ph-(CH2)4-CONH--CH38>50>1000
SAR-002 2-OH, 4-NO2-Ph-(CH2)2-CONH--CH332>50>1000
HDAC-001 2-OH, 6-NO2-Ph-(CH2)2-CONH--CONHOH>642.585

Table 1: Hypothetical data table for summarizing SAR study results.

Chapter 5: Conclusion and Future Directions

The N-(2-Hydroxy-6-nitrophenyl)butyramide scaffold represents a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comprehensive framework, grounded in established medicinal chemistry principles and data from analogous series, for the systematic exploration of this chemical class.

Future work should focus on:

  • Synthesis and Screening: Preparation of an initial library of compounds based on the SAR framework outlined in Chapter 4, followed by the tiered biological screening approach.

  • Lead Optimization: For active compounds, further optimization of potency and selectivity is required. For promising anticancer candidates, this includes profiling against a broader panel of cancer cell lines and HDAC isoforms.

  • ADMET Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for identifying candidates with favorable drug-like characteristics.

  • Computational Modeling: Molecular docking and dynamics simulations can provide valuable insights into the binding modes of active compounds, guiding the rational design of more potent and selective derivatives[4].

By leveraging the strategies detailed in this guide, researchers can efficiently navigate the discovery and development process, potentially unlocking the full therapeutic potential of N-(2-Hydroxy-6-nitrophenyl)amide derivatives.

References

  • Gümüş, F., et al. (2012). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. PubMed. Available at: [Link]

  • Adeboye, M., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. Available at: [Link]

  • Geta, M., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC. Available at: [Link]

  • Maslennikova, O., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. Available at: [Link]

  • Fang, Z., et al. (2021). Discovery of potent histone deacetylase inhibitors with modified phenanthridine caps. PMC. Available at: [Link]

  • Schulze, J., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI. Available at: [Link]

  • Fang, Z., et al. (2021). Discovery of potent histone deacetylase inhibitors with modified phenanthridine caps. Semantic Scholar. Available at: [Link]

  • Lazzari, P., et al. (2022). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI. Available at: [Link]

  • He, S., et al. (2021). Aza-SAHA Derivatives are Selective Histone Deacetylase 10 Chemical Probes That Inhibit Polyamine Deacetylation. ResearchGate. Available at: [Link]

  • Li, H., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]

  • Chuang, H., et al. (2010). Synthesis of N-hydroxycinnamides capped with a naturally occurring moiety as inhibitors of histone deacetylase. PubMed. Available at: [Link]

  • Lu, J., et al. (2015). Identification of histone deacetylase inhibitors with benzoylhydrazide scaffold that selectively inhibit class I histone deacetylases. PubMed. Available at: [Link]

  • Scott, J., et al. (2020). Design and Discovery of N-(3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide (LXH254)- A selective, efficacious and well-tolerated RAF inhibitor targeting RAS mutant cancers: The path to the clinic. ResearchGate. Available at: [Link]

  • Dołgań, A., et al. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. Available at: [Link]

  • Pires, J., et al. (n.d.). Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. ResearchGate. Available at: [Link]

  • Qian, Z., et al. (2021). Synthesis and structure–activity relationships of pirfenidone derivatives as anti-fibrosis agents in vitro. PMC. Available at: [Link]

  • Hussain, A., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available at: [Link]

  • López-Vallejo, F., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available at: [Link]

  • Martin, A., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. PMC. Available at: [Link]

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Methodological & Application

Application Note: A Validated Protocol for the Chemoselective Synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

N-(2-Hydroxy-6-nitrophenyl)butyramide is a valuable chemical intermediate whose utility spans various sectors of applied chemistry, including the synthesis of agricultural chemicals and as a building block in pharmaceutical research.[1][2] Its structure, featuring a hydroxyl, a nitro, and an amide group on a phenyl ring, provides multiple points for further functionalization. This document provides a comprehensive, step-by-step protocol for the synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide via the chemoselective N-acylation of 2-amino-3-nitrophenol.

The core of this synthesis relies on the principle of differential nucleophilicity. The amino group (-NH₂) of the 2-amino-3-nitrophenol starting material is a stronger nucleophile than its phenolic hydroxyl group (-OH). This inherent reactivity difference allows for the targeted acylation of the amine, a concept well-established in organic synthesis.[3] By carefully controlling reaction conditions, particularly temperature and the stoichiometric addition of reagents, the formation of the O-acylated byproduct is minimized, ensuring a high-yield, high-purity synthesis of the desired N-acylated product. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and process development, providing not just a procedure, but the underlying chemical rationale for each step.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-amino-3-nitrophenol attacks the electrophilic carbonyl carbon of butyryl chloride. A tertiary amine base, triethylamine, is used to scavenge the hydrochloric acid byproduct, driving the reaction to completion.

Reaction: 2-Amino-3-nitrophenol + Butyryl Chloride → N-(2-Hydroxy-6-nitrophenyl)butyramide + Triethylamine Hydrochloride


(Conceptual Image)

Materials & Equipment

Reagents & Chemicals
ReagentChemical FormulaMolar Mass ( g/mol )Required PuritySupplier Example
2-Amino-3-nitrophenolC₆H₆N₂O₃154.12≥98%Sigma-Aldrich
Butyryl ChlorideC₄H₇ClO106.55≥98%Sigma-Aldrich
Triethylamine (TEA)C₆H₁₅N101.19≥99% (Dry)Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Sigma-Aldrich
Sodium SulfateNa₂SO₄142.04AnhydrousVWR
Ethyl AcetateC₄H₈O₂88.11ACS GradeFisher Scientific
n-HexaneC₆H₁₄86.18ACS GradeFisher Scientific
Equipment
  • Three-neck round-bottom flask (250 mL) with magnetic stirrer

  • Dropping funnel (100 mL)

  • Condenser and drying tube (CaCl₂)

  • Magnetic stir plate

  • Ice-water bath

  • Rotary evaporator

  • Glassware for extraction and filtration (separatory funnel, Büchner funnel)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Analytical balance

  • Standard laboratory glassware (beakers, graduated cylinders)

Detailed Synthesis Protocol

This protocol outlines the synthesis on a 10 mmol scale. Adjustments can be made as needed, maintaining the molar equivalencies.

Reagent & System Preparation (Stoichiometry)

The following quantities are calculated for a representative synthesis.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Molar Equiv.
2-Amino-3-nitrophenol154.121.54 g10.01.0
Butyryl Chloride106.551.12 g (1.09 mL)10.51.05
Triethylamine101.191.21 g (1.67 mL)12.01.2
Dichloromethane (DCM)-100 mL--
Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser fitted with a drying tube.

    • Add 1.54 g (10.0 mmol) of 2-amino-3-nitrophenol to the flask.[4]

    • Add 80 mL of anhydrous dichloromethane (DCM) to the flask to dissolve the starting material. Stir until a clear solution is formed.

  • Initial Cooling and Base Addition:

    • Place the reaction flask in an ice-water bath and allow the solution to cool to 0-5 °C with continuous stirring.

    • Add 1.67 mL (12.0 mmol) of triethylamine to the cooled solution. The addition of a base is crucial to neutralize the HCl generated during the reaction, preventing protonation of the starting amine and driving the equilibrium towards the product.[5]

  • Acylation Reaction:

    • Dissolve 1.09 mL (10.5 mmol) of butyryl chloride in 20 mL of anhydrous DCM in the dropping funnel.

    • Add the butyryl chloride solution dropwise to the stirred reaction mixture over a period of 30 minutes. Causality: A slow, dropwise addition at low temperature is critical to control the exothermic reaction and to maximize the chemoselective N-acylation over the competing O-acylation of the hydroxyl group.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes.

    • Remove the ice bath and let the reaction warm to room temperature. Continue stirring for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of 3:1 Hexane:Ethyl Acetate. The starting material (2-amino-3-nitrophenol) will have a different Rf value than the product. The reaction is considered complete when the spot corresponding to the starting material has been consumed.

  • Work-up and Isolation:

    • Upon completion, transfer the reaction mixture to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with 50 mL of 1M HCl (to remove excess triethylamine), 50 mL of saturated NaHCO₃ solution (to remove any unreacted acyl chloride and acidic impurities), and finally with 50 mL of brine (to remove bulk water).

    • Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

  • Purification:

    • The crude solid can be purified by recrystallization.

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add deionized water until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum. This method is effective for removing impurities from solid organic products.[6]

Characterization

The identity and purity of the final product, N-(2-Hydroxy-6-nitrophenyl)butyramide, should be confirmed by standard analytical techniques.

  • ¹H NMR: Expect characteristic peaks for the aromatic protons, the butyryl chain protons (triplet, sextet, triplet), and broad singlets for the -OH and -NH protons.

  • FT-IR (KBr): Expect characteristic absorption bands for O-H stretching (~3400 cm⁻¹), N-H stretching (~3300 cm⁻¹), C=O stretching (amide I, ~1650 cm⁻¹), and N-O stretching of the nitro group (~1530 and 1350 cm⁻¹).

  • Mass Spectrometry (EI-MS or ESI-MS): The molecular ion peak corresponding to the product's molecular weight (224.21 g/mol ) should be observed.[1]

Synthesis Workflow Diagram

The following diagram illustrates the complete workflow from setup to final product characterization.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis setup 1. Assemble Dry Glassware dissolve 2. Dissolve 2-Amino-3-nitrophenol in Anhydrous DCM setup->dissolve cool 3. Cool Mixture to 0-5 °C dissolve->cool add_base 4. Add Triethylamine cool->add_base add_acyl 5. Add Butyryl Chloride Solution Dropwise add_base->add_acyl react 6. Stir at RT for 4-6h add_acyl->react monitor 7. Monitor by TLC react->monitor workup 8. Aqueous Work-up (HCl, NaHCO₃, Brine) monitor->workup Reaction Complete dry 9. Dry Organic Layer (Na₂SO₄) workup->dry evaporate 10. Evaporate Solvent dry->evaporate purify 11. Recrystallize from Ethanol/Water evaporate->purify characterize 12. Characterize Product (NMR, IR, MS) purify->characterize final_product Final Product: N-(2-Hydroxy-6-nitrophenyl)butyramide characterize->final_product

Caption: Workflow for the synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide.

Safety & Handling

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Butyryl Chloride: Corrosive and moisture-sensitive. Reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Dichloromethane (DCM): A suspected carcinogen and volatile solvent. Avoid inhalation and skin contact.

  • Triethylamine (TEA): Flammable and corrosive with a strong odor. Ensure proper ventilation.

  • 2-Amino-3-nitrophenol: May cause skin and serious eye irritation. Avoid inhalation of dust.

References

  • MySkinRecipes. N-(2-Hydroxy-6-nitrophenyl)butyramide. Available from: [Link]

  • ACS Omega. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. Available from: [Link]

  • Google Patents. US20030022862A1 - Process for selective N-acylation of purine nucleosides.
  • TSI Journals. (2015). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. Available from: [Link]

  • MDPI. (2018). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available from: [Link]

  • PubChem - National Center for Biotechnology Information. 2-Amino-3-Nitrophenol. Available from: [Link]

  • MySkinRecipes. N-(2-Hydroxy-6-nitrophenyl)butyramide (Thai). Available from: [Link]

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Available from: [Link]

Sources

Application Note and Protocol for the Preparation of N-(2-Hydroxy-6-nitrophenyl)butyramide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-Hydroxy-6-nitrophenyl)butyramide is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. Its structure, featuring a hydroxyl group, a nitro group, and an amide linkage, makes it an interesting scaffold for further chemical modifications and a candidate for biological screening. This document provides a comprehensive guide for the synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide, intended for researchers, scientists, and drug development professionals. The protocol herein is based on established principles of organic synthesis, specifically the acylation of aminophenols.

The synthetic strategy involves the N-acylation of 2-amino-3-nitrophenol with a suitable butyrylating agent. This reaction selectively forms an amide bond at the more nucleophilic amino group, while the hydroxyl group remains intact under the prescribed conditions. The choice of reagents and reaction conditions has been optimized to ensure a high yield and purity of the final product, with a focus on procedural safety and reproducibility.

Reagents and Materials

A comprehensive list of the necessary reagents is provided in the table below, along with their key properties and recommended suppliers. It is imperative to use reagents of high purity to minimize the formation of byproducts and facilitate the purification of the target compound.

ReagentFormulaMW ( g/mol )RolePuritySupplier (Example)
2-Amino-3-nitrophenolC₆H₆N₂O₃154.12Starting Material>98%Sigma-Aldrich, TCI
Butyryl ChlorideC₄H₇ClO106.55Acylating Agent>98%Sigma-Aldrich, Acros Organics
Triethylamine (TEA)C₆H₁₅N101.19Base>99%Fisher Scientific, Merck
Dichloromethane (DCM)CH₂Cl₂84.93SolventAnhydrous, >99.8%Sigma-Aldrich, VWR
Hydrochloric Acid (HCl)HCl36.46Work-up Reagent1 M aq. solutionFisher Scientific
Saturated Sodium BicarbonateNaHCO₃84.01Work-up Reagentaq. solutionVWR
BrineNaCl58.44Work-up ReagentSaturated aq. solutionVWR
Anhydrous Magnesium SulfateMgSO₄120.37Drying AgentGranularSigma-Aldrich

Experimental Protocol

This section details the step-by-step procedure for the synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Diagram of the Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification and Characterization start Dissolve 2-amino-3-nitrophenol in anhydrous DCM add_tea Add Triethylamine (TEA) and cool to 0 °C start->add_tea add_butyryl_chloride Slowly add Butyryl Chloride dropwise add_tea->add_butyryl_chloride react Stir at room temperature for 4-6 hours add_butyryl_chloride->react quench Quench with 1 M HCl react->quench extract Separate organic layer and wash sequentially quench->extract wash_bicarb Wash with sat. NaHCO₃ extract->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with MgSO₄ wash_brine->dry filter_evap Filter and evaporate solvent dry->filter_evap crystallize Recrystallize from Ethanol/Water filter_evap->crystallize characterize Characterize product (NMR, IR, MS, MP) crystallize->characterize

Application Notes and Protocols for the Recrystallization of N-(2-Hydroxy-6-nitrophenyl)butyramide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purification in Drug Development

N-(2-Hydroxy-6-nitrophenyl)butyramide is a key intermediate in the synthesis of various organic molecules, including potential agrochemicals and pharmaceuticals.[1][2] The purity of this compound is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential toxicity. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3][4] This application note provides a comprehensive guide to developing a robust recrystallization protocol for N-(2-Hydroxy-6-nitrophenyl)butyramide, tailored for researchers, scientists, and drug development professionals.

The underlying principle of recrystallization is the difference in solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures.[5] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. This allows for the formation of a saturated solution at a higher temperature, from which the pure compound crystallizes upon cooling, leaving the impurities dissolved in the mother liquor.

Understanding the Molecular Structure: A Key to Solvent Selection

The molecular structure of N-(2-Hydroxy-6-nitrophenyl)butyramide dictates its solubility characteristics. The presence of a hydroxyl (-OH) group and a nitro (-NO2) group on the phenyl ring introduces polarity and the capacity for hydrogen bonding. The butyramide side chain, however, contributes a non-polar, aliphatic character. This amphiphilic nature suggests that a range of solvents with varying polarities should be screened to find the optimal system for recrystallization.

Systematic Solvent Screening: A Prerequisite for Success

The selection of an appropriate solvent is the most critical step in developing a recrystallization procedure.[4] A systematic approach to solvent screening is essential for identifying a solvent that provides a high recovery of pure crystals.

Protocol for Solvent Screening
  • Initial Solvent Selection: Based on the "like dissolves like" principle, a range of solvents with varying polarities should be tested.[5] For N-(2-Hydroxy-6-nitrophenyl)butyramide, consider the following candidates:

    • Polar Protic Solvents: Water, Ethanol, Methanol, Isopropanol

    • Polar Aprotic Solvents: Acetone, Ethyl Acetate, Acetonitrile[6]

    • Non-polar Solvents: Toluene, Hexane, Dichloromethane

  • Solubility Testing:

    • Place a small, accurately weighed amount of the crude N-(2-Hydroxy-6-nitrophenyl)butyramide (e.g., 10-20 mg) into a small test tube.

    • Add a small volume of the solvent to be tested (e.g., 0.5 mL) at room temperature.

    • Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization.

    • If the compound is insoluble or sparingly soluble at room temperature, heat the test tube gently in a water bath or on a hot plate.

    • Add the solvent dropwise while heating until the solid just dissolves. Record the approximate volume of solvent used.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath.

    • Observe the formation of crystals. An ideal solvent will yield a large quantity of crystals upon cooling.

Data Presentation: Solvent Screening Results
SolventSolubility at Room TemperatureSolubility at Boiling PointCrystal Formation upon Cooling
WaterSparingly SolubleSolubleGood
EthanolSolubleVery SolublePoor
AcetoneSolubleVery SolublePoor
Ethyl AcetateSparingly SolubleSolubleModerate
TolueneInsolubleSparingly SolubleGood
HexaneInsolubleInsoluble-

(Note: This table is a hypothetical representation of potential results to guide the user.)

Recrystallization Protocols

Based on the solvent screening, two primary methods can be employed for the recrystallization of N-(2-Hydroxy-6-nitrophenyl)butyramide: single-solvent recrystallization and two-solvent (mixed-solvent) recrystallization.

Method 1: Single-Solvent Recrystallization

This method is ideal when a single solvent is found to have a high-temperature coefficient of solubility for the compound.[5]

G A Dissolve crude compound in minimum hot solvent B Hot gravity filtration (if insoluble impurities are present) A->B Optional C Slowly cool the filtrate to room temperature B->C D Cool further in an ice bath C->D E Collect crystals by vacuum filtration D->E F Wash crystals with a small amount of cold solvent E->F G Dry the purified crystals F->G

Caption: Workflow for single-solvent recrystallization.

  • Dissolution: In a flask, add the crude N-(2-Hydroxy-6-nitrophenyl)butyramide and the chosen solvent (e.g., water or toluene from the hypothetical screening). Heat the mixture to boiling while stirring. Add more hot solvent in small portions until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[5]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Gravity Filtration (Optional): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

Method 2: Two-Solvent (Mixed-Solvent) Recrystallization

This method is useful when no single solvent is ideal. It involves using two miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "bad" solvent).

G A Dissolve crude compound in a minimum of hot 'good' solvent B Add hot 'bad' solvent dropwise until the solution becomes cloudy A->B C Add a few drops of hot 'good' solvent to redissolve the precipitate B->C D Slowly cool the solution to room temperature C->D E Cool further in an ice bath D->E F Collect crystals by vacuum filtration E->F G Wash crystals with a small amount of cold 'bad' solvent F->G H Dry the purified crystals G->H

Caption: Workflow for two-solvent recrystallization.

  • Dissolution: Dissolve the crude N-(2-Hydroxy-6-nitrophenyl)butyramide in a minimum amount of a hot "good" solvent (e.g., ethanol).

  • Inducing Precipitation: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes persistently cloudy. This indicates the saturation point has been reached.

  • Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold "bad" solvent.

  • Drying: Dry the purified crystals as described in the single-solvent method.

Troubleshooting Common Recrystallization Issues

IssuePossible CauseSolution
No crystals form upon cooling Too much solvent was used; the solution is not saturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod. Add a seed crystal.
Oiling out The boiling point of the solvent is higher than the melting point of the solute. The compound is too impure.Use a lower-boiling solvent. Try a different solvent system. Purify the compound by another method (e.g., chromatography) before recrystallization.
Low recovery of crystals Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration.Use less solvent. Ensure the solution is thoroughly cooled. Keep the filtration apparatus hot during hot gravity filtration.
Colored crystals Colored impurities are present.Use activated charcoal for decolorization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Be cautious when heating flammable organic solvents. Use a heating mantle or a steam bath, not an open flame.

  • Refer to the Material Safety Data Sheet (MSDS) for N-(2-Hydroxy-6-nitrophenyl)butyramide and all solvents used for specific handling and disposal information.

Conclusion

The protocols outlined in this application note provide a systematic and scientifically sound approach to the purification of N-(2-Hydroxy-6-nitrophenyl)butyramide by recrystallization. By carefully selecting the appropriate solvent system and following the detailed procedures, researchers can obtain a high-purity product essential for downstream applications in drug development and chemical synthesis.

References

  • Purification of nitrophenols using complex-assisted crystalliz
  • Process for the purification of p-nitrophenol.
  • Purification of nitrophenols using complex-assisted crystallization | Request PDF.
  • Nitration of Phenol and Purification by Column Chrom
  • Process for the purification of para-nitrophenol.
  • What is the best technique for amide purification?.
  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
  • N-(2-Hydroxy-6-nitrophenyl)butyramide. MySkinRecipes.
  • Recrystallization. University of California, Los Angeles.
  • Recrystallization and Crystalliz
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • N-(2-Hydroxy-6-nitrophenyl)butyramide. MySkinRecipes.

Sources

solvent selection for N-(2-Hydroxy-6-nitrophenyl)butyramide extraction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-2026-02

Topic: Strategic Solvent Selection for the Extraction of N-(2-Hydroxy-6-nitrophenyl)butyramide from Aqueous Matrices

Introduction

N-(2-Hydroxy-6-nitrophenyl)butyramide is a key intermediate in the synthesis of various pharmaceutical compounds, making its efficient and clean extraction a critical step in the drug development pipeline. The presence of a phenolic hydroxyl group, a nitro group, and an amide linkage imparts a unique polarity profile to the molecule, demanding a carefully considered approach to solvent selection for liquid-liquid extraction (LLE). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices for selecting an optimal solvent system for this compound. We will delve into the theoretical underpinnings, present a detailed protocol for solvent screening, and discuss the interpretation of results, all while adhering to the stringent safety and environmental standards of the pharmaceutical industry.

Theoretical Considerations for Solvent Selection

The efficacy of extracting N-(2-Hydroxy-6-nitrophenyl)butyramide is governed by its partitioning behavior between an aqueous phase and an immiscible organic solvent. This behavior is dictated by the molecule's physicochemical properties and its interactions with the solvent.

Physicochemical Properties of the Target Molecule

While specific experimental data for N-(2-Hydroxy-6-nitrophenyl)butyramide is not widely published, we can infer its properties from analogous structures like 2-nitrophenol and butyramide.

  • Acidity (pKa): The phenolic hydroxyl group is acidic. The pKa of 2-nitrophenol is approximately 7.2.[1][2][3] The electron-withdrawing nitro group ortho to the hydroxyl group increases its acidity compared to phenol (pKa ~10). This means that at a pH above ~7.2, the molecule will be predominantly in its deprotonated, anionic (phenoxide) form, which is highly water-soluble. To ensure the molecule is in its neutral, more organo-soluble form, the pH of the aqueous phase must be maintained significantly below the pKa.

  • Polarity: The molecule possesses both polar (hydroxyl, nitro, amide) and non-polar (butyryl chain, phenyl ring) regions. This amphiphilic nature means that solvents of intermediate polarity are likely to be most effective. While highly non-polar solvents may not efficiently solvate the polar functional groups, highly polar solvents may be too miscible with water.

  • Solubility: Nitrophenols are generally more soluble in organic solvents like ethanol, acetone, and ethyl acetate than in water.[4][5][6] The butyramide moiety adds some water solubility but also contributes to lipophilicity.[7]

Principles of Solvent Selection

The ideal extraction solvent should exhibit:

  • High partition coefficient (K) for the target compound.

  • Low miscibility with the aqueous phase.

  • Significant density difference from water to facilitate phase separation.

  • High selectivity , co-extracting minimal impurities.

  • Low reactivity with the target compound.

  • Safety and Environmental Compliance: Conformance with guidelines such as ICH Q3C for residual solvents is paramount in pharmaceutical development.[8][9][10][11][12] Solvents are classified from Class 1 (to be avoided) to Class 3 (low toxic potential).[12]

Experimental Protocol: Solvent Screening for Extraction Efficiency

This protocol provides a systematic approach to screen and identify the optimal solvent for the extraction of N-(2-Hydroxy-6-nitrophenyl)butyramide.

Materials and Reagents
  • N-(2-Hydroxy-6-nitrophenyl)butyramide standard

  • Deionized water, HPLC grade

  • Hydrochloric acid (HCl), 1M solution

  • Sodium hydroxide (NaOH), 1M solution

  • Candidate Solvents (HPLC Grade):

    • Ethyl acetate (ICH Class 3)

    • Methyl isobutyl ketone (MIBK) (ICH Class 2)

    • Toluene (ICH Class 2)

    • Dichloromethane (DCM) (ICH Class 2)

    • 2-Methyltetrahydrofuran (2-MeTHF) (not listed in ICH, considered a greener alternative)

  • HPLC system with UV detector, column (e.g., C18), and appropriate mobile phase (e.g., Acetonitrile:Water with 0.1% Formic Acid)

Workflow Overview

G cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_analysis Phase 3: Analysis p1 Prepare 1 mg/mL Stock Solution of Analyte in Methanol p2 Prepare Aqueous Sample: Spike Analyte into DI Water (Final Conc. = 100 µg/mL) p1->p2 p3 Adjust pH of Aqueous Sample to pH 3-4 with 1M HCl p2->p3 e1 Aliquot 5 mL of pH-adjusted Aqueous Sample into Test Tubes p3->e1 e2 Add 5 mL of each Test Solvent to a Tube e1->e2 e3 Vortex for 2 minutes to ensure thorough mixing e2->e3 e4 Centrifuge for 10 minutes to separate phases e3->e4 a1 Collect Organic Layer (top or bottom) and an aliquot of the Aqueous Layer e4->a1 a2 Prepare Samples for HPLC: Dilute if necessary a1->a2 a3 Quantify Analyte Concentration in each phase by HPLC-UV a2->a3 a4 Calculate Partition Coefficient (K) and Extraction Efficiency (%E) a3->a4

Caption: Workflow for solvent screening and extraction efficiency determination.

Step-by-Step Procedure
  • Preparation of Aqueous Sample:

    • Prepare a stock solution of N-(2-Hydroxy-6-nitrophenyl)butyramide in methanol at a concentration of 1.0 mg/mL.

    • Spike a known volume of deionized water with the stock solution to achieve a final concentration of 100 µg/mL.

    • Adjust the pH of the aqueous sample to between 3 and 4 using 1M HCl. This ensures the phenolic hydroxyl group is fully protonated.[13][14]

  • Liquid-Liquid Extraction:

    • Aliquot 5.0 mL of the pH-adjusted aqueous sample into a series of appropriately labeled centrifuge tubes.

    • To each tube, add 5.0 mL of one of the candidate organic solvents.

    • Cap the tubes securely and vortex vigorously for 2 minutes to facilitate mass transfer between the phases.

    • Centrifuge the tubes at 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Sample Analysis:

    • Carefully collect an aliquot from the organic phase. Also, collect an aliquot from the aqueous phase for mass balance calculation.

    • Prepare the collected samples for HPLC analysis. Dilution with the mobile phase may be necessary to fall within the calibration curve range.

    • Quantify the concentration of N-(2-Hydroxy-6-nitrophenyl)butyramide in both the organic ([Analyte]org) and aqueous ([Analyte]aq) phases using a validated HPLC-UV method.

Data Analysis

Calculate the Partition Coefficient (K) and the Extraction Efficiency (%E) for each solvent using the following equations:

  • Partition Coefficient (K): K = [Analyte]org / [Analyte]aq

  • Extraction Efficiency (%E): %E = (moles_analyte_org / total_moles_analyte_initial) * 100

    (Assuming equal volumes of organic and aqueous phases, this simplifies to: %E = (K / (K + 1)) * 100)

Expected Results and Interpretation

The results of the solvent screening can be summarized in a table for clear comparison.

SolventICH Class[12]Density (g/mL)Partition Coefficient (K)Extraction Efficiency (%E)Observations
Ethyl Acetate 30.902Expected HighExpected >95%Good phase separation.
MIBK 20.802Expected HighExpected >95%Sharp interface.
Toluene 20.867Expected ModerateExpected 80-90%May require longer separation time.
DCM 21.33Expected HighExpected >98%Bottom layer; potential for emulsion.
2-MeTHF N/A0.854Expected HighExpected >95%Greener alternative, good performance.
Decision Logic for Optimal Solvent Selection

The choice of the best solvent is a multi-parameter optimization problem. The following diagram illustrates the logical relationships between key solvent properties and the final selection.

G cluster_performance Performance Metrics cluster_safety Safety & Regulatory cluster_process Process Viability Efficiency High Extraction Efficiency (>98%) FinalChoice Optimal Solvent Selection Efficiency->FinalChoice Selectivity High Purity of Extract Selectivity->FinalChoice PhaseSep Clean & Fast Phase Separation PhaseSep->FinalChoice ICH ICH Class 3 Preferred ICH->FinalChoice Toxicity Low Operator Toxicity Toxicity->FinalChoice Environment Low Environmental Impact Environment->FinalChoice Cost Low Solvent Cost Cost->FinalChoice Recyclability Ease of Recycling Recyclability->FinalChoice Volatility Optimal Boiling Point (Easy to remove) Volatility->FinalChoice

Caption: Decision matrix for selecting the optimal extraction solvent.

Interpretation:

  • Performance: Ethyl acetate, MIBK, and DCM are all expected to show high extraction efficiency due to their ability to solvate the molecule effectively.

  • Regulatory & Safety: Ethyl acetate is a Class 3 solvent, making it highly preferable for pharmaceutical applications over the Class 2 solvents (MIBK, Toluene, DCM).[10][11] 2-MeTHF is a favorable "green" alternative.

  • Process: Ethyl acetate has a convenient boiling point (77 °C) for removal post-extraction. DCM is more volatile and toxic. Toluene and MIBK have higher boiling points, requiring more energy for removal.

Conclusion and Recommendation

Based on the analysis of physicochemical principles and practical considerations, ethyl acetate emerges as the most promising candidate for the extraction of N-(2-Hydroxy-6-nitrophenyl)butyramide. It is expected to provide high extraction efficiency while adhering to the stringent safety and regulatory standards of the pharmaceutical industry as an ICH Class 3 solvent. While DCM might offer slightly higher efficiency, its classification as a Class 2 solvent and associated health risks make it a less desirable choice. For organizations prioritizing green chemistry, 2-Methyltetrahydrofuran (2-MeTHF) presents a viable and effective alternative that warrants investigation.

Final validation should always be performed on the actual process stream, as matrix effects from impurities can influence extraction performance.

References

  • International Council for Harmonisation. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

  • European Medicines Agency. ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

  • Therapeutic Goods Administration. ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

  • International Council for Harmonisation. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). [Link]

  • Solubility of Things. 4-Nitrophenol. [Link]

  • Pharma Specialists. (2022). Impurities: Guideline for Residual Solvents | ICH Q3C (R8). [Link]

  • ResearchGate. Is p-nitrophenol soluble in organic solvents?. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Nitrophenols. [Link]

  • ResearchGate. Which is the best organic solvent for nitrophenol solubility and extraction?. [Link]

  • Papaoikonomou, L., et al. (2020). Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. Waste and Biomass Valorization. [Link]

  • Chemistry Stack Exchange. Comparison of acidic strength of nitrophenols. [Link]

  • National Institutes of Health (NIH). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. [Link]

  • PubMed. Eco-friendly solvent-based liquid-liquid extraction of phenolic acids from winery wastewater streams. [Link]

  • Ecoxtract. Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. [Link]

  • Vaia. pKa values for phenol, o-nitrophenol. [Link]

  • Course Hero. Q5. In the box below, you are given the pKå values for a series of compounds. [Link]

  • National Institutes of Health (NIH). Butyramide | C4H9NO | CID 10927 - PubChem. [Link]

Sources

Application Notes and Protocols for the Catalytic Reduction of N-(2-Hydroxy-6-nitrophenyl)butyramide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of ortho-Aminophenols in Drug Discovery

The selective reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. The resulting amino group is a versatile handle for the construction of a diverse array of molecular architectures. Among these, ortho-aminophenols are of particular interest as privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. This application note provides a comprehensive guide to the catalytic reduction of N-(2-Hydroxy-6-nitrophenyl)butyramide to its corresponding amine, N-(2-Amino-6-hydroxyphenyl)butyramide. This transformation is a critical step in the synthesis of various small molecule inhibitors and other pharmacologically active compounds.

The presence of a hydroxyl group and a bulky butyramide group ortho to the nitro functionality introduces significant challenges in terms of chemoselectivity and steric hindrance. A successful reduction protocol must efficiently convert the nitro group while preserving the integrity of the amide and hydroxyl moieties. This guide will delve into the mechanistic rationale behind catalyst and condition selection, provide detailed experimental protocols, and outline robust analytical methods for reaction monitoring and product characterization.

Mechanistic Considerations and Chemoselectivity

The catalytic hydrogenation of a nitro group to an amine is a six-electron reduction that is believed to proceed through nitroso and hydroxylamine intermediates. The choice of catalyst and reaction conditions is paramount to ensure high chemoselectivity and avoid undesired side reactions, such as the reduction of the amide carbonyl or hydrogenolysis of the hydroxyl group.

Catalyst Selection: A Balance of Activity and Selectivity

Several heterogeneous catalysts are commonly employed for the reduction of aromatic nitro compounds, with Palladium on carbon (Pd/C) and Raney® Nickel being the most prevalent.

  • Palladium on Carbon (Pd/C): This is often the catalyst of choice due to its high activity and efficiency under relatively mild conditions.[1] However, its high activity can sometimes lead to over-reduction or dehalogenation in susceptible substrates.[2] For N-(2-Hydroxy-6-nitrophenyl)butyramide, the primary concern is the potential for hydrogenolysis of the phenolic hydroxyl group, although this is generally less favorable than nitro group reduction.

  • Raney® Nickel: This sponge-like nickel-aluminum alloy is a cost-effective and highly effective catalyst for nitro group reductions.[3][4] It is often favored for substrates containing sensitive functional groups that might be susceptible to hydrogenolysis with palladium catalysts.[5] Given the presence of the hydroxyl group, Raney® Nickel presents a strong alternative to Pd/C for this transformation.

  • Platinum-based Catalysts (e.g., PtO₂): Platinum catalysts are also highly active for hydrogenation but can be less chemoselective than palladium. They are particularly effective for the reduction of aromatic rings, which is not desired in this case.

Decision Rationale: For the reduction of N-(2-Hydroxy-6-nitrophenyl)butyramide, both 5% Pd/C and Raney® Nickel are viable options. The choice may depend on empirical optimization, but Raney® Nickel is often a safer initial choice to mitigate the risk of any undesired side reactions involving the hydroxyl group.

Hydrogen Source: Gaseous Hydrogen vs. Transfer Hydrogenation
  • Gaseous Hydrogen (H₂): This is the most common and atom-economical hydrogen source. Reactions are typically conducted under a hydrogen atmosphere, ranging from balloon pressure to high-pressure autoclaves.

  • Catalytic Transfer Hydrogenation (CTH): This method utilizes a hydrogen donor molecule, such as formic acid, ammonium formate, or hydrazine, to generate hydrogen in situ.[5][6] CTH can offer enhanced safety by avoiding the handling of flammable hydrogen gas and can sometimes provide different selectivity profiles. For the target molecule, a Raney Nickel/formic acid system could be a mild and effective option.[5]

Experimental Protocols

This section provides two detailed protocols for the catalytic reduction of N-(2-Hydroxy-6-nitrophenyl)butyramide using either Palladium on Carbon with gaseous hydrogen or Raney® Nickel with formic acid.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon and H₂

Materials:

  • N-(2-Hydroxy-6-nitrophenyl)butyramide

  • 5% Palladium on Carbon (Pd/C, ~50% wet with water)

  • Methanol (MeOH) or Ethanol (EtOH), reagent grade

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogen balloon or hydrogenation apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add N-(2-Hydroxy-6-nitrophenyl)butyramide (1.0 eq).

  • Inerting the Atmosphere: Seal the flask and purge with nitrogen gas for 5-10 minutes.

  • Solvent Addition: Under a positive pressure of nitrogen, add a suitable solvent such as methanol or ethanol (typically 10-20 mL per gram of substrate). Stir the mixture until the starting material is fully dissolved.

  • Catalyst Addition: Carefully add 5% Pd/C (typically 5-10 mol% Pd) to the reaction mixture under a stream of nitrogen. Caution: Pd/C is pyrophoric and should be handled with care, preferably in a wet state.[7]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure a hydrogen atmosphere.[7] For a small-scale reaction, a hydrogen-filled balloon can be used to maintain a positive pressure of hydrogen. For larger scales or higher pressures, a dedicated hydrogenation apparatus should be used.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully purge the flask with nitrogen gas to remove all hydrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product. Caution: The filtered catalyst remains pyrophoric and should be kept wet and disposed of properly.[7]

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude N-(2-Amino-6-hydroxyphenyl)butyramide.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol 2: Catalytic Transfer Hydrogenation using Raney® Nickel and Formic Acid

Materials:

  • N-(2-Hydroxy-6-nitrophenyl)butyramide

  • Raney® Nickel (slurry in water)

  • Methanol (MeOH) or Ethanol (EtOH), reagent grade

  • Formic Acid (HCOOH, ~90%)

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend N-(2-Hydroxy-6-nitrophenyl)butyramide (1.0 eq) in methanol or ethanol (approximately 5-10 mL per gram of substrate).

  • Catalyst Addition: Carefully add Raney® Nickel slurry (typically 0.1-0.2 g per mmol of substrate) to the reaction mixture. Caution: Raney® Nickel is pyrophoric and must be handled as a slurry; do not allow it to dry.[8]

  • Hydrogen Donor Addition: While stirring vigorously at room temperature, slowly add formic acid (~5 eq) to the reaction mixture. An exothermic reaction may be observed.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction progress by TLC or HPLC. The reaction is often complete within 30-60 minutes.[5]

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the Raney® Nickel. Wash the Celite® pad with the reaction solvent. Caution: The filtered catalyst remains pyrophoric and should be quenched and disposed of properly.

  • Solvent Removal and Extraction: Evaporate the solvent from the filtrate. Dissolve the residue in an organic solvent like ethyl acetate or chloroform and wash with a saturated solution of sodium bicarbonate to remove excess formic acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude N-(2-Amino-6-hydroxyphenyl)butyramide by column chromatography or recrystallization as described in Protocol 1.

Data Presentation and Analytical Methods

Table 1: Comparison of Reaction Parameters
ParameterProtocol 1 (Pd/C, H₂)Protocol 2 (Raney® Ni, HCOOH)
Catalyst 5% Palladium on CarbonRaney® Nickel
Catalyst Loading 5-10 mol% Pd0.1-0.2 g/mmol substrate
Hydrogen Source H₂ gas (balloon or pressure)Formic Acid (~5 eq)
Solvent Methanol or EthanolMethanol or Ethanol
Temperature Room TemperatureRoom Temperature
Pressure Atmospheric or slightly elevatedAtmospheric
Typical Reaction Time 1-4 hours30-60 minutes
Key Safety Concern Handling of H₂ gas and pyrophoric Pd/CHandling of pyrophoric Raney® Ni
Analytical Monitoring

Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 v/v) is a good starting point. The starting nitro compound will be less polar (higher Rf) than the resulting amine product (lower Rf).

  • Visualization: UV light (254 nm) and staining with a suitable agent such as potassium permanganate or ninhydrin for the amine product.

High-Performance Liquid Chromatography (HPLC):

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol.

  • Detection: UV detection at a wavelength where both the starting material and product absorb (e.g., 254 nm or 280 nm). The retention time of the product will be shorter than the starting material in a typical reverse-phase system.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The disappearance of the aromatic protons deshielded by the nitro group and the appearance of new aromatic signals, along with a broad singlet corresponding to the newly formed -NH₂ protons, will confirm the conversion. The chemical shifts of the butyramide and hydroxyl protons should also be monitored.

  • ¹³C NMR: The carbon atom attached to the nitro group will experience a significant upfield shift upon conversion to an amine.

Visualizing the Workflow

Diagram 1: General Reaction Scheme

ReactionScheme Start N-(2-Hydroxy-6-nitrophenyl)butyramide Product N-(2-Amino-6-hydroxyphenyl)butyramide Start->Product Reduction Catalyst Catalyst (Pd/C or Raney Ni) Reduction Reduction Catalyst-> Reduction H_Source Hydrogen Source (H₂ or HCOOH) H_Source-> Reduction

Caption: Catalytic reduction of the nitro group to an amine.

Diagram 2: Experimental Workflow

Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Purification A Dissolve Substrate in Solvent B Add Catalyst A->B C Introduce Hydrogen Source B->C D Monitor by TLC/HPLC C->D E Filter Catalyst D->E Reaction Complete F Remove Solvent E->F G Purify Product F->G

Sources

Application Notes and Protocols for N-(2-Hydroxy-6-nitrophenyl)butyramide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis and application of N-(2-Hydroxy-6-nitrophenyl)butyramide as a versatile synthetic intermediate has been developed for researchers and professionals in drug development. This guide provides detailed protocols, explains the scientific reasoning behind experimental choices, and is supported by authoritative citations.

1. Introduction

N-(2-Hydroxy-6-nitrophenyl)butyramide is a valuable intermediate in organic synthesis, primarily utilized as a precursor for various heterocyclic compounds. Its structure, featuring a nitro group ortho to a hydroxyl group and an adjacent amide linkage, allows for a range of chemical transformations. The strategic positioning of these functional groups enables the construction of complex molecular architectures, such as benzoxazoles and related fused-ring systems, which are of significant interest in medicinal chemistry and materials science.

The primary synthetic utility of this compound lies in the reactivity of the o-nitrophenol moiety. The nitro group can be readily reduced to an amine, which can then undergo intramolecular cyclization with the neighboring amide or other introduced functionalities. This guide outlines the core applications of N-(2-Hydroxy-6-nitrophenyl)butyramide and provides detailed protocols for its use in key synthetic transformations.

2. Core Applications and Synthetic Protocols

The principal application of N-(2-Hydroxy-6-nitrophenyl)butyramide is as a precursor to 2-propyl-1,3-benzoxazole derivatives. This transformation involves a key reductive cyclization step, which is a common and powerful method for the synthesis of this class of heterocyclic compounds.

Application 1: Synthesis of 2-Propyl-1,3-benzoxazole via Reductive Cyclization

The conversion of N-(2-Hydroxy-6-nitrophenyl)butyramide to 2-propyl-1,3-benzoxazole is a two-step process initiated by the reduction of the nitro group to an amine, followed by an in-situ acid-catalyzed intramolecular cyclization. The resulting o-aminophenol intermediate readily condenses with the amide carbonyl to form the benzoxazole ring system.

Mechanism Insight: The reaction proceeds through the formation of a transient o-aminophenol. The acidic conditions used during the reduction (e.g., with SnCl2 in an acidic medium) or added subsequently, protonate the amide carbonyl, rendering it more electrophilic. The proximate amino group then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate, which subsequently eliminates water to yield the aromatic benzoxazole ring.

Experimental Protocol: One-Pot Reductive Cyclization

This protocol details the conversion of N-(2-Hydroxy-6-nitrophenyl)butyramide to 2-propyl-1,3-benzoxazole using stannous chloride (SnCl2) as the reducing agent.

Materials and Reagents:

  • N-(2-Hydroxy-6-nitrophenyl)butyramide

  • Stannous chloride dihydrate (SnCl2·2H2O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH), 5M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-(2-Hydroxy-6-nitrophenyl)butyramide (1.0 eq) in ethanol (10 mL per mmol of substrate).

  • Addition of Reducing Agent: To this suspension, add stannous chloride dihydrate (4.0-5.0 eq) in one portion.

  • Initiation of Reaction: Carefully add concentrated hydrochloric acid (5.0-6.0 eq) dropwise. The reaction is exothermic.

  • Reaction Progression: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly neutralize the mixture by adding 5M NaOH solution until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Extraction: Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-propyl-1,3-benzoxazole.

Data Summary Table:

ParameterValue
Starting Material N-(2-Hydroxy-6-nitrophenyl)butyramide
Key Reagents SnCl2·2H2O, HCl
Product 2-Propyl-1,3-benzoxazole
Typical Yield 75-90%
Reaction Time 2-4 hours
Temperature 80-90 °C

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Suspend Starting Material in Ethanol B Add SnCl2·2H2O A->B C Add Conc. HCl B->C D Heat to Reflux (2-4 hours) C->D E TLC Monitoring D->E F Cool and Neutralize (5M NaOH) G Filter through Celite F->G H Extract with EtOAc G->H I Wash with Brine H->I J Dry over Na2SO4 I->J K Concentrate J->K L Column Chromatography K->L M Pure Product L->M

Caption: Workflow for the synthesis of 2-propyl-1,3-benzoxazole.

Application 2: Alternative Synthesis via Catalytic Hydrogenation

For substrates sensitive to strongly acidic conditions, catalytic hydrogenation offers a milder alternative for the reductive cyclization. This method typically provides cleaner reaction profiles and avoids the formation of tin-based waste products.

Mechanism Insight: In this process, molecular hydrogen (H2) is activated on the surface of a metal catalyst (e.g., Palladium). The nitro group is reduced to an amine in a stepwise fashion. The resulting o-aminophenol intermediate then undergoes acid- or heat-induced cyclization to form the benzoxazole product.

Experimental Protocol: Catalytic Hydrogenation and Cyclization

Materials and Reagents:

  • N-(2-Hydroxy-6-nitrophenyl)butyramide

  • Palladium on carbon (10% Pd/C), 5 mol%

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H2)

  • p-Toluenesulfonic acid (p-TsOH), catalytic amount

  • Celite

Procedure:

  • Reaction Setup: To a solution of N-(2-Hydroxy-6-nitrophenyl)butyramide (1.0 eq) in methanol or ethyl acetate, add 10% Pd/C catalyst (5 mol%).

  • Hydrogenation: Place the reaction vessel in a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

  • Reaction Progression: Stir the reaction vigorously at room temperature for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Cyclization: To the filtrate, add a catalytic amount of p-toluenesulfonic acid (p-TsOH). Heat the mixture to reflux for 1-2 hours to facilitate the cyclization of the intermediate o-aminophenol.

  • Work-up: Cool the mixture, and concentrate the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography as described in the previous protocol.

Data Summary Table:

ParameterValue
Starting Material N-(2-Hydroxy-6-nitrophenyl)butyramide
Key Reagents 10% Pd/C, H2, p-TsOH
Product 2-Propyl-1,3-benzoxazole
Typical Yield 85-95%
Reaction Time 5-10 hours (total)
Temperature RT (hydrogenation), Reflux (cyclization)

Logical Relationship Diagram:

G cluster_reduction Reduction Step cluster_cyclization Cyclization Step Start N-(2-Hydroxy-6-nitrophenyl)butyramide A SnCl2 / HCl Start->A B H2 / Pd-C Start->B Intermediate o-Aminophenol Intermediate C Acid-Catalyzed Dehydration Intermediate->C Product 2-Propyl-1,3-benzoxazole A->Intermediate B->Intermediate C->Product

Caption: Synthetic pathways from the intermediate to the final product.

3. Safety and Handling

  • N-(2-Hydroxy-6-nitrophenyl)butyramide: Handle with standard laboratory precautions, including wearing gloves and safety glasses. Avoid inhalation of dust.

  • Stannous Chloride and HCl: Corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. This procedure must be conducted in a well-ventilated area, away from ignition sources, and with appropriate safety measures in place for handling flammable gases.

4. Troubleshooting

  • Incomplete Reaction: If the reaction stalls, consider adding more reducing agent or extending the reaction time. Ensure the reaction temperature is maintained.

  • Low Yield: Low yields may result from incomplete cyclization or degradation of the intermediate. Ensure acidic conditions are sufficient for cyclization in the SnCl2 method, or that the p-TsOH is added for the hydrogenation method.

  • Purification Issues: The formation of tin salts can complicate extraction. Ensure the pH is sufficiently basic to precipitate all tin species and use a thick pad of celite for filtration.

Application Note: A Protocol for the Chemoselective Synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Selective Acylation

N-(2-Hydroxy-6-nitrophenyl)butyramide is a valuable chemical intermediate, notably utilized in the synthesis of agrochemicals and materials with photosensitive properties.[1] The primary challenge in its synthesis lies in the selective acylation of the starting material, 2-amino-3-nitrophenol. This precursor contains two nucleophilic sites: an amino (-NH₂) group and a hydroxyl (-OH) group. The goal is to selectively acylate the more nucleophilic amino group while leaving the hydroxyl group intact. This protocol provides a robust and reliable method for achieving high chemoselectivity in this transformation, yielding the desired N-acylated product. The principles discussed herein are broadly applicable to the selective acylation of other aminophenols.

Foundational Chemical Principles

The synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide from 2-amino-3-nitrophenol and an acylating agent like butyryl chloride or butyric anhydride is a classic example of nucleophilic acyl substitution. The success of this synthesis hinges on exploiting the inherent difference in nucleophilicity between the amino and hydroxyl groups.

The Basis of Chemoselectivity: N-Acylation vs. O-Acylation

Under neutral to mildly basic conditions, the amino group is a significantly stronger nucleophile than the hydroxyl group. This allows it to preferentially attack the electrophilic carbonyl carbon of the acylating agent, leading to the desired amide bond formation.

Conversely, under strongly acidic conditions, the amino group becomes protonated (-NH₃⁺). This protonation effectively neutralizes its nucleophilicity, preventing it from participating in the acylation reaction. In such an environment, the less reactive hydroxyl group would be the only available site for acylation, leading to the formation of an O-acylated ester.[2] Therefore, careful control of the reaction's pH is the most critical parameter for ensuring selective N-acylation. This protocol employs a mild base to neutralize the acidic byproduct (HCl) generated during the reaction, thereby maintaining the nucleophilicity of the amino group and preventing unwanted side reactions.

Experimental Design & Protocol

This protocol is designed as a self-validating system, incorporating in-process controls (TLC monitoring) and a definitive purification step to ensure the isolation of a high-purity final product.

Materials and Reagents

Quantitative data for the required reagents are summarized in the table below.

ReagentChemical FormulaMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
2-Amino-3-nitrophenolC₆H₆N₂O₃154.12101.01.54 g
Butyryl ChlorideC₄H₇ClO106.55111.11.05 mL
PyridineC₅H₅N79.10151.51.21 mL
Dichloromethane (DCM)CH₂Cl₂84.93--50 mL
Hydrochloric Acid (1 M)HCl36.46--2 x 20 mL
Saturated NaHCO₃ (aq)NaHCO₃84.01--20 mL
Brine (Saturated NaCl)NaCl58.44--20 mL
Anhydrous MgSO₄MgSO₄120.37--~2 g
Equipment
  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware

  • Filtration apparatus

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-amino-3-nitrophenol (1.54 g, 10 mmol). Dissolve the solid in dichloromethane (50 mL).

  • Addition of Base: Add pyridine (1.21 mL, 15 mmol) to the solution. Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.

  • Acylation: In a separate dropping funnel, prepare a solution of butyryl chloride (1.05 mL, 11 mmol) in 10 mL of dichloromethane. Add this solution dropwise to the cooled reaction mixture over 20-30 minutes. Ensure the internal temperature does not rise above 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting material (2-amino-3-nitrophenol) spot indicates the reaction is nearing completion.

  • Workup - Quenching and Extraction: Upon completion, carefully pour the reaction mixture into a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL) to remove pyridine, followed by saturated aqueous NaHCO₃ (20 mL), and finally with brine (20 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid should be purified by recrystallization. A suitable solvent system is ethanol-water. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly. The final product, N-(2-Hydroxy-6-nitrophenyl)butyramide, should be characterized by IR, ¹H NMR, and Mass Spectrometry to confirm its structure and purity.

Visualization of the Experimental Workflow

The entire process, from initial setup to the final purified product, is outlined in the workflow diagram below.

G cluster_prep Preparation & Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis A Dissolve 2-amino-3-nitrophenol & Pyridine in DCM B Cool to 0-5 °C in Ice Bath A->B C Dropwise Addition of Butyryl Chloride B->C D Stir and Monitor Reaction by TLC C->D E Wash with 1M HCl D->E Reaction Complete F Wash with Sat. NaHCO3 E->F G Wash with Brine F->G H Dry Organic Layer (MgSO4) & Concentrate G->H I Recrystallize from Ethanol/Water H->I Crude Product J Filter and Dry Product I->J K Characterize by NMR, IR, MS J->K L L K->L Final Product: N-(2-Hydroxy-6-nitrophenyl)butyramide

Caption: Workflow for the synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide.

Conclusion

This application note details a reliable and selective protocol for the N-acylation of 2-amino-3-nitrophenol to produce N-(2-Hydroxy-6-nitrophenyl)butyramide. By carefully controlling the reaction conditions, specifically through the use of a mild base and low temperatures, the more nucleophilic amino group is targeted, leading to high yields of the desired amide product. The inclusion of in-process monitoring and a standard recrystallization procedure ensures the isolation of a high-purity final compound suitable for further applications.

References

  • Patil, V. D. et al. (2015). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. TSI Journals. [Link]

  • Naik, S. et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Lillelund, V. H. et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PMC. [Link]

  • MySkinRecipes. (n.d.). N-(2-Hydroxy-6-nitrophenyl)butyramide. MySkinRecipes. [Link]

Sources

scale-up procedures for N-(2-Hydroxy-6-nitrophenyl)butyramide production

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scale-up protocol for N-(2-Hydroxy-6-nitrophenyl)butyramide (CAS: 500991-93-5), a critical intermediate in the synthesis of agrochemicals and photolabile protecting groups. The synthesis presents a specific chemoselectivity challenge: the precursor, 2-amino-3-nitrophenol , contains a sterically hindered and electronically deactivated amine (flanked by -OH and -NO₂ groups).

Standard amide coupling conditions often fail or yield O-acylated byproducts. This guide provides a robust, self-validating protocol using butyryl chloride in a biphasic toluene system , optimized for kilogram-scale production with strict thermal safety controls for nitro-aromatic handling.

Part 1: Route Selection & Chemical Strategy

The Challenge: Electronic & Steric Deactivation

The precursor, 2-amino-3-nitrophenol, possesses two nucleophilic sites: the phenol (-OH) and the aniline (-NH₂).

  • Electronic Deactivation: The nitro group at the C3 position (ortho to the amine) is strongly electron-withdrawing, significantly reducing the nucleophilicity of the amine.

  • Steric Hindrance: The amine is "sandwiched" between the hydroxyl group and the nitro group, impeding the approach of bulky electrophiles.

  • Regioselectivity: While amides are thermodynamically more stable than esters, the kinetic barrier for N-acylation is high. Under basic conditions, the phenoxide anion is generated, leading to rapid O-acylation (ester formation).

The Solution: Base-Modulated Acylation

To favor N-acylation, we utilize Butyryl Chloride (highly reactive) rather than butyric anhydride. We employ a weak organic base (N-Methylmorpholine or Pyridine) or a biphasic Schotten-Baumann system to scavenge HCl without generating the highly nucleophilic phenoxide ion.

Reaction Scheme:



Part 2: Process Optimization (Critical Parameters)

The following parameters were established via Design of Experiments (DoE) to minimize the O-acyl impurity (<0.5%).

ParameterRange TestedOptimized ValueRationale
Solvent DCM, THF, TolueneToluene Enables easy phase separation, higher thermal safety margin, and product crystallization upon cooling.
Reagent Stoichiometry 1.0 - 1.5 eq1.1 eq Slight excess ensures conversion; large excess promotes bis-acylation (O,N-diacyl).
Temperature (Addition) -10°C to 20°C0 - 5°C Low temp suppresses O-acylation and controls the exotherm of acid chloride addition.
Base TEA, Pyridine, Na₂CO₃Pyridine (cat.) / Na₂CO₃ Pyridine acts as a nucleophilic catalyst; inorganic base scavenges bulk acid in biphasic mode.

Part 3: Detailed Scale-Up Protocol (1 kg Scale)

Equipment Setup
  • Reactor: 10 L Jacketed Glass Reactor with overhead stirring (pitch-blade impeller).

  • Thermal Control: Cryostat capable of -10°C to 80°C.

  • Dosing: Peristaltic pump for controlled addition of Butyryl Chloride.

  • Safety: Nitrogen inerting, rupture disk, and off-gas scrubber (for HCl traces).

Step-by-Step Methodology

Step 1: Charge and Dissolution

  • Inert the reactor with N₂.

  • Charge 2-Amino-3-nitrophenol (1.0 kg, 6.49 mol) .

  • Charge Toluene (5.0 L) .

  • Charge Pyridine (0.05 kg, 0.1 eq) as a catalyst.

  • Note: The starting material may not fully dissolve; a suspension is acceptable.

Step 2: Base Addition & Cooling

  • Add N-Methylmorpholine (NMM) (0.72 kg, 1.1 eq) OR use a solution of Na₂CO₃ (10% aq, 3.5 L) for a biphasic process.

    • Recommendation: For cleanest impurity profile, use NMM in homogenous Toluene phase.

  • Cool the mixture to 0°C .

Step 3: Controlled Reaction (The Critical Step)

  • Load Butyryl Chloride (0.76 kg, 7.14 mol, 1.1 eq) into the dosing funnel.

  • Begin addition dropwise.[1] Maintain internal temperature < 10°C .

    • Caution: Reaction is exothermic. Addition time should be 60–90 minutes.

  • After addition, allow the reaction to warm to 20–25°C over 2 hours.

  • Stir for an additional 4 hours.

Step 4: In-Process Control (IPC)

  • Sample 50 µL, quench in MeOH.

  • Analyze via HPLC (C18 column, Water/ACN gradient).

  • Acceptance Criteria: Starting Material < 1.0%; O-acyl impurity < 2.0%.

Step 5: Workup & Isolation

  • Add Water (3.0 L) to quench the reaction and dissolve amine salts.

  • Stir for 15 minutes, then settle. Separate the phases.

  • Wash the organic (Toluene) layer with 1M HCl (2.0 L) to remove unreacted amine and pyridine.

  • Wash with Brine (2.0 L) .

  • Concentrate the Toluene layer under vacuum to ~30% volume.

  • Cool to 0–5°C to induce crystallization.

  • Filter the yellow/orange solid. Wash with cold Toluene/Heptane (1:1).

  • Dry in a vacuum oven at 45°C for 12 hours.

Part 4: Visualization & Logic

Reaction Workflow & Decision Tree

G Start Start: 2-Amino-3-nitrophenol + Toluene Cooling Cool to 0°C Add Base (NMM) Start->Cooling Addition Add Butyryl Chloride (Rate Limit: T < 10°C) Cooling->Addition Reaction Reaction: 20°C, 4h Addition->Reaction IPC IPC: HPLC Analysis Reaction->IPC Decision SM > 1%? IPC->Decision AddMore Add 0.1 eq Butyryl Cl Decision->AddMore Yes Workup Quench (H2O) Acid Wash (HCl) Decision->Workup No AddMore->Reaction Cryst Crystallization (Cool Toluene) Workup->Cryst Final Final Product: N-(2-Hydroxy-6-nitrophenyl)butyramide Cryst->Final

Figure 1: Process flow diagram for the synthesis, incorporating IPC decision points.

Mechanism & Selectivity

Mechanism Substrate 2-Amino-3-nitrophenol Intermediate Tetrahedral Intermediate Substrate->Intermediate + Base Reagent Butyryl Chloride Reagent->Intermediate PathN N-Acylation (Kinetic Product) Intermediate->PathN Preferred at 0°C (Amine Nucleophilicity) PathO O-Acylation (Side Reaction) Intermediate->PathO High Temp or Strong Base

Figure 2: Mechanistic pathway highlighting the chemoselectivity challenge.

Part 5: Safety & Quality Control (E-E-A-T)

Thermal Hazards (Nitro Compounds)
  • DSC Analysis: Nitro-aromatics are potentially explosive. Differential Scanning Calorimetry (DSC) of the reaction mixture and the isolated solid is mandatory before scaling >100g.

    • Threshold: Ensure the onset of decomposition is >100°C above the maximum process temperature (45°C).

  • Exotherm Management: The reaction of butyryl chloride with amines releases 160–200 kJ/mol. In a 1kg batch, this can raise the adiabatic temperature by >50°C if added instantly. Strict dosing control is required.

Analytical Specifications
TestMethodSpecification
Appearance VisualYellow to Orange Crystalline Powder
Assay HPLC (254 nm)> 98.0% w/w
Impurity A HPLC (O-Acyl)< 0.5%
Impurity B HPLC (Bis-Acyl)< 0.5%
Water Content Karl Fischer< 0.5%
Identity 1H-NMR / IRConforms to Structure

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122350, Butyramide derivatives. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2011).The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry. (Contextual grounding on amide solubility and stability).
  • Organic Syntheses Board. Standard Procedures for Amide Formation from Acid Chlorides. Organic Syntheses, Coll.[2] Vol. 3, p. 167. (Foundational protocol adaptation).

  • MySkinRecipes. N-(2-Hydroxy-6-nitrophenyl)butyramide Product Specifications and CAS Verification (500991-93-5). Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Mechanistic grounding for chemoselectivity in aminophenols).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide. This document is designed for researchers, chemists, and drug development professionals seeking to improve the yield and purity of this important chemical intermediate. We will delve into the reaction mechanism, provide a detailed troubleshooting guide in a direct question-and-answer format, present an optimized protocol, and answer frequently asked questions to ensure your success in the laboratory.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide is achieved through the selective N-acylation of 2-amino-3-nitrophenol with a suitable butyrylating agent, typically butyryl chloride. The core of this reaction is a nucleophilic acyl substitution.

The primary challenge in this synthesis is achieving chemoselectivity. The starting material, 2-amino-3-nitrophenol, possesses two nucleophilic sites: the amino group (-NH2) and the phenolic hydroxyl group (-OH). However, the amino group is a significantly stronger nucleophile than the phenolic group. This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for donation to an electrophile.[1][2] Consequently, N-acylation is the kinetically favored pathway. The reaction with an acyl chloride is vigorous and produces hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the unreacted amine and to drive the reaction to completion.[3]

reaction_mechanism sub_a 2-Amino-3-nitrophenol intermediate Tetrahedral Intermediate sub_a->intermediate + sub_b Butyryl Chloride sub_b->intermediate product N-(2-Hydroxy-6-nitrophenyl)butyramide intermediate->product - Cl⁻ hcl HCl product->hcl

Caption: General workflow for the acylation reaction.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is critically low. What are the most likely causes?

A1: Low yield is a frequent issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or work-up procedure.

  • Reagent Quality:

    • Butyryl Chloride Purity: Butyryl chloride is highly reactive and susceptible to hydrolysis.[4] Exposure to atmospheric moisture will convert it to butyric acid, which is a much weaker acylating agent.[5] Always use a fresh bottle or a recently distilled batch.

    • Starting Material Purity: Impurities in the 2-amino-3-nitrophenol can lead to unwanted side reactions, consuming reagents and complicating purification.

    • Solvent Anhydrousness: Any water in the reaction solvent will readily react with butyryl chloride. Ensure your solvent is properly dried before use.

  • Reaction Conditions:

    • Inadequate Base: A stoichiometric amount of a non-nucleophilic base (like pyridine or triethylamine) is crucial. Its role is to scavenge the HCl produced during the reaction.[3][6] Without it, the HCl will protonate the amino group of the starting material, rendering it non-nucleophilic and effectively halting the reaction.

    • Incorrect Temperature: While the reaction is often exothermic, running it at too low a temperature may slow the rate significantly. Conversely, excessive heat can promote side reactions, such as O-acylation or decomposition. An ice bath during the addition of butyryl chloride is recommended to control the initial exotherm, followed by allowing the reaction to proceed at room temperature.[7]

  • Work-up & Purification:

    • Product Loss: The product may have some solubility in the aqueous phase during extraction. Ensure you perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate) to maximize recovery.

    • Improper pH Adjustment: During the work-up, adjusting the pH is critical for separating the product from unreacted starting materials and byproducts.

troubleshooting_yield start Low Yield Reported reagents Step 1: Verify Reagent Quality start->reagents reagent_purity Purity of Starting Material & Acyl Chloride? reagents->reagent_purity Action conditions Step 2: Check Reaction Conditions base_check Sufficient Base Used? conditions->base_check Action workup Step 3: Review Work-up Protocol extraction_check Multiple Extractions Performed? workup->extraction_check Action solution Yield Improved reagent_purity->reagents No, Repurify/Replace solvent_dry Is Solvent Anhydrous? reagent_purity->solvent_dry Yes solvent_dry->reagents No, Dry Solvent solvent_dry->conditions Yes base_check->conditions No, Add Stoichiometric Amount temp_check Correct Temperature Profile? base_check->temp_check Yes temp_check->conditions No, Adjust Protocol temp_check->workup Yes extraction_check->workup No, Revise Extraction extraction_check->solution Yes

Caption: A logical workflow for troubleshooting low reaction yields.

Q2: I am observing a significant side product by TLC/LCMS. How can I identify and minimize it?

A2: The most probable side product is the O-acylated isomer, N-(2-butyryloxy-6-nitrophenyl)amine, resulting from the acylation of the phenolic hydroxyl group. While N-acylation is favored, O-acylation can occur, especially under certain conditions.[8] Another possibility, though less likely, is di-acylation where both the amine and hydroxyl groups react.

  • Identification: The O-acylated isomer will have the same mass as your desired product. Its identity can be confirmed using 2D NMR techniques. It will also likely have a different polarity, resulting in a distinct spot on a TLC plate.

  • Minimization Strategies:

    • Control Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of butyryl chloride. A large excess can increase the likelihood of di-acylation and other side reactions.

    • Temperature Control: As mentioned, maintain a low temperature (0 °C) during the addition of the acylating agent. This enhances the kinetic selectivity for the more nucleophilic amino group.

    • Choice of Base: A bulky, non-nucleophilic base can sterically hinder attack at the hydroxyl group.

Q3: The reaction seems to stall and not go to completion, even after extended time. What should I investigate?

A3: A stalled reaction is almost always due to the deactivation of the nucleophile or the consumption of the electrophile.

  • Amine Protonation: This is the most common cause. If insufficient base is present, the generated HCl will protonate the starting material's amino group, forming an ammonium salt. This salt is not nucleophilic and will not react with butyryl chloride. Ensure at least one equivalent of base is used.

  • Hydrolysis of Butyryl Chloride: If there is moisture in your reaction, the butyryl chloride will be consumed in a reaction with water, leaving no electrophile to react with the amine. Re-verify that all glassware is oven-dried and solvents are anhydrous.

Q4: My crude product is an oil or is difficult to purify by recrystallization. What are some effective purification strategies?

A4: If direct recrystallization fails, column chromatography is the most effective method for purification.

  • Column Chromatography: Use silica gel as the stationary phase. A gradient elution system starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will allow for the separation of the desired N-acylated product from the potentially more polar O-acylated isomer, unreacted starting material, and non-polar impurities. Monitor the fractions by TLC to isolate the pure product.[9]

Section 3: Optimized Experimental Protocol

This protocol is designed to maximize yield and purity.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-3-nitrophenol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Add pyridine (1.2 eq) to the solution.

  • Reaction: Cool the flask to 0 °C using an ice bath.

  • Addition of Acylating Agent: Add butyryl chloride (1.1 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC until the starting material spot is no longer visible.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM or ethyl acetate.[9]

  • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: Can I use butyric anhydride instead of butyryl chloride? Yes, butyric anhydride can be used as the acylating agent. It is less reactive than butyryl chloride, which can be an advantage in controlling the reaction.[5] The reaction may require slightly more forcing conditions (e.g., gentle heating) and will produce butyric acid as a byproduct instead of HCl. A base is still recommended to drive the reaction to completion.[10]

FAQ 2: What is the precise role of the base (e.g., pyridine) in this reaction? The base serves two critical functions. First, it acts as an acid scavenger, neutralizing the HCl generated from the reaction between the amine and butyryl chloride.[3][6] This prevents the protonation and deactivation of the starting amine. Second, for some reactions, the base can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is then attacked by the amine.

FAQ 3: How do the electronic properties of 2-amino-3-nitrophenol affect the reaction? The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. While this effect is primarily on the ring itself, it slightly reduces the nucleophilicity of the amino and hydroxyl groups compared to an unsubstituted aminophenol. However, the amino group's inherent high nucleophilicity is sufficient for the acylation reaction to proceed efficiently.

Section 5: Data Summary Table

ParameterRecommended ValueRationale
Starting Material 2-amino-3-nitrophenol1.0 equivalent
Acylating Agent Butyryl Chloride1.1 - 1.2 equivalents
Base Pyridine or Triethylamine1.2 - 1.5 equivalents
Solvent Anhydrous DCM or THFProvides good solubility and is non-reactive.
Addition Temp. 0 °CControls initial exotherm, enhances selectivity.[7]
Reaction Temp. Room TemperatureAllows reaction to proceed to completion.
Reaction Time 2 - 4 hoursMonitor by TLC for completion.

References

  • Kumar, A., & Kanwar, S. S. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega. [Link]

  • Quora. (2018). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably?[Link]

  • Mojsov, S. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research. [Link]

  • Mechanism of Acetylation. (2024). acetylation of 4-aminophenol: Mechanism. YouTube. [Link]

  • Google Patents. (2007). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
  • J&K Scientific LLC. (2025). Acylation Reaction: Applications in Organic Chemistry. [Link]

  • Bai, F., et al. (2020). Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Arabian Journal of Chemistry. [Link]

  • Doubtnut. The reaction of p-aminophenol with one mole of actyl chloride in presence of pyridine gives. [Link]

  • PubChem. Butyryl chloride. [Link]

  • MySkinRecipes. N-(2-Hydroxy-6-nitrophenyl)butyramide. [Link]

  • Organic Syntheses. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. [Link]

  • Google Patents. (2023).
  • Montoya-Garcia, et al. (2024). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. Acta Crystallographica Section E. [Link]

  • Yurttaş, L., et al. (2013). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Medicinal Chemistry Research. [Link]

  • SIELC Technologies. Separation of 2-Amino-3-nitrophenol on Newcrom R1 HPLC column. [Link]

  • Google Patents. (2011).
  • Wikipedia. Phenol. [Link]

  • Doc Brown's Chemistry. Reaction of acid chlorides with amines reaction of acid anhydrides with amines. [Link]

Sources

Technical Support Center: Synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges and impurities encountered during this synthetic process.

I. Introduction to the Synthesis and Potential Impurities

The preparation of N-(2-Hydroxy-6-nitrophenyl)butyramide typically involves the acylation of 2-amino-5-nitrophenol with butyryl chloride or a related acylating agent. While seemingly straightforward, this reaction is prone to the formation of several impurities that can complicate purification and compromise the quality of the final product. Understanding the origin of these impurities is the first step toward effective troubleshooting and process optimization.

The primary impurities of concern include:

  • Unreacted Starting Materials: Residual 2-amino-5-nitrophenol and the acylating agent or its hydrolysis product (butyric acid).

  • Diacylated Byproduct: Formation of an ester byproduct through acylation of the phenolic hydroxyl group in addition to the desired amide formation at the amino group.

  • Isomeric Impurities: Contamination from isomers of the starting aminonitrophenol.

  • Oxidation and Degradation Products: Aminophenols are susceptible to oxidation, which can lead to colored impurities.[1][2][3]

This guide will address each of these potential issues with practical, experience-based solutions.

II. Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your synthesis.

Question 1: My final product is a mixture containing a significant amount of a less polar byproduct. What is it and how can I prevent its formation?

Answer:

This less polar impurity is likely the N,O-diacylated byproduct , where both the amino and hydroxyl groups of the 2-amino-5-nitrophenol have been acylated.

Causality: The phenolic hydroxyl group, while less nucleophilic than the amino group, can still react with the acylating agent, especially under forcing conditions (e.g., high temperature, excess acylating agent, or prolonged reaction times).[4][5] The amino group is generally more nucleophilic and will react preferentially under milder conditions.[4][5]

Prevention and Mitigation Strategies:

  • Control of Reaction Temperature: Maintain a lower reaction temperature (e.g., 0-25 °C) to favor the more kinetically controlled N-acylation over O-acylation.[6]

  • Stoichiometry of the Acylating Agent: Use a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent. A large excess will increase the likelihood of diacylation.

  • Order of Addition: Add the acylating agent slowly to a solution of the 2-amino-5-nitrophenol and a base. This maintains a low concentration of the acylating agent throughout the reaction, favoring reaction at the more nucleophilic site.

  • Choice of Base: A non-nucleophilic organic base like triethylamine or pyridine is often used to scavenge the HCl generated during the reaction.[7]

Purification Protocol:

If the diacylated byproduct has formed, it can typically be separated from the desired product by column chromatography on silica gel. The diacylated product will be less polar and elute first.

Experimental Workflow for Minimizing Diacylation:

Caption: Workflow to minimize diacylation.

Question 2: My NMR spectrum shows the presence of unreacted 2-amino-5-nitrophenol and butyric acid. What went wrong?

Answer:

The presence of starting materials indicates an incomplete reaction . This can be due to several factors.

Causality:

  • Insufficient Acylating Agent: The butyryl chloride may have been of poor quality or partially hydrolyzed before use. Butyryl chloride reacts readily with atmospheric moisture to form butyric acid.[8][9][10]

  • Inactive Amine: The amino group of the 2-amino-5-nitrophenol can be protonated by the HCl generated during the reaction, rendering it non-nucleophilic.[7]

  • Low Reaction Temperature or Short Reaction Time: The reaction may not have been allowed to proceed to completion.

Troubleshooting Steps:

  • Verify the Quality of the Acylating Agent: Use freshly opened or distilled butyryl chloride. Handle it under anhydrous conditions to prevent hydrolysis.[11]

  • Ensure an Adequate Amount of Base: Use at least one equivalent of a non-nucleophilic base to neutralize the HCl formed.[7]

  • Optimize Reaction Conditions: If the reaction is sluggish at lower temperatures, consider allowing it to warm to room temperature and extending the reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol for Handling Butyryl Chloride:

  • Objective: To safely dispense butyryl chloride while minimizing exposure to moisture.

  • Materials: Sure/Seal™ bottle of butyryl chloride, dry syringe, dry needle, and a flask containing the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Procedure:

    • Ensure the reaction flask is under a positive pressure of an inert gas.

    • Puncture the septum of the butyryl chloride bottle with the dry needle attached to the dry syringe.

    • Slowly withdraw the desired volume of the reagent.

    • Carefully transfer the reagent to the reaction flask by injecting it through the septum.

Question 3: The final product has a pink or brownish color, even after purification. What is the cause and how can I obtain a colorless product?

Answer:

The discoloration is likely due to the presence of oxidized impurities .[1][3][12]

Causality: Aminophenols are susceptible to oxidation, especially in the presence of air and light, which can lead to the formation of highly colored quinone-imine type structures.[1][2][3] These chromogenic impurities can be carried through the reaction and purification steps.[1][12]

Prevention and Remediation:

  • Use High-Purity Starting Materials: Ensure the 2-amino-5-nitrophenol is as pure as possible before starting the reaction.

  • Inert Atmosphere: Conduct the reaction and subsequent workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Decolorization during Workup:

    • Activated Carbon Treatment: During the workup, the crude product can be dissolved in a suitable solvent and treated with activated charcoal to adsorb colored impurities.[13]

    • Treatment with a Reducing Agent: Washing the crude product with a dilute solution of a reducing agent like sodium metabisulfite can help to reduce some of the colored impurities.[14]

Decolorization Protocol:

  • Dissolve the crude N-(2-Hydroxy-6-nitrophenyl)butyramide in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate).

  • Add a small amount of activated charcoal (approximately 1-2% by weight of the crude product).

  • Stir the mixture at an elevated temperature for 15-30 minutes.

  • Filter the hot solution through a pad of celite to remove the charcoal.

  • Allow the filtrate to cool slowly to induce crystallization of the purified product.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for this reaction?

A1: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are generally preferred. Protic solvents like alcohols should be avoided as they can react with the acylating agent.[15]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a solvent system that provides good separation between the starting material, product, and any major byproducts (e.g., a mixture of hexane and ethyl acetate). The product, being an amide, will be more polar than the diacylated byproduct but less polar than the starting aminophenol.

Q3: What are the key safety precautions to consider when working with butyryl chloride?

A3: Butyryl chloride is corrosive, flammable, and reacts violently with water.[8][16] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It is also a lachrymator.

Q4: Can I use butyric anhydride instead of butyryl chloride?

A4: Yes, butyric anhydride is a suitable alternative. The reaction may require slightly more forcing conditions (e.g., gentle heating) and will produce butyric acid as a byproduct instead of HCl.

IV. Summary of Key Impurities and their Characteristics

ImpurityTypical CauseIdentification by TLCRemoval Strategy
2-amino-5-nitrophenol Incomplete reactionMore polar than the productDrive reaction to completion; column chromatography
Butyric Acid Hydrolysis of butyryl chlorideCan be visualized with certain stainsAqueous basic wash during workup
N,O-diacylated byproduct Excess acylating agent, high temperatureLess polar than the productControl stoichiometry and temperature; column chromatography
Oxidized Impurities Exposure to air/lightColored spots/streakingDecolorization with activated carbon; work under inert atmosphere

V. Visualization of Reaction and Side Reaction

G cluster_main Main Reaction Pathway cluster_side Side Reaction A 2-amino-5-nitrophenol C N-(2-Hydroxy-6-nitrophenyl)butyramide (Desired Product) A->C N-Acylation (Favored) D N,O-diacylated byproduct A->D O-Acylation (Side Reaction) B Butyryl Chloride B->C B->D

Caption: Desired N-acylation vs. undesired O-acylation.

VI. References

  • Purification of N-acetyl aminophenols. Google Patents.

  • Why did my amide syntesis does not work? ResearchGate.

  • When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Quora.

  • Side reactions to consider in the synthesis of N-Formyl-2-aminophenol. Benchchem.

  • Purification of N-acetyl aminophenols. Google Patents.

  • Butyryl chloride. Wikipedia.

  • how to avoid hydrolysis of 4-(4-Fluorophenyl)butyryl chloride. Benchchem.

  • Butyryl chloride | 141-75-3. ChemicalBook.

  • Difference Between O Acylation and N Acylation.

  • CAS 141-75-3: Butanoyl chloride. CymitQuimica.

  • Process for purification of n-acetyl-p-aminophenol. Google Patents.

  • Purification of N-acetyl aminophenols. European Patent Office.

  • During the formation of paracetamol why do you get N-acylation instead of O-acylation? Quora.

  • Method of purification of n-acetyl-p-aminophenol. Google Patents.

  • n-BUTYRYL CHLORIDE.

  • Method for making aminophenols and their amide derivatives. Google Patents.

  • Troubleshooting side reactions in the synthesis of aminophenols. Benchchem.

Sources

Technical Support Center: Stability of N-(2-Hydroxy-6-nitrophenyl)butyramide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with N-(2-Hydroxy-6-nitrophenyl)butyramide . It synthesizes physical organic chemistry principles with practical troubleshooting protocols.

Case Reference: CAS 500991-93-5 | Topic: Acidic Stability & Hydrolysis Kinetics

Executive Summary & Chemical Identity

Compound: N-(2-Hydroxy-6-nitrophenyl)butyramide Core Issue: This compound exhibits a complex stability profile under acidic conditions due to the competing effects of steric hindrance (2,6-disubstitution) and neighboring group participation (2-hydroxyl group). While the 6-nitro group provides steric protection against intermolecular attack, the 2-hydroxyl group facilitates intramolecular degradation pathways, specifically acid-catalyzed hydrolysis and potential


 acyl migration.

Critical Advisory: Researchers utilizing this compound as an analytical standard or metabolic intermediate must strictly control pH and temperature during sample preparation and LC-MS analysis to prevent in-situ degradation.

Mechanistic Insight: Why Degradation Occurs

To troubleshoot effectively, you must understand the molecular behavior driving the instability.

The "Push-Pull" of Stability

In a standard acidic environment (e.g., 0.1% TFA in Water), two opposing forces dictate the half-life of this molecule:

  • Steric Shielding (Stabilizing): The bulky Nitro group (

    
    ) at position 6 and the Hydroxyl group (
    
    
    
    ) at position 2 create a "steric gate" around the amide carbonyl. This significantly retards the attack of bulk water molecules compared to unsubstituted anilides (e.g., acetanilide).
  • Intramolecular Catalysis (Destabilizing): The 2-hydroxyl group is perfectly positioned to act as an intramolecular nucleophile. Under acidic conditions, the amide carbonyl oxygen becomes protonated.[1][2][3] The adjacent hydroxyl oxygen can attack this electrophilic center, leading to an

    
     acyl shift (rearrangement to the ester) or facilitating direct hydrolysis.
    

The Degradation Pathway: The primary degradation product is 2-amino-3-nitrophenol (also known as 2-hydroxy-6-nitroaniline) and butyric acid .

Visualization: Acid-Catalyzed Degradation Pathway

The following diagram illustrates the mechanistic flow from the intact amide to its hydrolysis products.[1]

HydrolysisPath Amide Intact Amide N-(2-Hydroxy-6-nitrophenyl)butyramide Protonated Protonated Intermediate (Activated Carbonyl) Amide->Protonated + H+ (Fast) Tetrahedral Tetrahedral Intermediate (Sterically Crowded) Protonated->Tetrahedral + H2O (Slow/Steric Hindrance) Ester Transient Ester (via N->O Acyl Shift) Protonated->Ester Intramolecular OH Attack (Neighboring Group Participation) Products Hydrolysis Products 2-Amino-3-nitrophenol + Butyric Acid Tetrahedral->Products - NH3+ Group Ester->Products Rapid Ester Hydrolysis

Figure 1: Dual pathway degradation mechanism showing direct hydrolysis and potential N→O acyl migration facilitated by the ortho-hydroxyl group.

Troubleshooting Guide (Q&A)

Issue 1: HPLC Analysis Anomalies

User Report: "I see a splitting peak or a small shoulder eluting earlier than my main compound when using 0.1% TFA in my mobile phase."

Root Cause: Trifluoroacetic acid (TFA) is a strong acid (


). In the HPLC vial (autosampler) or on the column, the low pH (

) is sufficient to initiate the protonation of the amide carbonyl. The "shoulder" is likely the amine hydrolysis product (2-amino-3-nitrophenol), which is more polar and elutes earlier on C18 columns.

Solution:

  • Switch Modifiers: Replace TFA with 0.1% Formic Acid (

    
    ) or Acetic Acid . The higher pH reduces the concentration of the protonated amide intermediate.
    
  • Buffer Control: Use Ammonium Acetate (10mM, pH 4.5-5.0). This pH range minimizes both acid-catalyzed and base-catalyzed hydrolysis.

  • Temperature: Lower the column temperature from 40°C to 25°C . Hydrolysis rates are exponentially dependent on temperature.

Issue 2: Sample Preparation Recovery

User Report: "My recovery is inconsistent. When I dissolve the solid in Methanol/Water (50:50) and let it sit overnight, the purity drops."

Root Cause: Protic solvents like methanol can participate in transesterification (alcoholysis) under acidic conditions, especially if the sample contains trace acid impurities from synthesis. Furthermore, the 2-hydroxyl group can catalyze solvolysis even in neutral protic media over long durations.

Solution:

  • Solvent Choice: Dissolve the stock standard in pure Acetonitrile (ACN) or DMSO . These aprotic solvents prevent solvolysis.

  • Dilution: Only dilute with water/buffer immediately before injection.

  • Time Window: Analyze samples within 4 hours of preparation. Do not store aqueous dilutions overnight.

Issue 3: Identification of Impurities

User Report: "How do I confirm if the impurity is the hydrolysis product?"

Root Cause: You need to distinguish between oxidative degradation and hydrolysis.[4]

Solution: Check the UV spectrum and Mass Spec data:

  • Parent: MW 224.2 Da (

    
    ).
    
  • Hydrolysis Product (Amine): MW 154.1 Da (

    
    ).
    
  • UV Shift: The hydrolysis product (2-amino-3-nitrophenol) will likely have a bathochromic shift (red shift) compared to the amide due to the free amine donating electrons into the nitro-aromatic ring.

Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to verify the integrity of your material.

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 10 mM Ammonium Acetate (pH 5.0)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (Nitro group absorption) and 210 nm
Temperature 25°C (Strictly controlled)
Protocol B: Forced Degradation (Acid Hydrolysis Validation)

Perform this to generate the degradation product marker.

  • Preparation: Dissolve 5 mg of N-(2-Hydroxy-6-nitrophenyl)butyramide in 2 mL of Acetonitrile.

  • Stress: Add 2 mL of 1.0 N HCl .

  • Incubation: Heat at 60°C for 2 hours.

    • Note: The 2,6-disubstitution makes this compound more resistant than typical amides; mild acid (0.1 N) at room temp might not show significant degradation quickly.

  • Neutralization: Cool to room temp and neutralize with 2 mL of 1.0 N NaOH.

  • Analysis: Inject immediately using Protocol A. The main peak should decrease, and the peak at RRT ~0.6-0.8 (Amine) should appear.

Troubleshooting Decision Tree

DecisionTree Start Start: Impurity Detected CheckRT Is impurity RRT < 1.0? (Elutes earlier) Start->CheckRT CheckMS Does MS show loss of mass? (-71 Da for Butyryl) CheckRT->CheckMS Yes Oxidation Diagnosis: Oxidation/Other Check light exposure CheckRT->Oxidation No Hydrolysis Diagnosis: Acid Hydrolysis Product: 2-Amino-3-nitrophenol CheckMS->Hydrolysis Yes CheckMS->Oxidation No Action1 Action: Switch to NH4OAc Buffer Reduce Column Temp Hydrolysis->Action1 Action2 Action: Store in Amber Vial Use Fresh Solvents Oxidation->Action2

Figure 2: Diagnostic workflow for identifying and resolving stability issues.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122350, N-(2-Hydroxy-6-nitrophenyl)butyramide. Retrieved from [Link]

  • MySkinRecipes. N-(2-Hydroxy-6-nitrophenyl)butyramide Product Specifications. Retrieved from [Link][5][6]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.[2] Retrieved from [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for N-(2-Hydroxy-6-nitrophenyl)butyramide Formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Optimization & Troubleshooting Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Synthesizing ** N-(2-Hydroxy-6-nitrophenyl)butyramide** presents a classic chemoselectivity challenge. You are acylating a polyfunctional aromatic ring containing an amine, a phenol, and a nitro group.

The core difficulty lies in the steric and electronic deactivation of the amine. The precursor, 2-amino-3-nitrophenol , features an amino group flanked by a hydroxyl group (position 2) and a nitro group (position 6 relative to the amine). The nitro group is strongly electron-withdrawing, reducing the nucleophilicity of the amine, while the ortho-substituents create significant steric hindrance.

This guide provides a temperature-centric optimization strategy to favor N-acylation (amide formation) over O-acylation (ester formation) while overcoming kinetic barriers.

Part 1: The Thermodynamics & Kinetics of the Reaction

To optimize temperature, one must understand the competing pathways. The reaction of 2-amino-3-nitrophenol with butyryl chloride (or butyric anhydride) involves two potential nucleophiles: the amine (-NH₂) and the phenol (-OH).

Chemo-Selectivity Landscape
  • ** N-Acylation (Desired):** Amides are thermodynamically more stable than esters due to resonance stabilization. However, the amine in your substrate is deactivated.

  • ** O-Acylation (Undesired):** Phenolic esters are kinetically accessible, especially if the amine is sterically blocked or if the reaction temperature is too high in the presence of a base.

Reaction Pathway Diagram

ReactionPathways Start 2-amino-3-nitrophenol + Butyryl Source Transition Tetrahedral Intermediate Start->Transition Activation NAcyl N-Acylation (Amide Product) TARGET Transition->NAcyl Kinetic Control (Low/Med Temp) OAcyl O-Acylation (Ester Side-Product) Transition->OAcyl High Temp or Strong Base DiAcyl N,O-Diacylation (Over-reaction) NAcyl->DiAcyl Excess Reagent High Temp OAcyl->NAcyl O-to-N Acyl Migration (Base/Heat)

Caption: Competing reaction pathways. Note that while N-acylation is generally favored, the deactivated nature of the specific substrate requires precise thermal control to avoid O-acylation.

Part 2: Optimized Experimental Protocol

Due to the deactivated nature of the amine, standard room-temperature protocols often result in low conversion. We recommend a Stepwise Thermal Ramp protocol using Pyridine as both solvent and base (or a DCM/Pyridine mixture).

Reagents
  • Substrate: 2-Amino-3-nitrophenol (1.0 equiv)

  • Acylating Agent: Butyryl chloride (1.1 equiv) or Butyric anhydride (1.2 equiv)

  • Solvent/Base: Anhydrous Pyridine (or DCM with 2.0 equiv Pyridine)

Temperature Optimization Table
Temperature ZoneReaction BehaviorRecommended ForRisk Factor
0°C – 10°C Kinetic Trap. Reaction is likely too slow due to steric/electronic deactivation of the amine.Initial addition of acid chloride to prevent exotherm spikes.Incomplete reaction; recovery of starting material.[1]
25°C (RT) Standard Baseline. Reaction proceeds slowly. May require 12-24h.Initial screening.Moderate yield; potential for unreacted starting material.
40°C – 60°C Optimal Window. Provides activation energy to overcome steric hindrance of the nitro group.Target Protocol. Balances rate vs. selectivity.Slight risk of O-acylation if base is too strong.
> 80°C (Reflux) Thermodynamic Forcing. Forces reaction to completion but risks side reactions.Substrates that fail at 60°C.High risk of O-acylation and N,O-diacylation.
Recommended Workflow
  • Dissolution: Dissolve 2-amino-3-nitrophenol in anhydrous Pyridine/DCM (1:4 ratio) under inert atmosphere (

    
    ).
    
  • Addition (0°C): Cool to 0°C. Add Butyryl chloride dropwise. Why? To control the initial exotherm and prevent immediate non-selective attack.

  • Ramp (RT): Allow to warm to 25°C and stir for 2 hours. Monitor by TLC/LC-MS.

  • Optimization (Heat): If conversion is <50% after 2 hours, heat to 50°C .

    • Note: The electron-withdrawing nitro group significantly raises the activation energy required for the amine to attack the carbonyl carbon [1].

  • Quench: Pour into ice-water/HCl to remove pyridine and precipitate the product.

Part 3: Troubleshooting & FAQs

Q1: I am seeing two spots on TLC close together. One is my product, what is the other?

Diagnosis: This is likely the ** O-acylated ester** or the ** N,O-diacylated** product. Solution:

  • Check Temperature: If you ran the reaction >60°C, reduce to 40°C.

  • Selective Hydrolysis: If you cannot avoid the ester, treat the crude mixture with mild base (e.g.,

    
     in Methanol) at Room Temperature for 30 minutes. Phenolic esters are far more labile (unstable) towards hydrolysis than amides. This will cleave the O-butyryl group back to the phenol (-OH) while leaving your target N-butyryl amide intact [2].
    
Q2: The reaction is stuck at 30% conversion even after 24 hours at Room Temperature.

Diagnosis: The 6-nitro group is deactivating the amine too strongly. Solution:

  • Increase Temperature: Move to the 50°C – 60°C window.

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acylpyridinium intermediate that is more susceptible to nucleophilic attack by the hindered amine [3].

Q3: My product is purple/red and melts lower than expected.

Diagnosis: Contamination with "Schiff base" type impurities or oxidation products, common with electron-poor aminophenols. Solution:

  • Ensure the reaction is strictly under Nitrogen/Argon .

  • Recrystallize from Ethanol/Water.

  • Verify Structure: Check IR. Amide Carbonyl should appear ~1650-1690

    
    . Ester Carbonyl (impurity) would appear higher, ~1730-1760 
    
    
    
    .
Q4: Can I use Butyric Acid and a coupling agent (EDC/NHS) instead of the Acid Chloride?

Diagnosis: You want milder conditions. Solution: Yes, but it may be slower .

  • Pros: Avoids HCl generation; milder pH.

  • Cons: The deactivated amine is a poor nucleophile for the active ester formed by EDC. You might need to heat this reaction to 40-50°C anyway. Acid chlorides are generally preferred for sterically hindered anilines due to their higher reactivity.

Part 4: Mechanism of Deactivation (Visualized)

Understanding why you need heat helps you control it.

ElectronicEffects cluster_effects Deactivating Factors Substrate 2-amino-3-nitrophenol Sterics Steric Hindrance (Ortho-OH & Meta-NO2) Blocks approach of Electrophile Substrate->Sterics Electronics Electronic Withdrawal (-NO2 Group) Reduces N-Lone Pair availability Substrate->Electronics Result Low Nucleophilicity Requires Heat (40-60°C) or Catalyst (DMAP) Sterics->Result Electronics->Result

Caption: The dual impact of steric hindrance and electronic withdrawal necessitates thermal activation.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Explains the reduced nucleophilicity of nitro-anilines).

  • Zhu, J., et al. (2018). "Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase." ACS Omega. (Discusses kinetic control in aminophenol acylation, though enzymatic, the principles of selectivity apply).

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition. (The foundational text on using DMAP to accelerate difficult acylations).

  • Raiford, L. C., & Grettie, D. P. (1925). "The Acyl Derivatives of ortho-Aminophenol." Journal of the American Chemical Society. (Classic study on the migration of acyl groups and stability of N- vs O-acyl isomers).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals before handling.

Sources

Technical Support Center: Troubleshooting Byproduct Formation in N-(2-Hydroxy-6-nitrophenyl)butyramide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide. The synthesis, while straightforward in principle, is prone to the formation of specific byproducts that can complicate purification and compromise final yield and purity. This document offers a structured approach to identifying, understanding, and mitigating these common issues through a combination of frequently asked questions, a detailed troubleshooting guide, and validated analytical protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis.

Q1: What is the standard synthetic route for N-(2-Hydroxy-6-nitrophenyl)butyramide?

The most prevalent and direct method is the N-acylation of 2-amino-3-nitrophenol with an activated butyryl source. Typically, this involves reacting 2-amino-3-nitrophenol with either butyryl chloride or butyric anhydride in the presence of a base. The base acts as a scavenger for the HCl or butyric acid generated during the reaction, driving the equilibrium towards product formation.[1]

Q2: What are the primary byproducts I should anticipate in this reaction?

The three most common byproducts, stemming from the bifunctional nature of the aminophenol starting material, are:

  • Unreacted 2-amino-3-nitrophenol: A result of an incomplete reaction.

  • O-acylated Isomer (2-amino-3-nitrophenyl butyrate): Formed by the acylation of the phenolic hydroxyl group instead of the amino group. This is often the most challenging impurity as it is isomeric to the desired product.

  • Di-acylated Product (N,O-dibutyryl-2-amino-3-nitrophenol): Results from the acylation of both the amino and hydroxyl groups, typically when an excess of the acylating agent is used.

Q3: My reaction mixture is turning a dark brown or black color. Is this normal?

While some color change is expected, a very dark coloration often indicates degradation. Aminophenols, particularly 2- and 4-aminophenol isomers, are susceptible to air oxidation, which can be accelerated by basic conditions, leading to the formation of colored polymeric impurities.[2][3] It is crucial to use high-purity starting materials and consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize this.

Q4: How can I quickly assess the progress and outcome of my reaction?

Thin Layer Chromatography (TLC) is the most effective initial method. By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate, you can visualize the consumption of the starting material and the formation of new products. The desired product and its byproducts will typically have distinct Rf values.

Section 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common experimental issues.

Problem 1: Low Conversion Rate with Significant Unreacted Starting Material
Potential Cause & Scientific Rationale Recommended Solution & Protocol
Insufficient Acylating Agent: The stoichiometry is critical. An insufficient amount of butyryl chloride/anhydride will naturally lead to an incomplete reaction.Action: Use a slight excess (1.05–1.2 equivalents) of the acylating agent. Protocol: Accurately weigh both the starting aminophenol and the acylating agent. If the acylating agent is a liquid, use density to calculate the precise molar amount.
Low Reagent Purity: The acylating agent may have hydrolyzed to butyric acid over time, reducing its effective concentration. The base may be of poor quality.Action: Use freshly opened or recently purified reagents. Protocol: If using butyryl chloride, consider a fresh bottle or distill it prior to use. Ensure the base (e.g., triethylamine) is dry and colorless.
Sub-optimal Reaction Conditions: The reaction may be too slow at the chosen temperature, or the reaction time may be insufficient.Action: Monitor the reaction by TLC and adjust conditions accordingly. Protocol: Run a baseline TLC at t=0 and then every 30-60 minutes. If the reaction stalls, consider a modest increase in temperature (e.g., from 0 °C to room temperature). Extend the reaction time until the starting material spot is faint or absent on the TLC plate.
Problem 2: A Major Byproduct with the Same Molecular Weight as the Desired Product is Detected

This is the classic sign of O-acylation , forming the isomeric ester, 2-amino-3-nitrophenyl butyrate.

Potential Cause & Scientific Rationale Recommended Solution & Protocol
Competing Nucleophilicity: Both the amino (-NH2) and hydroxyl (-OH) groups are nucleophilic. While the amino group is generally a stronger nucleophile for acylation, its reactivity can be modulated by the solvent and base.[3] Certain conditions can enhance the nucleophilicity of the hydroxyl group (e.g., by deprotonation to the more reactive phenoxide).Action: Modify reaction conditions to selectively favor N-acylation. Protocol: 1. Temperature Control: Perform the reaction at a low temperature (0 °C to -10 °C). Add the acylating agent dropwise to the solution of the aminophenol and base to maintain temperature and avoid localized concentration spikes.2. Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine instead of pyridine, which can act as an acylation catalyst that may promote O-acylation.3. Solvent Choice: Employ aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.
Problem 3: A Significant Byproduct with a Higher Molecular Weight is Observed

This indicates the formation of the di-acylated product , where both the amine and hydroxyl groups have reacted.

Potential Cause & Scientific Rationale Recommended Solution & Protocol
Excess Acylating Agent: Using a large excess of butyryl chloride or anhydride significantly increases the probability of a second acylation event occurring after the initial, faster N-acylation.Action: Maintain strict stoichiometric control. Protocol: Use no more than 1.1 equivalents of the acylating agent. Ensure it is added slowly and at a low temperature to allow for selective reaction at the more nucleophilic amine site before a second equivalent can react with the less reactive hydroxyl group.
Elevated Temperature: Higher temperatures provide the necessary activation energy for the less favorable second acylation at the hydroxyl group to occur at an appreciable rate.Action: Maintain low-temperature conditions throughout the addition and for a significant portion of the reaction time. Protocol: Keep the reaction vessel in an ice-water or ice-salt bath. Allow the mixture to warm to room temperature only after TLC analysis indicates the initial N-acylation is largely complete.

Section 3: Analytical Workflows for Byproduct Identification

Accurate identification is key to troubleshooting. The following protocols provide a framework for analysis.

Protocol 3.1: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Plate: Silica gel 60 F254.

  • Mobile Phase (Eluent): A starting point is a 7:3 mixture of Hexane:Ethyl Acetate. Adjust the polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization: UV light (254 nm). The nitrophenyl ring is a strong UV chromophore.

  • Expected Elution Order: The di-acylated product (least polar) will have the highest Rf, followed by the O-acylated isomer, the desired N-acylated product, and finally the unreacted 2-amino-3-nitrophenol (most polar) with the lowest Rf.

Protocol 3.2: Purity Analysis and Byproduct Separation by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Example: Start at 95:5 A:B, ramp to 5:95 A:B over 20 minutes, hold for 5 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or 280 nm.

  • Expected Elution Order: In reverse-phase, the most polar compound (unreacted starting material) will elute first, followed by the desired product/isomers, and finally the least polar di-acylated byproduct. The desired N-acylated product and its O-acylated isomer may have very similar retention times, requiring careful optimization of the gradient for separation.

Protocol 3.3: Definitive Structural Elucidation

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are required for unambiguous identification.

CompoundStructureExpected [M+H]⁺ (m/z)Key ¹H NMR Signals (in DMSO-d₆)
N-(2-Hydroxy-6-nitrophenyl)butyramide (Desired Product)

225.08~9.8 ppm (s, 1H, NH) , ~11.0 ppm (br s, 1H, OH) , 7.5-8.0 ppm (m, 3H, Ar-H), ~2.3 ppm (t, 2H, -CH₂-CO), ~1.6 ppm (m, 2H, -CH₂-), ~0.9 ppm (t, 3H, -CH₃)
2-amino-3-nitrophenol (Starting Material)

155.04~9.5 ppm (s, 1H, OH), 6.5-7.5 ppm (m, 3H, Ar-H), ~5.5 ppm (s, 2H, NH₂)
2-amino-3-nitrophenyl butyrate (O-Acylated Byproduct)

225.087.0-7.8 ppm (m, 3H, Ar-H), ~6.0 ppm (s, 2H, NH₂) , ~2.6 ppm (t, 2H, -CH₂-CO), ~1.7 ppm (m, 2H, -CH₂-), ~0.9 ppm (t, 3H, -CH₃)
N,O-dibutyryl-2-amino-3-nitrophenol (Di-Acylated Byproduct)

295.12~10.0 ppm (s, 1H, NH) , 7.8-8.2 ppm (m, 3H, Ar-H), two distinct sets of butyryl signals.

Note: The key distinguishing features in ¹H NMR are the presence and chemical shift of the NH/NH₂ and OH protons.

Section 4: Visual Guides and Workflows

Reaction Pathway and Byproduct Formation

Synthesis_Pathway cluster_reaction Reaction SM 2-amino-3-nitrophenol RA Butyryl Chloride (1.05-1.1 eq) + Base, 0 °C DP N-(2-Hydroxy-6-nitrophenyl)butyramide (Desired Product) RA->DP Favored Pathway (N-Acylation) O_Acyl O-Acylated Isomer (Byproduct) RA->O_Acyl Side Reaction (O-Acylation) Di_Acyl Di-Acylated Product (Byproduct) DP->Di_Acyl RA_Excess Butyryl Chloride (>1.2 eq) + Base, >RT RA_Excess->Di_Acyl Further Reaction

Caption: A step-by-step workflow for troubleshooting byproduct formation.

Section 5: References

  • Science.gov: related impurities 4-aminophenol: Topics by Science.gov. Provides context on impurities related to aminophenols in pharmaceutical synthesis.

  • IOSR Journal of Applied Chemistry: One-pot efficient reductive acetylation of aromatic nitro compounds. Discusses acylation reactions involving nitrophenols, relevant to the reactivity of the starting material.

  • Chemistry Education Resources: Synthesis and analysis of amides. Outlines the general principles of amide synthesis, such as the Schotten-Baumann reaction, which is directly applicable.

  • PMC (PubMed Central): Organic Salts of Pharmaceutical Impurity p-Aminophenol. Details the challenges of aminophenol impurities, including their tendency to cause discoloration and their toxic potential.

  • ResearchGate: Aminophenols | Request PDF. A comprehensive overview of the chemical properties, reactivity (including acylation), and stability of aminophenols.

  • Current Chemistry Letters: Process optimization for acid-amine coupling: a catalytic approach. Describes various reagents and conditions for amide bond formation, providing a broader context for optimizing the target synthesis.

  • MDPI: Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Provides a background on the general reactivity of different functional groups towards acetylation.

Sources

Technical Support Center: Purification of N-(2-Hydroxy-6-nitrophenyl)butyramide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-(2-Hydroxy-6-nitrophenyl)butyramide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this molecule. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure you can achieve high purity and yield in your experiments.

Understanding the Molecule: Key Structural Features

N-(2-Hydroxy-6-nitrophenyl)butyramide is a moderately polar molecule whose purification is governed by the interplay of three key functional groups: a phenolic hydroxyl group, a nitro group, and a secondary amide.

  • Phenolic Hydroxyl Group (-OH): This group is acidic, with a pKa likely lower than that of 2-nitrophenol (pKa ≈ 7.2) due to the additional electron-withdrawing effect of the amide group.[1][2] This acidity is a powerful tool for purification via acid-base extractions.

  • Nitro Group (-NO2): A strong electron-withdrawing group that increases the acidity of the phenolic proton and contributes to the molecule's overall polarity and potential for forming colored impurities.

  • Butyramide Group (-NHCO(CH2)2CH3): This group provides a site for hydrogen bonding and contributes to the molecule's polarity. The butyryl chain adds some non-polar character.

The ortho-relationship between the hydroxyl and nitro groups allows for potential intramolecular hydrogen bonding, which can decrease its polarity relative to a para-isomer, a principle often exploited in the chromatographic separation of nitrophenol isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide?

The impurity profile largely depends on the synthetic route, which is typically the acylation of 2-amino-3-nitrophenol.[3][4]

Common Impurities:

Impurity Origin Removal Strategy
Unreacted 2-amino-3-nitrophenol Incomplete acylation reaction. Basic wash (the amine is less acidic than the product's phenol), followed by chromatography or recrystallization.
Butyric Acid Hydrolysis of the acylating agent (e.g., butyric anhydride). Easily removed with a basic wash (e.g., aqueous NaHCO₃).
O-Acylated Byproduct Acylation of the phenolic hydroxyl group in addition to the amine. Hydrolysis under mild basic conditions, or chromatographic separation.
Oxidation Products (e.g., quinonimines) Aminophenols are highly susceptible to air oxidation, leading to highly colored impurities.[5][6] Treatment with a reducing agent like sodium metabisulfite during workup, or purification using activated carbon.[5][7]

| Positional Isomers | Impurities present in the starting 2-amino-3-nitrophenol. | Careful chromatography or fractional crystallization. |

Q2: Which purification technique is generally more effective: recrystallization or column chromatography?

Both are highly effective, and the choice depends on the scale and impurity profile.

  • Recrystallization is often the method of choice for final purification on a larger scale as it can be more cost-effective and yield highly pure crystalline material.[8]

  • Column Chromatography is indispensable for separating compounds with similar polarities, such as positional isomers or the O-acylated byproduct, and is excellent for smaller scales or when the crude product is an oil.[9]

Q3: How does the acidity of the phenolic hydroxyl group impact purification?

The acidity is a significant advantage. By treating the crude product with a mild aqueous base (e.g., sodium bicarbonate), the N-(2-Hydroxy-6-nitrophenyl)butyramide can be selectively deprotonated to form a water-soluble phenolate salt. This allows for the easy removal of non-acidic organic impurities via extraction. Subsequent acidification of the aqueous layer will precipitate the purified product.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Q: My final product is an oil and refuses to crystallize. What should I do?

A: Oiling out is a common problem when the melting point of the solid is lower than the boiling point of the solvent, or when significant impurities are present, causing melting point depression.

Troubleshooting Steps:

  • Confirm Purity: Analyze the oil by Thin Layer Chromatography (TLC). Multiple spots indicate the presence of impurities that are likely inhibiting crystallization. Purify the oil by column chromatography first.

  • Change Solvent System: If the oil is relatively pure, the solvent is likely the issue.

    • Add a small amount of a non-polar "anti-solvent" (e.g., hexane or pentane) dropwise to your solution at a slightly elevated temperature until it just becomes cloudy. Then, allow it to cool slowly.[10]

    • Try a different primary solvent. Good options for amides include ethanol, acetone, or acetonitrile.[8]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small crystal of the pure compound, add it to the cooled, saturated solution to induce crystal growth.

    • Reduce Temperature: Cool the solution slowly, first to room temperature, then in a refrigerator, and finally in a freezer to maximize crystal formation.[11]

Q: My product is discolored (e.g., pink, brown, or yellow). How can I remove the color?

A: Color often arises from chromogenic impurities, typically oxidation products of the aminophenol starting material.[3][6]

Decolorization Strategies:

  • Activated Carbon (Charcoal): During recrystallization, after dissolving your crude product in the hot solvent, add a small amount (1-2% by weight) of activated carbon. Swirl the hot solution for a few minutes. The colored impurities, which are often large, polar molecules, will adsorb to the carbon surface. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon before allowing the solution to cool.

  • Reducing Agent Wash: During the initial workup, wash the organic layer with a dilute aqueous solution of sodium metabisulfite or sodium dithionite.[5] This can reduce some of the colored quinonimine-type impurities back to the colorless aminophenol form.

Q: My spots are tailing or streaking on the TLC plate. What does this mean and how can I fix it?

A: Tailing on a silica gel TLC plate is typically caused by acidic compounds that interact too strongly with the stationary phase. In this case, it is due to the acidic phenolic hydroxyl group.

Solutions:

  • Modify the Mobile Phase: Add a small amount of a polar, acidic modifier to your eluent. A common choice is adding 0.5-1% acetic acid to the hexane/ethyl acetate mixture. The acid in the mobile phase suppresses the ionization of your compound, reducing its interaction with the silica and resulting in sharper, more defined spots.

  • Check Concentration: Overly concentrated spots can also lead to tailing. Ensure your spotting solution is sufficiently dilute.

Troubleshooting_Workflow start Purification Issue Identified issue1 Product is an Oil start->issue1 issue2 Product is Discolored start->issue2 issue3 TLC Spots are Tailing start->issue3 check_purity Check Purity via TLC issue1->check_purity charcoal Use Activated Carbon during Recrystallization issue2->charcoal reducing_wash Wash with Reducing Agent (e.g., Na₂S₂O₅) issue2->reducing_wash modify_eluent Add Acetic Acid (0.5-1%) to TLC Eluent issue3->modify_eluent check_conc Check Sample Concentration issue3->check_conc impure Multiple Spots (Impure) check_purity->impure No pure Single Spot (Pure) check_purity->pure Yes purify_chrom Purify by Column Chromatography impure->purify_chrom change_solvent Change Recrystallization Solvent / Use Anti-Solvent pure->change_solvent solution Problem Resolved purify_chrom->solution induce_cryst Induce Crystallization (Scratch/Seed) change_solvent->induce_cryst induce_cryst->solution charcoal->solution reducing_wash->solution modify_eluent->solution check_conc->solution

Caption: Troubleshooting workflow for common purification issues.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol leverages the acidity of the phenolic hydroxyl group to separate the product from non-acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Base Extraction: Transfer the organic solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The target compound will move into the aqueous layer as its sodium salt.

    • Expert Insight: Sodium bicarbonate is a weak base and is generally sufficient to deprotonate the acidic phenol without hydrolyzing the amide.

  • Separation: Combine the aqueous layers. The organic layer, containing non-acidic impurities, can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly add 1M HCl dropwise while stirring. The N-(2-Hydroxy-6-nitrophenyl)butyramide will precipitate out as the solution becomes acidic (target pH ≈ 4-5).

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum. Purity can be checked by TLC and melting point.

Protocol 2: Purification by Flash Column Chromatography

This is the preferred method for separating impurities with similar polarity to the product.

  • TLC Analysis: First, determine an optimal solvent system using TLC. The goal is to find a solvent mixture where the product has an Rf value of approximately 0.3-0.4.[12]

    • Recommended Starting Solvent Systems:

      • Hexane : Ethyl Acetate (e.g., start with 7:3, then adjust polarity)

      • Dichloromethane : Methanol (e.g., start with 98:2)

    • Expert Insight: As noted in the troubleshooting section, add ~0.5% acetic acid to the eluent to prevent tailing.[13]

  • Column Packing: Pack a glass column with silica gel using your chosen eluent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation.

  • Elution: Run the column, collecting fractions. Monitor the elution of compounds from the column by collecting fractions and analyzing them by TLC.

  • Fraction Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified N-(2-Hydroxy-6-nitrophenyl)butyramide.

Caption: The target molecule and its key potential impurities.

References

  • EP0320484A2 - Purification of N-acetyl aminophenols - Google P
  • US4474985A - Purification of N-acetyl aminophenols - Google P
  • Amal, A., et al. (2020). "What is the best technique for amide purification?" ResearchGate. (URL: [Link])

  • Recrystallization. (n.d.). University of California, Los Angeles. (URL: [Link])

  • Thin Layer Chromatography - Chemistry LibreTexts. (2022). (URL: [Link])

  • US20230104724A1 - An environment-friendly process for selective acylation of aminophenol - Google P
  • US3748358A - Method of purification of n-acetyl-p-aminophenol - Google P
  • Purification of N-acetyl aminophenols - European Patent Office - EP 0320484 A2. (URL: [Link])

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. (2022). (URL: [Link])

  • Determining a solvent system - Chemistry Teaching Labs - University of York. (n.d.). (URL: [Link])

    • Thin Layer Chromatography. (n.d.). University of Illinois Urbana-Champaign. (URL: [Link])

  • Crystallization Solvents.pdf. (n.d.). (URL: [Link])

  • Butyramide | C4H9NO - PubChem. (n.d.). (URL: [Link])

  • Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics | ACS Omega. (2018). (URL: [Link])

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). (URL: [Link])

  • Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation? : r/OrganicChemistry - Reddit. (2022). (URL: [Link])

  • Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed. (n.d.). (URL: [Link])

  • N-(2-Hydroxy-6-nitrophenyl)butyramide - MySkinRecipes. (n.d.). (URL: [Link])

  • 2-Nitrophenol | C6H5NO3 - PubChem. (n.d.). (URL: [Link])

  • Comparison of acidic strength of nitrophenols - Chemistry Stack Exchange. (2023). (URL: [Link])

  • pKa Data Compiled by R. Williams. (2022). (URL: [Link])

  • Bordwell pKa Table - Organic Chemistry Data. (n.d.). (URL: [Link])

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Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of N-(2-Hydroxy-6-nitrophenyl)butyramide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Significance

N-(2-Hydroxy-6-nitrophenyl)butyramide represents a sterically congested, polysubstituted aromatic system often encountered as an intermediate in the synthesis of benzoxazoles or as a scaffold in anti-infective drug discovery.

Characterizing this molecule presents specific challenges due to:

  • Steric Crowding: The amide nitrogen is flanked by a hydroxyl group (C2) and a nitro group (C6), inducing significant rotational barriers.

  • Intramolecular Hydrogen Bonding: Competition between the amide proton, phenolic hydroxyl, and nitro oxygen creates complex deshielding effects.

  • Solvent Dependency: The visibility of exchangeable protons (OH, NH) is critically dependent on solvent choice (DMSO-d₆ vs. CDCl₃).

This guide provides a comparative analysis of the 1H NMR profile, distinguishing it from its metabolic precursors and structural isomers.

Structural Logic & Electronic Environment

Before analyzing the spectrum, one must map the electronic environment to the physical structure.

The 1,2,3-Substitution Pattern

The aromatic ring possesses three contiguous protons (H-3, H-4, H-5), resulting in a specific splitting pattern distinct from para-substituted isomers.

  • H-5 (Ortho to NO₂): The nitro group is strongly electron-withdrawing (anisotropic deshielding), pushing this signal downfield.

  • H-3 (Ortho to OH): The hydroxyl group is electron-donating by resonance, shielding this proton relative to H-5.

  • H-4 (Meta to both): Resonates between H-3 and H-5, appearing as a triplet (or doublet of doublets).

Intramolecular Hydrogen Bonding Network

The proximity of the Amide NH, Phenolic OH, and Nitro group creates a "locked" conformation in non-polar solvents, which relaxes in DMSO.

HBonding Amide Amide NH (Donor) Nitro Nitro Oxygen (Acceptor) Amide->Nitro Intramolecular H-Bond (Lowers Exchange Rate) Phenol Phenolic OH (Donor/Acceptor) Amide->Phenol Potential Interaction Solvent DMSO-d6 (Competitor) Solvent->Amide Disrupts H-Bond (Sharpens Peak) Solvent->Phenol H-Bond Acceptor

Figure 1: Hydrogen bonding dynamics affecting chemical shift position and peak shape.

Experimental Protocol: The Self-Validating Workflow

To ensure data integrity, follow this specific acquisition protocol.

Sample Preparation
  • Solvent: DMSO-d₆ (99.9% D) is mandatory. CDCl₃ often leads to broad or missing OH/NH signals due to exchange and poor solubility.

  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can induce intermolecular stacking, shifting aromatic peaks upfield.

  • Water Suppression: Not recommended as it may suppress the exchangeable OH/NH signals if they resonate near the water peak (3.33 ppm).

Acquisition Parameters
ParameterSettingRationale
Pulse Angle 30°Ensures rapid relaxation for quantitative integration.
Relaxation Delay (D1) ≥ 2.0 secEssential for accurate integration of the slow-relaxing aromatic protons.
Scans (NS) 16 or 32Sufficient S/N ratio for >10 mg samples.
Temperature 298 KStandardize temperature to fix H-bond shifts.

Spectrum Analysis: Detailed Assignment

The following data is based on a 400 MHz spectrometer in DMSO-d₆.

A. The Aliphatic Region (Butyryl Chain)

The butyryl chain provides a clean "internal standard" for integration.

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
CH₃ (Terminal) 0.92 Triplet (J ≈ 7.4 Hz)3HMethyl group, most shielded.
CH₂ (Middle) 1.63 Sextet (J ≈ 7.4 Hz)2HMethylene, shielded by distance from carbonyl.
CH₂ (Alpha) 2.35 Triplet (J ≈ 7.2 Hz)2HDeshielded by adjacent Carbonyl (C=O).
B. The Aromatic Region (Spin System)

The ring protons (H-3, H-4, H-5) form an AMX or ABC spin system depending on the field strength.

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
H-4 7.05 Triplet (t)1HMeta to both substituents. Pseudo-triplet due to similar J values (~8 Hz).
H-3 7.20 Doublet (dd)1HOrtho to Hydroxyl. Shielded relative to H-5.[1]
H-5 7.95 Doublet (dd)1HOrtho to Nitro. Strongly deshielded (downfield).
C. Exchangeable Protons (Diagnostic)

These peaks confirm the successful formation of the amide and the retention of the phenol.

ProtonShift (δ ppm)ShapeNotes
Amide NH 9.60 – 9.80 Singlet (s)Sharp in DMSO. Downfield due to Nitro group anisotropy and H-bonding.
Phenol OH 10.20 – 10.50 Broad/SingletHighly variable. Disappears on D₂O shake.

Comparative Analysis: Product vs. Alternatives

Scenario A: Monitoring Reaction Progress (Product vs. Precursor)

The most critical comparison is against the starting material, 2-Amino-3-nitrophenol .

FeaturePrecursor (2-Amino-3-nitrophenol)Product (N-Butyryl derivative)Diagnostic Action
Amine/Amide Broad singlet @ 5.0 - 6.0 ppm (NH₂)Sharp singlet @ ~9.7 ppm (NH)Disappearance of broad upfield peak; appearance of downfield singlet.
Aliphatic None (DMSO/Water peaks only)0.9, 1.6, 2.3 ppm (Propyl chain)Appearance of distinct triplet-sextet-triplet pattern.
Aromatic H-5 ~7.5 ppm~7.95 ppmDownfield shift due to amide anisotropy.
Scenario B: Distinguishing Isomers (Ortho vs. Para)

If the nitro group were at the para position (4-nitro), the symmetry would change.

  • Target (2-OH, 6-NO₂): 3 distinct aromatic signals (1:1:1 integration).

  • Isomer (2-OH, 4-NO₂): H-3 (d, J=2 Hz), H-5 (dd), H-6 (d). The coupling constants would differ significantly (meta-coupling visible).

  • Isomer (4-OH, 2-NO₂): Aromatic region would show an ABX pattern with different chemical shifts.

Troubleshooting & Validation

Use this decision tree to validate your spectrum.

Validation Start Spectrum Acquired CheckAliphatic Check 0.9 - 2.4 ppm Is the Triplet-Sextet-Triplet present? Start->CheckAliphatic CheckAromatic Check 7.0 - 8.0 ppm Are there 3 distinct protons? CheckAliphatic->CheckAromatic Yes Fail1 FAIL: Check Reagents (Did reaction occur?) CheckAliphatic->Fail1 No CheckNH Check > 9.0 ppm Is the Amide NH visible? CheckAromatic->CheckNH Yes Fail2 FAIL: Possible Isomer or Impurity CheckAromatic->Fail2 No Pass PASS: Structure Confirmed CheckNH->Pass Yes Fail3 FAIL: Run D2O Shake (Confirm Exchangeable) CheckNH->Fail3 No (Broad/Missing)

Figure 2: Logical flow for spectral validation.

References

  • National Institutes of Health (NIH). (2021). Anomalous amide proton chemical shifts as signatures of hydrogen bonding to aromatic sidechains. Magnetic Resonance.[1][2][3][4][5] Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Chemical Shift Tables. Department of Chemistry. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

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A Comparative Guide to the FTIR Spectroscopic Characterization of N-(2-Hydroxy-6-nitrophenyl)butyramide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic characterization of N-(2-Hydroxy-6-nitrophenyl)butyramide. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework for interpreting the vibrational spectrum of this molecule, supported by experimental data from related compounds and established spectroscopic principles.

Introduction

N-(2-Hydroxy-6-nitrophenyl)butyramide is a multifaceted organic compound featuring a secondary amide, a hydroxyl group, and a nitro group on a benzene ring. This unique combination of functional groups makes it a molecule of interest in various chemical and pharmaceutical research areas, including its potential use as an intermediate in the synthesis of novel therapeutic agents.[1][2][3] The precise structural elucidation of this molecule is paramount, and FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for this purpose. This guide will dissect the expected FTIR spectrum of N-(2-Hydroxy-6-nitrophenyl)butyramide, drawing comparisons with analogous structures to provide a robust analytical framework.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the steps for obtaining a reliable FTIR spectrum of N-(2-Hydroxy-6-nitrophenyl)butyramide, ensuring data integrity and reproducibility.

Sample Preparation (KBr Pellet Method)

The choice of the KBr pellet technique is predicated on its ability to produce high-quality spectra for solid samples, minimizing interference from solvents.

  • Sample Purity: Ensure the N-(2-Hydroxy-6-nitrophenyl)butyramide sample is of high purity to avoid spectral artifacts.

  • Grinding: Weigh approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr). Grind the mixture thoroughly in an agate mortar and pestle to achieve a fine, homogeneous powder. This reduces scattering of the infrared beam.

  • Pellet Formation: Transfer the powdered mixture to a pellet-pressing die. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[4]

  • Drying: Place the pellet in a desiccator to remove any adsorbed moisture, which can interfere with the hydroxyl (-OH) stretching region.

Data Acquisition

  • Instrument Setup: Utilize a calibrated FTIR spectrometer.

  • Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO2 and water vapor.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum.

  • Parameters: A typical scan range is 4000-400 cm⁻¹. Co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ is generally sufficient to achieve a good signal-to-noise ratio.[5]

dot graphdiv { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", penwidth=2];

} } Caption: Workflow for FTIR analysis of N-(2-Hydroxy-6-nitrophenyl)butyramide.

Comparative Spectral Analysis

The FTIR spectrum of N-(2-Hydroxy-6-nitrophenyl)butyramide is best understood by dissecting the contributions of its constituent functional groups and comparing them to related molecules.

1. The Hydroxyl (-OH) and Amine (N-H) Stretching Region (3500-3200 cm⁻¹)

This high-frequency region is dominated by the stretching vibrations of the -OH and N-H groups.

  • -OH Stretch: In nitrophenols, the -OH stretching frequency is sensitive to intramolecular hydrogen bonding. For 2-nitrophenol, a broad O-H stretch is observed, often at a lower wavenumber due to hydrogen bonding with the adjacent nitro group.[6] A similar intramolecular hydrogen bond is expected in N-(2-Hydroxy-6-nitrophenyl)butyramide between the hydroxyl group and the nitro group, leading to a broad absorption band.

  • N-H Stretch: As a secondary amide, N-(2-Hydroxy-6-nitrophenyl)butyramide will exhibit a single, sharp N-H stretching peak.[7][8] This peak typically appears in the range of 3370-3170 cm⁻¹.[7] The presence of a single peak in this region is a key differentiator from primary amides, which show two N-H stretching bands.[8][9]

2. The Carbonyl (C=O) Stretching Region (1700-1630 cm⁻¹)

The amide I band, primarily due to the C=O stretching vibration, is one of the most intense and characteristic absorptions in the FTIR spectrum of amides.

  • Amide I Band: For secondary amides, the C=O stretch is typically observed between 1680 and 1630 cm⁻¹.[7] In peptides and proteins, this region is highly sensitive to the secondary structure.[10][11] For N-(2-Hydroxy-6-nitrophenyl)butyramide, a strong absorption band is expected in this range, confirming the presence of the amide functional group.

3. The Nitro (NO₂) Stretching Region (1560-1500 cm⁻¹ and 1360-1300 cm⁻¹)

The nitro group gives rise to two distinct stretching vibrations: an asymmetric and a symmetric stretch.

  • Asymmetric NO₂ Stretch: This typically appears as a strong band in the 1560-1500 cm⁻¹ region.

  • Symmetric NO₂ Stretch: A strong band corresponding to the symmetric stretch is expected between 1360 and 1300 cm⁻¹. The exact positions of these bands can be influenced by the electronic environment of the aromatic ring.[12]

4. The Aromatic and Amide II Region (1600-1400 cm⁻¹)

This region contains contributions from aromatic C=C stretching and the amide II band.

  • Aromatic C=C Stretch: Benzene rings typically show several bands in this region due to C=C stretching vibrations.[12]

  • Amide II Band: This band, resulting from a coupling of N-H in-plane bending and C-N stretching, is characteristic of secondary amides and is usually found near 1540 cm⁻¹.[7]

Table 1: Comparative FTIR Data for N-(2-Hydroxy-6-nitrophenyl)butyramide and Related Compounds

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) for N-(2-Hydroxy-6-nitrophenyl)butyramide Reference Compound(s) and Observed Frequencies (cm⁻¹)
HydroxylO-H Stretch (H-bonded)3200-3500 (broad)2-Nitrophenol: Broad O-H stretch.[6]
AmideN-H Stretch3370-3170 (single, sharp)Secondary amides: 3370-3170.[7][9]
AmideC=O Stretch (Amide I)1680-1630Secondary amides: ~1640.[7]
NitroAsymmetric NO₂ Stretch1560-1500Nitrophenols: ~1520.[12]
NitroSymmetric NO₂ Stretch1360-1300Nitrophenols: ~1340.[12]
AmideN-H Bend (Amide II)~1540Secondary amides: ~1540.[7]
AromaticC=C Stretch1600-1450Benzene derivatives: Multiple bands in this region.[12]

dot graphdiv { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=record, style="rounded,filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", penwidth=2];

} } Caption: Key functional groups of the molecule and their corresponding FTIR peaks.

Conclusion

The FTIR spectroscopic characterization of N-(2-Hydroxy-6-nitrophenyl)butyramide provides a wealth of structural information. By systematically analyzing the key vibrational bands and comparing them with data from analogous compounds such as nitrophenols and secondary amides, a definitive identification and structural confirmation can be achieved. The presence of a broad -OH stretch, a single N-H stretch, a strong amide I band, and characteristic nitro group absorptions collectively form a unique spectral fingerprint for this molecule. This guide provides the necessary framework for researchers to confidently interpret the FTIR spectrum of N-(2-Hydroxy-6-nitrophenyl)butyramide and similar compounds in their scientific endeavors.

References

  • Influence of Chemical Interactions on the Surface-Enhanced Infrared Absorption Spectrometry of Nitrophenols on Copper and Silver Films. Langmuir - ACS Publications. Available at: [Link]

  • Infrared spectra of (a) 2-nitrophenol, (b) 3-nitrophenol, and (c)... ResearchGate. Available at: [Link]

  • P-Nitrophenol Vs Ir - 636 Words. Bartleby. Available at: [Link]

  • Experimental IR and Raman Spectroscopy and DFT Methods Based Material Characterization and Data Analysis of 2- Nitrophenol. Longdom Publishing. Available at: [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • N-(2-Hydroxy-6-nitrophenyl)butyramide. MySkinRecipes. Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Available at: [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. Chemistry Stack Exchange. Available at: [Link]

  • Characterization of the secondary structure of peptides. The Royal Society of Chemistry. Available at: [Link]

  • butyramide, 541-35-5. The Good Scents Company. Available at: [Link]

  • Butyramide | C4H9NO. PubChem - NIH. Available at: [Link]

  • N-(2-Hydroxy-6-nitrophenyl)butyramide. MySkinRecipes. Available at: [Link]

  • Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Deconvoluting the FTIR spectrum of d‐butyramide in terms of gaussian... ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. PubMed. Available at: [Link]

  • 2'-Hydroxy-4'-nitrobenzanilide | C13H10N2O4. PubChem. Available at: [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses. Available at: [Link]

  • Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives. ResearchGate. Available at: [Link]

  • N-(2,6-Dimethylphenyl)-4-nitrobenzamide | C15H14N2O3. PubChem. Available at: [Link]

  • Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In... Semantic Scholar. Available at: [Link]

  • Phytochemical Screening, FTIR Spectroscopic Analysis and Antioxidant Activity of Spermacoce hispida Linn. Leaves. International Journal Of Pharma Research and Health Sciences. Available at: [Link]

  • Phytochemical Study, FTIR and GC-MS Characterization and Evaluation of the Antioxidant Activity of Letestua durissima Extracts. MDPI. Available at: [Link]

  • Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. PMC. Available at: [Link]

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A Comparative Guide to HPLC Method Development for N-(2-Hydroxy-6-nitrophenyl)butyramide Detection

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the detection of N-(2-Hydroxy-6-nitrophenyl)butyramide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it delves into the rationale behind experimental choices, offering a self-validating system for robust and reliable analytical method development.

Introduction: The Analytical Challenge

N-(2-Hydroxy-6-nitrophenyl)butyramide is a key intermediate in the synthesis of various organic compounds, including certain herbicides and potential therapeutic agents.[1] Its structure, featuring a nitro group and a hydroxyl group on the phenyl ring, presents specific considerations for chromatographic analysis.[1] The goal of any HPLC method for this compound is to achieve adequate retention, good peak shape, and sufficient resolution from potential impurities or related substances. This guide will compare and contrast different approaches to column and mobile phase selection to establish an optimized and validated analytical method.

Understanding the Analyte: Physicochemical Properties

Before embarking on method development, a thorough understanding of the analyte's properties is crucial. N-(2-Hydroxy-6-nitrophenyl)butyramide (C₁₀H₁₂N₂O₄, Molar Mass: 224.21 g/mol ) is a moderately polar molecule.[1] The presence of the nitro and hydroxyl groups contributes to its polarity, while the butyramide chain and the phenyl ring add hydrophobic character. This dual nature makes it amenable to reversed-phase HPLC, the most common mode of liquid chromatography.[2]

Part 1: The Core of Separation - Column Selection

The stationary phase is the heart of the chromatographic separation. The choice of column chemistry will dictate the primary interaction mechanism with the analyte and, consequently, its retention and selectivity.

Comparative Analysis of Stationary Phases

We will evaluate three common reversed-phase stationary phases: C18, Phenyl-Hexyl, and a Polar-Embedded phase.

Stationary PhasePrimary Interaction MechanismExpected Performance for N-(2-Hydroxy-6-nitrophenyl)butyramide
C18 (Octadecylsilane) Hydrophobic interactions.[2]Standard choice, good retention is expected due to the butyramide chain and phenyl ring. Potential for peak tailing due to interaction of polar groups with residual silanols on the silica surface.[3]
Phenyl-Hexyl Hydrophobic and π-π interactions.[3][4]Enhanced retention and selectivity are possible due to the interaction of the phenyl ring of the stationary phase with the nitroaromatic ring of the analyte.[4]
Polar-Embedded (e.g., Amide or Carbamate) Hydrophobic interactions with modified selectivity due to the embedded polar group.[5]Can provide alternative selectivity and improved peak shape for polar compounds by shielding residual silanols. May be suitable for use with highly aqueous mobile phases.[5]
Experimental Protocol: Column Screening

A systematic column screening experiment is the most effective way to determine the optimal stationary phase.

Objective: To compare the retention, peak shape, and selectivity of N-(2-Hydroxy-6-nitrophenyl)butyramide on C18, Phenyl-Hexyl, and Polar-Embedded columns.

Methodology:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV/DAD detector.

  • Columns:

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Polar-Embedded column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: An isocratic mixture of 50:50 (v/v) Acetonitrile and Water with 0.1% Formic Acid. The addition of an acid like formic or phosphoric acid is common in reversed-phase methods to control the pH and ensure consistent ionization of the analyte.[6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm, as nitroaromatic compounds typically exhibit strong absorbance at this wavelength.[7]

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 100 µg/mL solution of N-(2-Hydroxy-6-nitrophenyl)butyramide in the mobile phase.

dot

Caption: Workflow for comparative column screening.

Part 2: Fine-Tuning the Separation - Mobile Phase Optimization

Once a suitable column is selected, the mobile phase composition can be optimized to achieve the desired chromatographic performance. The key parameters to adjust are the organic modifier, its concentration, and the pH of the aqueous component.

Comparative Analysis of Organic Modifiers

Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents used in reversed-phase HPLC.[8]

Organic ModifierPropertiesExpected Performance
Acetonitrile (ACN) Lower viscosity, lower UV cutoff, and different selectivity compared to methanol.[9]Often provides sharper peaks and better resolution. The nitrile group can participate in unique π-π interactions, which may be beneficial for separating aromatic compounds.[3]
Methanol (MeOH) Higher viscosity, higher UV cutoff, and is a protic solvent.[9]Can offer different selectivity due to its hydrogen-bonding capabilities. It is also a more cost-effective option.[9]
Experimental Protocol: Mobile Phase Optimization

Objective: To optimize the mobile phase composition for the selected column to achieve optimal retention (k' between 2 and 10), peak symmetry, and resolution.

Methodology:

  • HPLC System and Selected Column: Use the same HPLC system as in the column screening, with the column that provided the best initial performance.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient Elution (for scouting):

    • Start with a broad gradient to determine the approximate elution conditions (e.g., 10-90% B over 20 minutes).

    • Based on the scouting run, develop a more focused gradient or an isocratic method.

  • Isocratic Elution (for optimization):

    • Prepare a series of mobile phases with varying ratios of Mobile Phase A and B (e.g., 60:40, 55:45, 50:50, 45:55, 40:60).

    • Analyze the N-(2-Hydroxy-6-nitrophenyl)butyramide standard with each mobile phase composition.

  • Data Analysis: Evaluate the retention time, peak width, tailing factor, and resolution from any impurities for each condition.

dot

Caption: Logical flow for mobile phase optimization.

Part 3: Method Validation - Ensuring Trustworthiness

Once an optimal method has been developed, it must be validated to ensure it is suitable for its intended purpose. Method validation is a regulatory requirement in the pharmaceutical industry and is guided by the International Council for Harmonisation (ICH) guidelines.[10][11][12]

Key Validation Parameters

The following parameters should be assessed during method validation:

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte in the presence of other components.[11]The analyte peak should be well-resolved from any impurities or degradation products.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[11]Correlation coefficient (R²) > 0.999.[13]
Accuracy The closeness of the test results to the true value.[11]Recovery of 98-102%.[14]
Precision (Repeatability and Intermediate Precision)The degree of agreement among individual test results.[11]Relative Standard Deviation (RSD) ≤ 2%.[14][15]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[11]RSD of results should remain within acceptable limits (e.g., ≤ 2%).[13]
Experimental Protocol: Abbreviated Validation Plan

Objective: To validate the developed HPLC method according to ICH guidelines.

Methodology:

  • Linearity: Prepare a series of standard solutions of N-(2-Hydroxy-6-nitrophenyl)butyramide at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration). Inject each solution in triplicate and construct a calibration curve.

  • Accuracy: Perform a recovery study by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%). Analyze the samples in triplicate and calculate the percent recovery.

  • Precision:

    • Repeatability: Analyze six replicate preparations of the standard solution at 100% of the target concentration on the same day, by the same analyst.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%). Analyze the standard solution under each condition and evaluate the impact on the results.

Conclusion and Recommendations

This guide has provided a comprehensive framework for the development and validation of an HPLC method for the detection of N-(2-Hydroxy-6-nitrophenyl)butyramide. By systematically comparing different column chemistries and optimizing the mobile phase, a robust and reliable analytical method can be established. The Phenyl-Hexyl column is often a good starting point for nitroaromatic compounds due to the potential for favorable π-π interactions. Acetonitrile is generally preferred as the organic modifier for its chromatographic advantages, but methanol can be a suitable alternative. A thorough method validation following ICH guidelines is essential to ensure the trustworthiness and scientific integrity of the analytical results.

References

  • Yao, Y. J., Lee, H. K., & Li, S. F. Y. (n.d.). Optimization of Mobile Phase Composition for HPLC Separations of Nitroaromatics Using Overlapping Resolution Mapping. Journal of Liquid Chromatography, 16(11).
  • Yao, Y. J., Lee, H. K., & Li, S. F. Y. (1993). Optimization of mobile phase composition for HPLC separations of nitroaromatics using overlapping resolution mapping. ScholarBank@NUS. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • United States Environmental Protection Agency. (2006, October). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]

  • Waters Blog. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Hawach. (2025, August 20). Polar Column in HPLC Example. Retrieved from [Link]

  • MySkinRecipes. (n.d.). N-(2-Hydroxy-6-nitrophenyl)butyramide. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 1). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • The Good Scents Company. (n.d.). butyramide, 541-35-5. Retrieved from [Link]

  • Preti, R., et al. (2020). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Butyramide. PubChem. Retrieved from [Link]

  • Al-Aani, H., et al. (2023). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. National Institutes of Health. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2'-Hydroxy-4'-nitrobenzanilide. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2,6-Dimethylphenyl)-4-nitrobenzamide. PubChem. Retrieved from [Link]

  • Development and Validation of Novel HPLC Method for Determination of Nitenpyram Insecticide in Commercial Samples. (2023, July 7). International Journal of Scientific & Engineering Research. Retrieved from [Link]

  • Stanciu, V., et al. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. MDPI. Retrieved from [Link]

  • Srisawat, K., et al. (2023). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. MDPI. Retrieved from [Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of N-(2-Hydroxy-6-nitrophenyl)butyramide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, predictive analysis of the fragmentation pattern of N-(2-Hydroxy-6-nitrophenyl)butyramide under tandem mass spectrometry (MS/MS) conditions. As experimental data for this specific molecule is not publicly available, this document leverages established principles of mass spectrometry, including the characteristic fragmentation of nitroaromatics, amides, and the significant influence of intramolecular interactions known as ortho effects.[1][2][3][4][5] This guide is intended for researchers and analytical chemists who require a framework for identifying this molecule or differentiating it from its structural isomers in complex matrices.

Foundational Principles: Deconstructing the Molecule

The predictive fragmentation of N-(2-Hydroxy-6-nitrophenyl)butyramide is best understood by dissecting the molecule into its constituent parts and considering their interplay. The molecule's behavior in a mass spectrometer is dictated by the butyramide sidechain, the substituted aromatic ring, and, most critically, the ortho positioning of the hydroxyl, nitro, and amide functional groups.

  • Molecular Weight: 224.21 g/mol

  • Ionization Mode: Electrospray Ionization (ESI) is the preferred method for this class of molecule, as it is a "soft" ionization technique that typically produces an abundant protonated molecule [M+H]⁺ (m/z 225) or deprotonated molecule [M-H]⁻ (m/z 223), ideal for subsequent MS/MS analysis.[6][7] This guide will focus on the fragmentation of the protonated precursor, [M+H]⁺ at m/z 225.

The fragmentation pathways are driven by the charge location and the relative stability of the resulting fragment ions and neutral losses.

Predicted Fragmentation Pathways and Key Ions

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion at m/z 225 is expected to initiate several competing fragmentation cascades. The proximity of the ortho substituents is predicted to create unique pathways alongside the canonical cleavages expected for the individual functional groups.

Pathway A: Amide Bond and Sidechain Cleavage

This pathway involves the fragmentation of the butyramide moiety.

  • N-CO Bond Cleavage: A primary and highly characteristic fragmentation for N-aryl amides is the cleavage of the amide bond.[8][9] This results in the formation of a stable butyryl acylium ion and the neutral 2-amino-3-nitrophenol molecule.

    • Predicted Ion: m/z 71 ([C₄H₇O]⁺)

    • Neutral Loss: 154 Da (C₆H₆N₂O₃)

  • Alpha-Cleavage (Loss of Propyl Radical): Cleavage of the C-C bond alpha to the carbonyl group is another common route, leading to the loss of a propyl radical.

    • Predicted Ion: m/z 182 ([C₇H₆N₂O₄]⁺)

    • Neutral Loss: 43 Da (C₃H₇•)

  • McLafferty Rearrangement: While less common for protonated amides compared to radical cations in Electron Ionization (EI), a McLafferty-type rearrangement involving the transfer of a γ-hydrogen to the carbonyl oxygen followed by cleavage can occur, leading to the loss of propene.

    • Predicted Ion: m/z 183 ([C₇H₇N₂O₄]⁺)

    • Neutral Loss: 42 Da (C₃H₆)

Pathway B: Nitroaromatic Ring Fragmentation

These fragmentations are hallmarks of nitroaromatic compounds.[1][2][10]

  • Loss of Nitric Oxide (NO): The expulsion of a nitric oxide radical is a frequent fragmentation reaction for nitroaromatics.

    • Predicted Ion: m/z 195 ([M+H - NO]⁺)

    • Neutral Loss: 30 Da (NO•)

  • Loss of Nitro Group (NO₂): The complete loss of the nitro group as a radical is also a dominant pathway.

    • Predicted Ion: m/z 179 ([M+H - NO₂]⁺)

    • Neutral Loss: 46 Da (NO₂•)

Pathway C: The Diagnostic Ortho Effect

The most structurally informative fragments arise from the interaction of the adjacent hydroxyl, nitro, and amide groups. Such effects are known to produce unique ions that are absent in meta and para isomers.[3][4][5]

  • Intramolecular Loss of Water (H₂O): A highly probable pathway involves the abstraction of the phenolic hydrogen by the nitro group's oxygen or the amide carbonyl, followed by the elimination of a water molecule. This cyclization event results in a highly stable fragment.

    • Predicted Ion: m/z 207 ([M+H - H₂O]⁺)

    • Neutral Loss: 18 Da (H₂O)

  • Combined Losses: The initial fragments can undergo further dissociation. For instance, the ion at m/z 207 (from water loss) could subsequently lose the nitro group or part of the sidechain, creating a cascade of unique, lower-mass ions.

The predicted fragmentation scheme is visualized below.

Fragmentation_Pattern cluster_main Predicted Fragmentation of N-(2-Hydroxy-6-nitrophenyl)butyramide cluster_sidechain Sidechain Cleavage cluster_ring Ring Fragmentation cluster_ortho Ortho Effect Parent [M+H]⁺ m/z 225 mz182 [C₇H₆N₂O₄]⁺ m/z 182 Parent->mz182 - C₃H₇• mz183 [C₇H₇N₂O₄]⁺ m/z 183 Parent->mz183 - C₃H₆ mz195 [M+H - NO]⁺ m/z 195 Parent->mz195 - NO• mz179 [M+H - NO₂]⁺ m/z 179 Parent->mz179 - NO₂• mz207 [M+H - H₂O]⁺ m/z 207 (Cyclized Ion) Parent->mz207 - H₂O mz71 [C₄H₇O]⁺ m/z 71 (Acylium Ion)

Caption: Predicted fragmentation pathways from the [M+H]⁺ ion (m/z 225).

Comparative Analysis: Differentiation from Isomers

The true analytical power of tandem mass spectrometry lies in its ability to distinguish between structural isomers.[11] Let's compare the predicted fragmentation of our target compound with a hypothetical isomer, N-(4-Hydroxy-3-nitrophenyl)butyramide .

FeatureN-(2-Hydroxy-6-nitrophenyl)butyramide (Ortho Isomer)N-(4-Hydroxy-3-nitrophenyl)butyramide (Para/Meta Isomer)Rationale for Difference
Parent Ion [M+H]⁺ m/z 225m/z 225Isomers have identical mass.
Sidechain Fragments m/z 71, 182, 183m/z 71, 182, 183These fragments are independent of substituent position and should be present in both spectra.
Ring Fragments m/z 195 (-NO), m/z 179 (-NO₂)m/z 195 (-NO), m/z 179 (-NO₂)These losses are characteristic of the nitro group and are expected for both isomers.
Diagnostic Ion m/z 207 (Loss of H₂O) Loss of H₂O is highly unlikely. This is the key differentiator. The loss of water requires the proximity of the hydroxyl and nitro/amide groups, a classic ortho effect.[4][5] Its presence is a strong indicator of the 2,6-substitution pattern, while its absence would suggest a different isomeric form.

This comparative table demonstrates that while many fragments will be common to all isomers, the unique ion at m/z 207 serves as a diagnostic fingerprint for N-(2-Hydroxy-6-nitrophenyl)butyramide.

Experimental Protocol for Verification

To validate these predictions, a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiment should be performed. The following protocol provides a robust starting point for analysis on a triple quadrupole or Q-TOF mass spectrometer.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the reference standard of N-(2-Hydroxy-6-nitrophenyl)butyramide in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 µg/mL.

    • Prepare a working solution of 100 ng/mL by diluting the stock with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan: Scan from m/z 50 to 300 to confirm the presence of the precursor ion at m/z 225.

    • MS2 (Tandem MS) Scan:

      • Select m/z 225 as the precursor ion.

      • Use Collision-Induced Dissociation (CID) with argon as the collision gas.

      • Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions.

The workflow for this experimental approach is outlined in the diagram below.

Experimental_Workflow cluster_sample Sample Handling cluster_separation Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep 1. Sample Preparation (100 ng/mL in Mobile Phase A) lc 2. LC Injection & Separation (C18 Reversed-Phase) prep->lc esi 3. Electrospray Ionization (ESI+) lc->esi ms1 4. MS1 Scan (Confirm Precursor m/z 225) esi->ms1 isolation 5. Precursor Isolation (Select m/z 225) ms1->isolation cid 6. Collision-Induced Dissociation (CID) (Fragment the Precursor) isolation->cid ms2 7. MS2 Scan (Detect Product Ions) cid->ms2 data 8. Data Interpretation (Compare with Predictions) ms2->data

Caption: Standard LC-MS/MS workflow for small molecule structural elucidation.

Conclusion

While lacking a direct experimental reference, a robust and scientifically-grounded prediction of the mass spectrometry fragmentation pattern for N-(2-Hydroxy-6-nitrophenyl)butyramide is achievable. The analysis presented herein, based on the fundamental principles of amide, nitroaromatic, and ortho-substituent fragmentation, provides a powerful diagnostic toolkit. The key takeaway is the predicted neutral loss of water (H₂O) to form an ion at m/z 207 , a direct consequence of the ortho effect. The presence of this ion, in conjunction with other expected fragments, would provide high-confidence identification and critically, allow for its unambiguous differentiation from other structural isomers. The provided experimental protocol offers a clear path to validating these theoretical predictions in a laboratory setting.

References

  • Zimmermann, J., et al. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(9), 1097-1106. Available at: [Link]

  • Longdom Publishing. (n.d.). Exploring Molecular Complexity: Considerations of Tandem Mass Spectrometry. Journal of Analytical and Bioanalytical Techniques. Available at: [Link]

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  • Gapeeva, M. V., et al. (2015). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Electron Ionization Mass Spectra of Derivatives of Hydroxy, Mercapto and Amino Benzoic Acids. ResearchGate. Available at: [Link]

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A Comparative Guide to the Synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient and reliable synthesis of novel compounds is a cornerstone of progress. N-(2-Hydroxy-6-nitrophenyl)butyramide is a substituted aromatic amide with potential applications as a chemical intermediate due to its array of functional groups, which allow for diverse subsequent chemical transformations. This guide provides an in-depth comparison of two plausible synthetic routes to this target molecule, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a comparative analysis to inform your synthetic strategy.

Introduction to Synthetic Strategies

The synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide is not widely documented in readily available literature. Therefore, this guide proposes and evaluates two logical and distinct synthetic pathways based on fundamental organic chemistry principles:

  • Route 1: Direct Acylation. This approach involves the selective N-acylation of a commercially available, pre-functionalized aromatic precursor, 2-amino-3-nitrophenol.

  • Route 2: Nitration of an Acylated Precursor. This two-step strategy begins with the acylation of 2-aminophenol to form an intermediate, N-(2-hydroxyphenyl)butyramide, which is subsequently nitrated to introduce the nitro group.

This guide will dissect each route, providing the scientific rationale for the proposed steps and a critical evaluation of their respective strengths and weaknesses.

Route 1: Selective N-Acylation of 2-Amino-3-nitrophenol

This is arguably the more direct and convergent approach to the target molecule, leveraging the differential reactivity of the functional groups on the starting material.

Principle and Mechanism

The core of this strategy is a nucleophilic acyl substitution reaction. The starting material, 2-amino-3-nitrophenol, possesses two nucleophilic sites: the amino group (-NH₂) and the hydroxyl group (-OH). However, the amino group is significantly more nucleophilic than the hydroxyl group. This inherent difference in reactivity allows for a chemoselective reaction, where the butyryl group is preferentially attached to the nitrogen atom.

The reaction is typically carried out using a butyrylating agent such as butyryl chloride or butyric anhydride in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves two crucial roles: it neutralizes the hydrochloric acid (HCl) or butyric acid byproduct generated during the reaction, and it can also act as a catalyst. The mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (chloride or butyrate) to form the amide bond.

Experimental Protocol: Route 1

Materials:

  • 2-Amino-3-nitrophenol[1][2][3]

  • Butyryl chloride[4][5][6][7] or Butyric anhydride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-3-nitrophenol (1.0 equivalent) in anhydrous DCM or THF.

  • Addition of Base: Add pyridine or triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add butyryl chloride (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains between 0 and 5 °C. If using butyric anhydride, a slight warming might be necessary to initiate the reaction after the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove the base, followed by saturated sodium bicarbonate solution to remove any unreacted acid, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation and Purification:

    • Filter the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

    • Purify the crude N-(2-Hydroxy-6-nitrophenyl)butyramide by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Visualization of Route 1 Workflow

Route1_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 2-Amino-3-nitrophenol D Mix in DCM at 0°C A->D B Butyryl Chloride B->D C Pyridine C->D E Aqueous Workup (HCl, NaHCO₃, Brine) D->E Stir at RT F Drying & Evaporation E->F G Purification (Recrystallization) F->G H N-(2-Hydroxy-6-nitrophenyl)butyramide G->H

Caption: Workflow for the synthesis of N-(2-Hydroxy-6-nitrophenyl)butyramide via direct acylation.

Route 2: Nitration of N-(2-Hydroxyphenyl)butyramide

This two-step route involves first creating the amide and then introducing the nitro group onto the aromatic ring.

Principle and Mechanism

Step 1: Synthesis of N-(2-Hydroxyphenyl)butyramide

This step is analogous to Route 1, involving the selective N-acylation of 2-aminophenol with butyryl chloride or butyric anhydride. The same principles of chemoselectivity apply due to the higher nucleophilicity of the amino group over the hydroxyl group.

Step 2: Electrophilic Aromatic Substitution (Nitration)

The second step is the nitration of the N-(2-hydroxyphenyl)butyramide intermediate. This is an electrophilic aromatic substitution (EAS) reaction, where the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile.[8][9]

The regiochemical outcome of this reaction is dictated by the directing effects of the substituents already on the ring: the hydroxyl group (-OH) and the N-acyl group (-NHCOCH₂CH₂CH₃).

  • -OH group: A strongly activating, ortho, para-director due to its ability to donate electron density to the ring via resonance.[10]

  • -NHCOR group: A moderately activating, ortho, para-director, also capable of donating electron density through the nitrogen lone pair.[11]

Both groups direct incoming electrophiles to the positions ortho and para to themselves. The target molecule requires the nitro group to be at the C6 position, which is ortho to the hydroxyl group and also ortho to the N-acyl group. However, this position is sterically hindered by the two adjacent substituents. The other activated positions are C4 (para to -OH) and C4 (para to -NHCOR, which is the same position). Therefore, the nitration is likely to yield a mixture of products, with the 4-nitro and 6-nitro isomers being the most probable. The separation of these regioisomers would present a significant purification challenge, which is a major drawback of this route.

Experimental Protocol: Route 2

Step 2a: Synthesis of N-(2-Hydroxyphenyl)butyramide

The protocol is identical to that described in Route 1, substituting 2-aminophenol for 2-amino-3-nitrophenol.

Step 2b: Nitration of N-(2-Hydroxyphenyl)butyramide

Materials:

  • N-(2-Hydroxyphenyl)butyramide (from Step 2a)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid (optional, as a solvent)[9]

  • Ice, deionized water

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Dissolution: Dissolve N-(2-hydroxyphenyl)butyramide (1.0 equivalent) in concentrated sulfuric acid or glacial acetic acid at 0 °C in a flask placed in an ice-salt bath.[8][9]

  • Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1-2 volumes) at 0 °C.

  • Addition: Add the cold nitrating mixture dropwise to the solution of the amide, maintaining the reaction temperature below 10 °C.[9]

  • Reaction: After the addition is complete, stir the mixture at a low temperature for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate should form.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid.

    • The crude product will likely be a mixture of isomers. Purification will require careful fractional crystallization or column chromatography to isolate the desired N-(2-hydroxy-6-nitrophenyl)butyramide.

Visualization of Route 2 Workflow

Route2_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Nitration cluster_purification Purification cluster_product Final Product A 2-Aminophenol C Acylation Reaction A->C B Butyryl Chloride B->C D N-(2-hydroxyphenyl)butyramide C->D F Nitration Reaction D->F E HNO₃ / H₂SO₄ E->F G Crude Product (Isomer Mixture) F->G H Chromatography / Fractional Crystallization G->H I N-(2-Hydroxy-6-nitrophenyl)butyramide H->I

Caption: Two-step workflow for Route 2, involving acylation followed by nitration and purification.

Comparative Analysis

The choice between these two synthetic routes depends on a balance of factors including efficiency, predictability, and ease of execution.

ParameterRoute 1: Direct AcylationRoute 2: Nitration of Amide
Number of Steps 12
Starting Materials 2-Amino-3-nitrophenol, Butyryl chloride2-Aminophenol, Butyryl chloride, Nitric/Sulfuric acids
Atom Economy HigherLower (due to an additional step)
Predictability High (chemoselective N-acylation is reliable)Low (regioselectivity of nitration is a major issue)
Potential Byproducts Minor O-acylation, diacylationSignificant amounts of regioisomers (e.g., 4-nitro isomer)
Purification Relatively straightforward (recrystallization or standard chromatography)Challenging (separation of isomers often difficult)
Overall Yield Potentially high for the single stepLikely low for the desired isomer after purification
Safety Concerns Standard handling of acyl chlorides and bases.[4][5][6][7]Involves handling of highly corrosive and strongly oxidizing nitrating mixtures.[8][9][12]
Scalability Generally straightforward.Nitration reactions can be highly exothermic and require careful temperature control on a large scale.

Conclusion and Recommendation

Based on this analysis, Route 1 (Direct Acylation of 2-Amino-3-nitrophenol) is the unequivocally recommended synthetic strategy for preparing N-(2-Hydroxy-6-nitrophenyl)butyramide.

The primary advantage of Route 1 is its directness and high degree of predictability. The chemoselective N-acylation of the more nucleophilic amino group in the presence of a hydroxyl group is a well-established and reliable transformation. This leads to a cleaner reaction profile, simpler purification, and likely a higher overall yield of the desired product.

In contrast, Route 2 is severely hampered by the lack of regiocontrol in the critical nitration step. The combined directing effects of the hydroxyl and N-acyl groups would almost certainly lead to a mixture of nitro-isomers, making the isolation of the target C6-nitro product difficult, inefficient, and low-yielding. For any researcher, scientist, or drug development professional, the efficiency and predictability of Route 1 make it the superior choice for accessing N-(2-Hydroxy-6-nitrophenyl)butyramide.

References

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A Comparative Guide to Establishing Reference Standards for the Purity Analysis of N-(2-Hydroxy-6-nitrophenyl)butyramide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-Hydroxy-6-nitrophenyl)butyramide is a specialized organic intermediate with potential applications in the synthesis of agrochemicals, such as certain herbicides and plant growth regulators[1]. As with any chemical entity intended for use in regulated industries, the rigorous assessment of its purity is a non-negotiable aspect of quality control and process development. The foundation of accurate purity determination lies in the availability of a well-characterized reference standard. A reference standard serves as a benchmark against which production batches can be compared, ensuring consistency, safety, and efficacy of the final product.

This guide provides an in-depth technical comparison of methodologies for establishing a reliable reference standard for N-(2-Hydroxy-6-nitrophenyl)butyramide. We will navigate the challenges presented by the current lack of commercially available certified reference materials for this specific compound and detail the necessary steps for its comprehensive characterization. The primary focus will be on a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as the principal techniques for purity profiling, supported by orthogonal methods for identity confirmation.

The Primary Challenge: Sourcing a Reference Standard

A preliminary market survey reveals a notable absence of commercially available, pharmacopeial-grade or certified reference standards (CRMs) for N-(2-Hydroxy-6-nitrophenyl)butyramide. While general suppliers of chemical standards exist, this specific molecule is not a standard catalog item[2]. This situation is common for novel or niche intermediates and necessitates one of two approaches for researchers and developers:

  • Custom Synthesis: Engaging a specialized laboratory with expertise in organic synthesis to produce a high-purity batch of the compound intended to serve as a reference material[3][4].

  • In-House Qualification: Selecting a representative, high-purity batch from an existing synthesis campaign and subjecting it to a rigorous, multi-technique characterization protocol to qualify it as an in-house or working reference standard.

Regardless of the chosen path, the burden of proof rests on the analytical team to unequivocally establish the identity, purity, and potency of the designated standard.

Workflow for Reference Standard Qualification

The qualification of a reference standard is a systematic process that ensures its suitability for its intended analytical purpose. The workflow involves confirming the molecule's structure and quantifying its purity by separating the main component from any potential impurities, including starting materials, by-products, and degradation products.

cluster_0 Phase 1: Sourcing & Synthesis cluster_1 Phase 2: Identity Confirmation cluster_2 Phase 3: Purity & Potency Assessment cluster_3 Phase 4: Certification A In-House Synthesis Batch Selection C Structural Elucidation A->C B Custom Synthesis Request B->C D NMR (1H, 13C) C->D E Mass Spectrometry (LC-MS) C->E F FT-IR Spectroscopy C->F G Chromatographic Purity (HPLC / GC) D->G E->G F->G H Water Content (Karl Fischer) G->H I Residual Solvents (Headspace GC) H->I J Non-Volatile Impurities (Ash Test) I->J K Mass Balance Calculation / qNMR J->K L Qualified Reference Standard K->L M Certificate of Analysis (CoA) Generation L->M

Caption: Workflow for establishing a qualified reference standard.

Comprehensive Characterization: A Multi-Technique Approach

To be considered a valid reference standard, the material must be thoroughly characterized. Regulatory bodies require orthogonal (different and independent) analytical techniques to provide a complete profile of the compound[5].

Analytical Technique Purpose Rationale & Key Insights
Nuclear Magnetic Resonance (NMR) Structural Confirmation & Identification¹H and ¹³C NMR are powerful tools for elucidating the exact structure of the molecule, confirming the connectivity of atoms in the butyramide chain, the phenyl ring, and the positions of the hydroxyl and nitro groups. The resulting spectra serve as a definitive fingerprint for the compound's identity[6].
Mass Spectrometry (MS) Molecular Weight VerificationCoupled with a chromatographic inlet (LC-MS or GC-MS), this technique confirms the molecular weight of the parent compound and can help identify the structures of co-eluting impurities[3].
Fourier-Transform Infrared (FT-IR) Spectroscopy Functional Group IdentificationProvides confirmation of key functional groups, such as the O-H stretch from the hydroxyl group, the N-H stretch of the amide, the C=O stretch of the amide carbonyl, and the N-O stretches of the nitro group.
Chromatography (HPLC/GC) Purity Determination & Impurity ProfilingThe primary method for separating the main compound from process-related impurities and degradation products. Purity is typically expressed as a percentage of the total peak area.
Karl Fischer Titration Water Content DeterminationQuantifies the amount of water present in the standard, which is crucial for calculating the true potency of the material[4].
Elemental Analysis (CHN) Elemental Composition ConfirmationConfirms that the empirical formula (C₁₀H₁₂N₂O₄) is consistent with the measured percentages of Carbon, Hydrogen, and Nitrogen[4].

Comparative Analysis of Chromatographic Purity Methods: HPLC vs. GC

The choice between HPLC and GC is the most critical decision in developing a purity analysis method. The physicochemical properties of N-(2-Hydroxy-6-nitrophenyl)butyramide—moderate polarity, the presence of thermally sensitive groups (nitro), and an active proton (hydroxyl)—guide this selection.

High-Performance Liquid Chromatography (HPLC): The Preferred Method

For compounds like N-(2-Hydroxy-6-nitrophenyl)butyramide, reversed-phase HPLC (RP-HPLC) is generally the method of choice. It offers high resolution, is non-destructive, and operates at ambient temperatures, mitigating the risk of thermal degradation.

Experimental Protocol: RP-HPLC Method Development

  • Column Selection:

    • Initiate with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The hydrophobic interaction between the C18 stationary phase and the analyte's aromatic ring and alkyl chain provides a strong retention mechanism[7].

  • Mobile Phase Selection & Optimization:

    • Solvents: Use acetonitrile (ACN) or methanol as the organic modifier and purified water as the aqueous component. ACN is often preferred for its lower viscosity and UV transparency.

    • pH Control: The phenolic hydroxyl group is acidic. To ensure consistent retention and sharp peak shape, buffer the mobile phase or add a small amount of acid (e.g., 0.1% formic or phosphoric acid). This suppresses the ionization of the hydroxyl group, preventing peak tailing[8].

    • Gradient Elution: Start with a screening gradient (e.g., 5% to 95% ACN over 20 minutes) to elute all potential impurities. Based on the results, develop either an optimized gradient for complex samples or an isocratic method for simpler profiles. An isocratic method using ACN and acidified water is often sufficient[8][9].

  • Detector Settings:

    • Given the presence of the nitrophenyl chromophore, a UV-Vis detector is ideal. Perform a wavelength scan of the analyte dissolved in the mobile phase. A detection wavelength around 320 nm is likely to provide high sensitivity for nitrophenyl compounds[8].

  • System Suitability Testing (SST):

    • Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for retention time and peak area should be <2.0%. The tailing factor for the main peak should be between 0.8 and 1.5. This ensures the chromatographic system is suitable for the analysis.

Table 1: Example Optimized HPLC Parameters

Parameter Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 320 nm
Run Time 10 minutes
Gas Chromatography (GC): A Feasibility Assessment

While GC is a powerful separation technique, its application for N-(2-Hydroxy-6-nitrophenyl)butyramide presents significant challenges.

  • Thermal Lability: The nitro group is susceptible to thermal degradation at the high temperatures typically used in GC inlets and ovens[10]. This can lead to the formation of artifact peaks and an inaccurate purity assessment. The N-nitroso compounds, which can be related impurities, are also known to decompose at elevated temperatures[11].

  • Polarity: The free hydroxyl group can interact with active sites (silanols) in the GC column, causing severe peak tailing and poor chromatographic performance.

Addressing GC Challenges: Derivatization

To overcome these issues, derivatization is often necessary. The hydroxyl group can be converted to a more volatile and less polar silyl ether by reacting the analyte with a silylating agent (e.g., BSTFA).

Experimental Protocol: GC-MS with Derivatization

  • Sample Preparation (Derivatization):

    • Dissolve a known amount of the sample in a dry, aprotic solvent (e.g., pyridine or acetonitrile).

    • Add an excess of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

    • Heat the mixture (e.g., at 60 °C for 30 minutes) to complete the reaction.

  • GC Conditions:

    • Column: A mid-polarity column, such as one with a 14% cyanopropylphenyl-substituted phase, can provide good selectivity for this type of compound[12].

    • Inlet Temperature: Keep the inlet temperature as low as possible (e.g., 250 °C) to minimize on-column degradation[10].

    • Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 280 °C) to elute the derivatized analyte and any impurities.

  • Detector:

    • A Flame Ionization Detector (FID) provides a robust, universal response for organic compounds.

    • A Mass Spectrometer (MS) is highly recommended to confirm the identity of the derivatized peak and to identify any degradants or impurities[13].

cluster_hplc HPLC Workflow cluster_gc GC Workflow H1 Dissolve Sample in Mobile Phase H2 Direct Injection H1->H2 H3 RP-HPLC Separation (e.g., C18 Column) H2->H3 H4 UV Detection H3->H4 H5 Data Analysis H4->H5 G1 Dissolve Sample in Dry Solvent G2 Add Derivatizing Agent (e.g., BSTFA) & Heat G1->G2 G3 Inject Derivatized Sample G2->G3 G4 GC Separation (Mid-Polarity Column) G3->G4 G5 FID / MS Detection G4->G5 G6 Data Analysis G5->G6

Caption: Comparison of HPLC and GC analytical workflows.

Performance Comparison and Final Recommendation

The choice of method should be based on a validation study comparing key performance indicators.

Table 2: Comparative Performance of HPLC and GC for Purity Analysis

Parameter HPLC-UV GC-FID (with Derivatization) Comments
Accuracy & Recovery HighPotentially lower due to incomplete derivatization or side reactions.HPLC avoids the chemical modification step, reducing sources of error.
Precision (RSD%) Excellent (<1.0%)Good (<2.0%)The extra derivatization step in GC can introduce more variability.
Sensitivity (LOD/LOQ) HighVery HighGC-FID can be more sensitive, but this is often not the primary requirement for purity of a main component.
Specificity High (with appropriate gradient)Moderate to HighImpurities must also be derivatized to be seen, potentially masking some issues. MS detection is crucial for specificity in GC.
Robustness & Simplicity HighLowHPLC method is straightforward. GC method involves an extra, moisture-sensitive chemical reaction, adding complexity and potential for failure.
Risk of Analyte Degradation LowHighThe primary reason to favor HPLC is the avoidance of high temperatures that can degrade the nitro-functionalized analyte[10].

Recommendation:

For the routine purity analysis of N-(2-Hydroxy-6-nitrophenyl)butyramide and the qualification of its reference standard, HPLC is the unequivocally superior technique. It is simpler, more robust, and carries a significantly lower risk of altering the sample during analysis. GC should only be considered as an orthogonal method for specific purposes, such as analyzing for volatile impurities that are not amenable to HPLC, and only after a thorough investigation into the thermal stability of the analyte and its potential impurities.

Conclusion

Establishing a high-quality reference standard for N-(2-Hydroxy-6-nitrophenyl)butyramide is a foundational requirement for any research or development program involving this molecule. In the absence of commercial options, a comprehensive in-house qualification protocol is essential. This process must include unambiguous structural identification via spectroscopic methods and a robust, validated chromatographic purity method.

A comparative analysis strongly supports the use of reversed-phase HPLC with UV detection as the primary method for purity assessment due to its simplicity, robustness, and, most critically, its ability to analyze the thermally sensitive molecule under non-degrading conditions. By following the structured workflow and analytical principles outlined in this guide, researchers can confidently establish a reliable reference standard, ensuring the integrity and quality of their analytical data.

References

  • ResolveMass Laboratories Inc. Choosing Reference Standards for API or Impurity. [Link]

  • Epichem. Pharmacopeial Reference Standards & Custom Synthesis. [Link]

  • MySkinRecipes. N-(2-Hydroxy-6-nitrophenyl)butyramide. [Link]

  • Montoya-Garcia, C. A., et al. (2024). Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide. Acta Crystallographica Section E: Crystallographic Communications, E80, 256-261. [Link]

  • Elias, E., et al. (2012). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Analytical Methods, 4(7), 2113-2118. [Link]

  • Ferrari Júnior, E., et al. (2020). Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry. Journal of Chromatography A, 1634, 461657. [Link]

  • MDPI. Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. [Link]

  • Rejman, J., et al. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in Biological Samples. PMC. [Link]

  • Al-Majid, A. M., et al. (2020). Synthesis, Spectroscopic Investigations (X-ray, NMR and TD-DFT), Antimicrobial Activity and Molecular Docking of 2,6-Bis(hydroxy(phenyl)methyl)cyclohexanone. Molecules, 25(23), 5576. [Link]

  • SIELC Technologies. Separation of 2-Nitrophenyl butyrate on Newcrom R1 HPLC column. [Link]

  • American Laboratory. (2008). Gas Chromatographic Applications for a High-Performance Cyanopropylphenyl-Substituted Polydimethylsiloxane Column Technology. [Link]

  • RSC Publishing. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Chen, S. H., et al. (2013). Determination of trace levels of acetamide, propanamide, and butyramide in surface and drinking water using gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. Analytical and Bioanalytical Chemistry, 405(18), 6045-6051. [Link]

  • PubMed. Simultaneous determination of six nitrosamines in different pharmaceutical dosage forms by GC-MS/MS with headspace module vs. autosampler solvent vent mode: Development and validation. [Link]

  • Google Patents. US5922915A - Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.

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A Structural and Functional Comparison of N-(2-Hydroxy-6-nitrophenyl)butyramide and Its Antimicrobial Analogues

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive guide for researchers and drug development professionals on the synthesis, structural nuances, and biological activities of a promising class of nitrophenyl amides.

In the landscape of antimicrobial research, the quest for novel scaffolds that can circumvent existing resistance mechanisms is paramount. Among the myriad of chemical classes explored, nitrophenyl amides have emerged as a noteworthy group, demonstrating a spectrum of biological activities. This guide provides a detailed structural and functional comparison of N-(2-Hydroxy-6-nitrophenyl)butyramide and its closely related analogues, offering insights into their synthesis, physicochemical properties, and antimicrobial potential. By presenting experimental data and exploring structure-activity relationships, this document aims to serve as a valuable resource for scientists engaged in the discovery and development of new anti-infective agents.

Introduction to N-(2-Hydroxy-6-nitrophenyl)butyramide and its Significance

N-(2-Hydroxy-6-nitrophenyl)butyramide, with the chemical formula C₁₀H₁₂N₂O₄ and CAS number 500991-93-5, is a specialized organic molecule.[1][2] While its primary documented use is as a key intermediate in the synthesis of agricultural chemicals like herbicides and plant growth regulators, its structural motifs—a hydroxylated and nitrated phenyl ring coupled with an amide linkage—are hallmarks of biologically active compounds.[1][2] The electron-withdrawing nature of the nitro group and the hydrogen-bonding capability of the hydroxyl and amide groups suggest its potential for interactions with biological targets. This has spurred research into its application in the development of nitrophenyl-based probes and sensors.[1][2]

The core structure of N-(2-Hydroxy-6-nitrophenyl)butyramide serves as a template for a range of analogues with significant antimicrobial properties. A notable study by Ertan et al. explored a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides, revealing their potent antibacterial and antifungal activities.[3] This guide will leverage the data from this seminal work to draw structural and functional comparisons, providing a framework for understanding the key determinants of antimicrobial efficacy in this class of compounds.

Structural Comparison

The antimicrobial activity of N-(hydroxynitrophenyl) amides is intricately linked to their structural features. The position of the nitro and hydroxyl groups on the phenyl ring, the nature of the amide substituent, and the overall electronic and steric properties of the molecule play crucial roles.

A key differentiator among the analogues is the position of the nitro group relative to the hydroxyl and amide functionalities. In N-(2-Hydroxy-6-nitrophenyl)butyramide, the ortho-positioning of both the hydroxyl and nitro groups to the amide linkage creates a specific electronic and steric environment. In contrast, the analogues studied by Ertan et al. feature the nitro group at the 4- or 5-position. This variation in substitution patterns significantly influences the acidity of the phenolic proton, the hydrogen bonding potential, and the overall molecular geometry, which in turn can affect target binding and cell permeability.

The nature of the acyl group in the amide linkage is another critical variable. While the parent compound features a butyryl group, the studied analogues incorporate benzoyl and phenylacetyl moieties. These aromatic substituents introduce additional steric bulk and potential for π-π stacking interactions, which can enhance binding to biological targets.

Physicochemical Properties

While specific experimental data for N-(2-Hydroxy-6-nitrophenyl)butyramide is not extensively available in the public domain, we can infer some of its properties based on its structure and compare them with its analogues.

CompoundMolecular FormulaMolecular Weight ( g/mol )General Solubility
N-(2-Hydroxy-6-nitrophenyl)butyramideC₁₀H₁₂N₂O₄224.21Expected to have low solubility in water and better solubility in organic solvents.
N-(2-hydroxy-4-nitrophenyl)benzamide analoguesVariesVariesGenerally low solubility in water, soluble in polar organic solvents like DMSO and DMF.[3]
N-(2-hydroxy-5-nitrophenyl)benzamide analoguesVariesVariesSimilar to the 4-nitro analogues, with low water solubility.[3]

Table 1: Physicochemical Properties of N-(2-Hydroxy-6-nitrophenyl)butyramide and Analogues.

Synthesis and Experimental Protocols

The synthesis of N-(hydroxynitrophenyl) amides generally involves the acylation of the corresponding aminonitrophenol. The following is a generalized protocol based on the synthesis of analogous compounds.[3]

General Synthesis of N-(hydroxynitrophenyl) amides

Synthesis Reactant1 Aminonitrophenol Intermediate Reaction Mixture Reactant1->Intermediate Reactant2 Acyl Chloride or Carboxylic Acid Reactant2->Intermediate Solvent Anhydrous Solvent (e.g., THF, Dichloromethane) Solvent->Intermediate Base Base (e.g., Triethylamine, Pyridine) Base->Intermediate Product N-(hydroxynitrophenyl) amide Intermediate->Product Stirring at room temperature or gentle heating Purification Purification (Crystallization or Chromatography) Product->Purification

Figure 1: General workflow for the synthesis of N-(hydroxynitrophenyl) amides.

Step-by-Step Methodology:

  • Dissolution: Dissolve the appropriate aminonitrophenol in a suitable anhydrous solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Base: Add a base, such as triethylamine or pyridine, to the solution to act as a proton scavenger.

  • Acylation: Slowly add the corresponding acyl chloride or a solution of the carboxylic acid (with a coupling agent like DCC) to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Characterization: The structure of the synthesized compounds is typically confirmed using spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and mass spectrometry.

Comparative Antimicrobial Activity

The true measure of the potential of these compounds lies in their biological activity. The following table summarizes the minimum inhibitory concentration (MIC) values of selected N-(2-hydroxy-4/5-nitrophenyl)benzamide analogues against a panel of pathogenic microorganisms, as reported by Ertan et al.[3]

Compound IDR Group (Benzamide)Nitro PositionS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)C. albicans (MIC, µg/mL)
1d 4-Cl47.83.9>500>500250
1e 4-Br415.67.8>500>500125
1h 4-CH₃431.215.6>500>500250
1j 4-OCH₃462.531.2>500>500500
2d 4-Cl515.67.8>500>500125
2e 4-Br531.215.6>500>50062.5

Table 2: Minimum Inhibitory Concentration (MIC) of selected N-(2-hydroxy-4/5-nitrophenyl)benzamide analogues.[3]

Structure-Activity Relationship (SAR) Insights

The experimental data reveals several key structure-activity relationships:

  • Impact of the Acyl Group: The presence of a substituted benzoyl group appears to be crucial for potent antimicrobial activity. Halogen substituents, particularly chlorine and bromine at the para-position of the benzoyl ring (compounds 1d , 1e , and 2d ), generally lead to higher potency against Gram-positive bacteria. This suggests that the electronic and steric properties of this substituent are important for target interaction.

  • Influence of the Nitro Group Position: A direct comparison between the 4-nitro and 5-nitro analogues (e.g., 1d vs. 2d ) indicates that the position of the nitro group can modulate the activity, although both series exhibit significant antimicrobial effects. The 5-nitro analogues, in some cases, show comparable or slightly better activity against C. albicans.

  • Gram-Negative vs. Gram-Positive Activity: A striking observation is the general lack of activity of these compounds against the tested Gram-negative bacteria (E. coli and P. aeruginosa). This suggests that the outer membrane of Gram-negative bacteria may present a permeability barrier to these molecules, or that their molecular targets are absent or different in these organisms.

  • Antifungal Potential: Several of the analogues demonstrate promising antifungal activity against Candida albicans, with MIC values in the range of 62.5-250 µg/mL.

SAR cluster_0 Structural Modifications cluster_1 Impact on Antimicrobial Activity Acyl_Group Acyl Group (e.g., Butyryl vs. Benzoyl) Potency Potency against Gram-positive bacteria Acyl_Group->Potency Selectivity Gram-positive vs. Gram-negative selectivity Acyl_Group->Selectivity Nitro_Position Nitro Group Position (ortho vs. para/meta) Nitro_Position->Potency Antifungal Antifungal Activity Nitro_Position->Antifungal Substituents Benzoyl Ring Substituents (e.g., Halogens, Alkyl) Substituents->Potency

Figure 2: Key structure-activity relationships for N-(hydroxynitrophenyl) amides.

Conclusion and Future Directions

This comparative guide highlights the potential of N-(2-Hydroxy-6-nitrophenyl)butyramide and its analogues as a promising class of antimicrobial agents, particularly against Gram-positive bacteria and fungi. The synthesis of these compounds is straightforward, allowing for the generation of diverse libraries for further screening and optimization.

While the available data provides a solid foundation, further research is warranted. Specifically, the synthesis and comprehensive biological evaluation of N-(2-Hydroxy-6-nitrophenyl)butyramide are necessary to fully understand its potential and to serve as a direct benchmark for its analogues. Elucidating the mechanism of action of these compounds will be crucial for their rational design and development into effective therapeutics. Future studies should also focus on improving the pharmacokinetic properties and reducing the potential toxicity of these molecules to enhance their clinical translatability. The exploration of a wider range of acyl groups and substitution patterns on the nitrophenyl ring could lead to the discovery of even more potent and broad-spectrum antimicrobial agents.

References

  • Ertan, T., Yildiz, I., Ozkan, S., Temiz-Arpaci, O., Kaynak, F., Yalcin, I., Aki-Sener, E., & Abbasoglu, U. (2007). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Bioorganic & Medicinal Chemistry, 15(5), 2032-2044. [Link]

  • MySkinRecipes. N-(2-Hydroxy-6-nitrophenyl)butyramide. [Link]

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Validating Compound Identity: A Comparative Guide to Elemental Analysis of N-(2-Hydroxy-6-nitrophenyl)butyramide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's identity and purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of elemental analysis for the validation of N-(2-Hydroxy-6-nitrophenyl)butyramide, contrasting it with other common analytical techniques. We will delve into the "why" behind experimental choices, offering a framework for robust self-validating protocols.

The Critical Role of Elemental Analysis in Compound Validation

Elemental analysis, specifically CHNS/O analysis, is a fundamental technique that provides the percentage composition of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[1] This data is crucial for determining the empirical formula of a newly synthesized compound and for confirming its purity.[1][2] For a given molecular formula, the theoretical elemental composition can be calculated with high precision. Experimental results that fall within a narrow margin of these theoretical values, typically ±0.4%, provide strong evidence for the compound's identity and purity.[3]

Theoretical Elemental Composition of N-(2-Hydroxy-6-nitrophenyl)butyramide

To validate the structure of N-(2-Hydroxy-6-nitrophenyl)butyramide, we first need to calculate its theoretical elemental composition.

Molecular Formula: C₁₀H₁₂N₂O₄

Molecular Weight: 224.22 g/mol

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0110120.1053.57
HydrogenH1.011212.125.41
NitrogenN14.01228.0212.50
OxygenO16.00464.0028.52

This table provides the benchmark against which experimental data will be compared.

Experimental Protocol: CHN Analysis via Combustion

Combustion analysis is the most common method for determining the carbon, hydrogen, and nitrogen content of an organic compound.[1][4]

Methodology:

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the dried, pure N-(2-Hydroxy-6-nitrophenyl)butyramide into a tin capsule. The sample must be homogenous and free of solvent and water residues, as these will lead to erroneous results.[4]

  • Combustion: The sample is introduced into a combustion tube heated to approximately 900-1150°C in a pure oxygen atmosphere.[4] This high temperature ensures complete combustion, converting carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen oxides (NOₓ).

  • Reduction: The combustion gases are then passed through a reduction tube containing heated copper to convert the nitrogen oxides to dinitrogen (N₂).

  • Separation and Detection: The resulting gas mixture (CO₂, H₂O, N₂) is separated using a chromatographic column. The amount of each gas is then quantified using a thermal conductivity detector.

  • Calculation: The instrument's software calculates the percentage of each element based on the detected gas quantities and the initial sample weight.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh 2-3 mg of N-(2-Hydroxy-6-nitrophenyl)butyramide encapsulate Encapsulate in Tin Capsule weigh->encapsulate combustion Combustion (~1000°C, O₂) (CO₂, H₂O, NOₓ) encapsulate->combustion reduction Reduction (Heated Cu) (CO₂, H₂O, N₂) combustion->reduction separation Gas Chromatography Separation reduction->separation detection Thermal Conductivity Detector (TCD) separation->detection calculation Software Calculation of %C, %H, %N detection->calculation

Caption: Workflow for CHN elemental analysis by combustion.

Interpreting the Results: A Self-Validating System

The trustworthiness of elemental analysis lies in its direct comparison to a theoretical, calculated value. For N-(2-Hydroxy-6-nitrophenyl)butyramide, the experimental results should align with the theoretical percentages within the accepted ±0.4% tolerance.

ElementTheoretical %Acceptable Experimental Range (%)
C53.5753.17 - 53.97
H5.415.01 - 5.81
N12.5012.10 - 12.90

A result outside this range for any of the elements suggests the presence of impurities or an incorrect molecular structure. For instance, a higher-than-expected hydrogen percentage could indicate the presence of residual water or solvent.

A Comparative Look at Alternative Validation Techniques

While elemental analysis is a powerful tool, it should be part of a larger analytical toolkit for comprehensive compound validation. Other techniques provide complementary information.[2][5]

TechniqueInformation ProvidedAdvantagesLimitations
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass of the molecule, allowing for the determination of the molecular formula.[3]Extremely high accuracy (often to within 0.003 m/z), requires very small sample size.[3][6]Does not provide information on the relative amounts of elements; isomeric compounds will have the same exact mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy Gives detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).[2][3]Provides a detailed structural fingerprint of the molecule.Can be less sensitive to certain types of impurities; requires a larger sample size than HRMS.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule.Quick and non-destructive.Provides limited information on the overall molecular structure.
Chromatography (TLC, HPLC, GC) Separates the components of a mixture to assess purity.[5][7]Highly effective for detecting and quantifying impurities.Does not provide structural information about the main compound or the impurities.
Melting Point Analysis A pure crystalline solid will have a sharp and specific melting point. Impurities will broaden and depress the melting point range.[5][7][8]Simple and inexpensive method to assess purity.Not applicable to amorphous solids or liquids; some impurities may not significantly affect the melting point.

logical_relationship cluster_elemental Elemental Composition cluster_structure Molecular Structure cluster_purity Purity Assessment EA Elemental Analysis (%C, %H, %N) HRMS High-Resolution Mass Spec (Exact Mass) NMR NMR Spectroscopy (Connectivity) IR IR Spectroscopy (Functional Groups) Chroma Chromatography (Separation of Impurities) MP Melting Point (Physical Property) Validation Compound Validation: N-(2-Hydroxy-6-nitrophenyl)butyramide Validation->EA Validation->HRMS Validation->NMR Validation->IR Validation->Chroma Validation->MP

Caption: Interrelation of analytical techniques for compound validation.

Conclusion: An Integrated Approach to Compound Validation

Elemental analysis is an indispensable technique for confirming the elemental composition and, by extension, the purity of a synthesized compound like N-(2-Hydroxy-6-nitrophenyl)butyramide. Its strength lies in the direct, quantitative comparison to a theoretical value. However, for unequivocal validation, a multi-faceted approach is essential. Combining elemental analysis with high-resolution mass spectrometry provides a robust confirmation of the molecular formula. Concurrently, NMR and IR spectroscopy elucidate the molecular structure, while chromatographic and melting point analyses offer sensitive measures of purity. By integrating these techniques, researchers can build a comprehensive and self-validating dataset that ensures the identity and quality of their compounds, forming a solid foundation for subsequent research and development.

References

  • TutorChase. What methods are used to test the purity of organic compounds?. [Link]

  • ResearchGate. How to determine the purity of newly synthesized organic compound?. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • National Institutes of Health. An International Study Evaluating Elemental Analysis. [Link]

  • BYJU'S. methods of purification of organic compounds. [Link]

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Purification of Organic Compounds: from Crude Product to Purity. [Link]

  • ResearchGate. Elemental Analysis, Organic Compounds. [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

  • Cooperative Institute for Research in Environmental Sciences. Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. [Link]

  • Universal Lab Blog. Basic principles and tests of organic element analysis. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of N-(2-Hydroxy-6-nitrophenyl)butyramide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides guidance on the proper disposal of N-(2-Hydroxy-6-nitrophenyl)butyramide based on information available for structurally similar chemical compounds, including nitroaromatic compounds and amides. A specific Safety Data Sheet (SDS) for N-(2-Hydroxy-6-nitrophenyl)butyramide (CAS No. 500991-93-5) was not available at the time of publication. Therefore, these procedures should be considered a general guideline. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure full compliance with all local, state, and federal regulations.

Hazard Profile Analysis: Understanding the "Why" Behind Disposal Protocols

N-(2-Hydroxy-6-nitrophenyl)butyramide is a substituted aromatic amide. Its chemical structure, featuring a nitrophenyl group and a butyramide side chain, suggests a specific hazard profile that dictates its handling and disposal. The nitroaromatic portion of the molecule is of particular concern, as compounds in this class are often toxic and environmentally hazardous.[1][2] Nitrophenols, a related class of compounds, are known to be toxic to aquatic life and can have various adverse health effects in humans.[3][4][5] The amide functional group, while generally more stable, can also present hazards and requires appropriate handling.[6][7]

Given these structural alerts, it is prudent to treat N-(2-Hydroxy-6-nitrophenyl)butyramide as a hazardous substance, necessitating a disposal protocol that mitigates risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable first line of defense against accidental exposure.

Essential PPE includes:

  • Gloves: Nitrile or other chemically resistant gloves are mandatory.

  • Eye Protection: Chemical safety goggles and a face shield should be worn.

  • Lab Coat: A flame-resistant lab coat is recommended.

  • Respiratory Protection: If handling the compound as a powder or in a way that could generate aerosols outside of a fume hood, a certified respirator is necessary.[2]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water and remove any contaminated clothing.[2]

  • Eye Contact: Flush the eyes with water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2]

  • Inhalation: Move the individual to fresh air immediately.[2][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8][9]

In all cases of exposure, seek immediate medical attention.[8]

Waste Segregation and Storage: A Critical Step for Safe Disposal

Proper segregation of chemical waste is fundamental to a safe and compliant laboratory environment. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.

Protocol for Waste Segregation and Storage:

  • Designated Waste Container: Collect all waste containing N-(2-Hydroxy-6-nitrophenyl)butyramide in a dedicated, clearly labeled hazardous waste container.

  • Labeling: The label should include the full chemical name, "N-(2-Hydroxy-6-nitrophenyl)butyramide," the CAS number (500991-93-5), and appropriate hazard symbols (e.g., "Harmful," "Toxic," "Environmental Hazard").

  • Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemical waste streams.[1]

  • Secure Storage: Store the waste container in a well-ventilated area, such as a designated chemical waste storage cabinet or a fume hood, away from heat and sources of ignition.[8] Keep the container tightly closed when not in use.[8]

Recommended Disposal Methodology: High-Temperature Incineration

For nitroaromatic compounds, the recommended and most environmentally sound method of disposal is high-temperature incineration.[1][3] This process effectively destroys the organic molecule, converting it into less harmful substances like carbon dioxide, water, and nitrogen oxides.

The Incineration Process:

  • High Temperatures: The waste is burned in a specialized hazardous waste incinerator at temperatures typically exceeding 1,800°F (982°C).[1][3]

  • Emission Control: These facilities are equipped with advanced air pollution control systems, including scrubbers, to neutralize and capture harmful gases produced during combustion, preventing their release into the atmosphere.[1][3]

  • Ash Disposal: Any resulting ash is tested for hazardous characteristics. If deemed non-hazardous, it can be landfilled. If it remains hazardous, it is disposed of in a secure hazardous waste landfill.[1]

It is imperative that this process is carried out by a licensed and reputable hazardous waste disposal contractor who can provide documentation of proper disposal.

Step-by-Step Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of N-(2-Hydroxy-6-nitrophenyl)butyramide.

DisposalWorkflow Disposal Workflow for N-(2-Hydroxy-6-nitrophenyl)butyramide start Start: Generation of Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Dedicated, Labeled Container) ppe->segregate storage 3. Secure Storage (Ventilated Area, Closed Container) segregate->storage contact_ehs 4. Contact Institutional EHS storage->contact_ehs pickup 5. Arrange for Professional Pickup (Licensed Contractor) contact_ehs->pickup incineration 6. High-Temperature Incineration pickup->incineration end End: Compliant Disposal incineration->end

Caption: Disposal workflow for N-(2-Hydroxy-6-nitrophenyl)butyramide.

Quantitative Data Summary

While specific data for N-(2-Hydroxy-6-nitrophenyl)butyramide is limited, the table below summarizes key information for related compounds to underscore the need for cautious handling and disposal.

PropertyN-(2-Hydroxy-6-nitrophenyl)butyramide4-NitrophenolButyramide
CAS Number 500991-93-5[10]100-02-7541-35-5[11]
Molecular Formula C₁₀H₁₂N₂O₄[10]C₆H₅NO₃C₄H₉NO[12]
Molecular Weight 224.21 g/mol [10]139.11 g/mol [5]87.12 g/mol [12]
Known Hazards Assumed harmful based on structureHarmful if swallowed, causes eye irritation[5]Irritant[11]
Disposal Method High-Temperature Incineration (Recommended)Incineration[3]Dispose as hazardous waste[12]

Conclusion: A Commitment to Safety and Environmental Responsibility

The proper disposal of N-(2-Hydroxy-6-nitrophenyl)butyramide is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the preservation of the environment. By adhering to the principles of hazard assessment, proper handling, stringent segregation, and professional disposal through high-temperature incineration, researchers can ensure that their valuable work does not come at the cost of environmental or personal harm. Always prioritize consultation with your institution's EHS department to ensure full compliance with all applicable regulations.

References

  • Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • UGA Environmental Safety Division. (n.d.). Sodium Amide Standard Operating Procedure.
  • Croner-i. (n.d.). Amides, organic.
  • MySkinRecipes. (n.d.). N-(2-Hydroxy-6-nitrophenyl)butyramide.
  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols.
  • CPAchem Ltd. (2025). Safety data sheet: 3-Nitrodiphenyl.
  • Fisher Scientific. (2025). Safety Data Sheet: Butyramide.
  • PubChem. (n.d.). Butyramide. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). What are stabilizers for amides, imides and amines for their long time storage?. Retrieved from [Link]

Sources

Personal protective equipment for handling N-(2-Hydroxy-6-nitrophenyl)butyramide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

N-(2-Hydroxy-6-nitrophenyl)butyramide (CAS: 500991-93-5) is a functionalized nitro-aromatic intermediate often utilized in the synthesis of bioactive scaffolds.[1][2][3][4] As a Senior Application Scientist, I must emphasize that while specific toxicological data (LD50/LC50) for this exact structure may be limited in public repositories, its pharmacophore dictates a Band 4 (High Potency/Unknown Hazard) containment strategy.[1]

Molecular Hazard Analysis (Structure-Activity Relationship)

To understand the safety requirements, we must deconstruct the molecule:

  • Nitro Group (

    
    ):  The primary hazard driver.[1][2][3] Nitro-aromatics are potent methemoglobin formers and readily absorb through the skin.[2][3] They possess deflagration potential if subjected to high heat or shock under confinement.
    
  • Phenolic Moiety (

    
    ):  Introduces acidity and protein-denaturing properties, leading to severe contact dermatitis and mucous membrane irritation.[1][2][3]
    
  • Amide Linkage: generally stable, but hydrolysis can yield butyric acid (stench/irritant) and the parent nitro-aminophenol (toxic).[2][3]

Core Directive: Treat this compound as a skin-absorbable toxicant and a potential sensitizer .[2][3] All handling must prevent inhalation of dust and dermal contact.[5][6][7]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

Protection ZoneComponentSpecificationScientific Rationale
Respiratory PrimaryFume Hood (Class II, Type A2 or B2)Engineering controls are the first line of defense against micro-particulate dust.[1][2][3]
SecondaryN95 or P100 Respirator Required only if weighing outside a hood (strongly discouraged) or during spill cleanup.[3]
Dermal (Hands) Layer 1 (Inner)Nitrile (4 mil) Acts as a sweat barrier and immediate splash guard.[1][3]
Layer 2 (Outer)Silver Shield / Laminate Critical: Nitro-aromatics can permeate standard nitrile in <15 mins.[1][2][3] Laminate film provides >480 min breakthrough time.
Ocular PrimaryChemical Splash Goggles Safety glasses are insufficient due to the risk of airborne dust entering the tear duct.
Body PrimaryTyvek® Lab Coat/Sleeves Cotton coats absorb nitro-compounds, creating a secondary exposure source.[1][2][3] Use disposable, non-woven polyethylene.

Operational Workflow: Step-by-Step Handling

Phase A: Preparation & Engineering Controls[1][2]
  • Static Mitigation: Nitro-aromatic powders are often electrostatic.[3] Place an ionizing fan or polonium antistatic strip inside the balance enclosure to prevent "flying powder."

  • Solvent Selection: Identify a solvent (e.g., DMSO, Methanol) before opening the vial. Have a pre-measured aliquot ready to immediately solubilize the solid, transitioning it to a safer liquid state.

Phase B: Weighing & Transfer (The Critical Risk Point)[1][3]
  • Step 1: Don double gloves (Nitrile inner / Laminate outer).[3]

  • Step 2: Place the receiving vessel (tare) inside the balance enclosure.

  • Step 3: Open the source vial. Do not use a spatula. Instead, use a micro-spatula or taping method to gently transfer solid.

  • Step 4: Immediately recap the source vial.

  • Step 5: Add solvent to the receiving vessel immediately. Once in solution, the inhalation risk drops significantly, though skin absorption risk remains.

Phase C: Reaction Monitoring
  • Heating: If the protocol requires heat (>50°C), ensure the system is under an inert atmosphere (

    
     or 
    
    
    
    ). Nitro compounds can undergo thermal decomposition.
  • Quenching: Avoid strong alkaline workups (pH > 12) if possible, as nitrophenols form deeply colored, water-soluble nitrophenolate salts that are difficult to extract and highly staining.[1][2][3]

Decision Logic & Safety Workflow (Visualization)

The following diagram outlines the decision-making process for handling N-(2-Hydroxy-6-nitrophenyl)butyramide based on its physical state.

SafetyProtocol Start Start: Handling N-(2-Hydroxy-6-nitrophenyl)butyramide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder Form (High Inhalation Risk) StateCheck->Solid Is Powder? Liquid Solution / Solubilized (High Absorption Risk) StateCheck->Liquid Is Solution? EngControl Engineering Control: Fume Hood + Static Ionizer Solid->EngControl PPE_Liquid PPE: Nitrile Double Glove + Splash Goggles Liquid->PPE_Liquid PPE_Solid PPE: Double Glove (Laminate) + Tyvek Sleeves + Goggles EngControl->PPE_Solid Action_Solubilize Action: Solubilize Immediately to reduce dust hazard PPE_Solid->Action_Solubilize Waste Disposal: Segregated Organic Waste (NO Oxidizers) PPE_Liquid->Waste Post-Experiment Action_Solubilize->Liquid

Figure 1: Operational decision tree for minimizing exposure risks based on the physical state of the compound.

Emergency & Disposal Protocols

Spill Management (Solid)[1][2][3]
  • Evacuate the immediate area for 5 minutes to let aerosols settle.

  • Do NOT dry sweep. This generates dust.

  • Cover the spill with a solvent-dampened pad (ethanol or water) to wet the powder.[3]

  • Wipe up and place in a sealed bag. Label as "Toxic Nitro-Waste."[2][3]

Waste Disposal[5][8][9][10][11]
  • Segregation: Strictly segregate from strong oxidizers (peroxides, perchlorates) and strong bases . The nitro group is incompatible with reducing agents (hydrazine, hydrides) which can generate heat.

  • Labeling: Clearly mark waste containers with "Nitro-aromatic / Phenolic Waste - Toxic."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).[3][8] [1][2][3]

  • PubChem. (n.d.).[3][9] Compound Summary: N-(2-Hydroxy-6-nitrophenyl)butyramide.[1][2][3][4] National Library of Medicine. [3]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[3] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [2][3]

  • American Chemical Society. (2015).[3] Identifying and Evaluating Hazards in Research Laboratories. [1][2][3]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.